molecular formula C6H4NO2- B1231196 Picolinate

Picolinate

Número de catálogo: B1231196
Peso molecular: 122.1 g/mol
Clave InChI: SIOXPEMLGUPBBT-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Picolinate refers to salts and coordination complexes derived from picolinic acid. In research, a prominent application is its role in forming chromium this compound (CrPic3), a compound extensively studied for its potential effects on metabolic function. Chromium this compound is a bright-red, poorly water-soluble coordination complex where a central chromium(III) ion is chelated by three bidentate this compound ligands . Researchers value this compound for investigating insulin signal transduction. Studies suggest it may enhance insulin sensitivity by amplifying kinase activity of the insulin receptor . Investigations in models of type 2 diabetes have shown that chromium this compound supplementation can lead to modest beneficial effects on insulin resistance, as measured by HOMA-IR, and improvements in lipid profiles, such as reduced total cholesterol and low-density lipoprotein (LDL) cholesterol . The mechanism is thought to involve a low-molecular-weight chromium-binding substance (chromodulin) that may bind to and stimulate the insulin receptor's tyrosine kinase activity, thereby potentiating insulin's cellular effects . Chromium this compound is also noted for its relatively higher absorption and tissue accumulation compared to other chromium compounds, making it a frequent subject of pharmacokinetic and toxicological research . Our this compound compounds are provided with detailed Certificates of Analysis to ensure precise identification, high purity, and consistency for your research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H4NO2-

Peso molecular

122.1 g/mol

Nombre IUPAC

pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/p-1

Clave InChI

SIOXPEMLGUPBBT-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C(=O)[O-]

SMILES canónico

C1=CC=NC(=C1)C(=O)[O-]

Sinónimos

2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Novel Picolinate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel picolinate ligands, which are of significant interest in the fields of medicinal chemistry and materials science. This compound ligands, derived from picolinic acid, are versatile chelating agents for a wide range of metal ions, forming stable complexes with applications as MRI contrast agents, radiopharmaceuticals, and potential therapeutic agents.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes essential workflows and concepts using diagrams.

Synthesis of this compound Ligands

The synthesis of this compound ligands can be approached through various synthetic routes, often tailored to the desired substitution pattern and functionalization of the picoline ring. A common strategy involves the modification of commercially available picolinic acid or its derivatives.

1.1. General Synthesis of a Substituted this compound Ligand

A prevalent method for synthesizing functionalized this compound ligands involves the reaction of a precursor molecule, such as ethyl 6-(chloromethyl)this compound, with an amine to introduce a coordinating side chain.[3] Subsequent deprotection yields the final ligand.

Experimental Protocol:

  • Step 1: Synthesis of the Precursor. Commercially available 2,6-pyridinedicarboxylic acid can be converted to ethyl 6-(chloromethyl)this compound in a multi-step synthesis with an overall yield of approximately 41%.[3][4]

  • Step 2: Functionalization. The precursor, ethyl 6-(chloromethyl)this compound, is reacted with an appropriate amine (e.g., ammonia in acetonitrile) to introduce the desired side arm.[3]

  • Step 3: Deprotection. The ester group is typically hydrolyzed under acidic conditions to yield the final this compound ligand.[3]

1.2. Hydrothermal Synthesis of Chromium this compound

A one-step hydrothermal synthesis method has been developed for producing chromium this compound.[5] This process is noted for its simplicity and high yield.

Experimental Protocol:

  • Reactants: 2-cyanopyridine and chromium(III) chloride are used as the starting materials.[5]

  • Conditions: The reaction is carried out in a high-pressure reactor with water as the solvent. The mixture is heated to a temperature between 80 and 200 °C under 2 to 3 standard atmospheric pressures for approximately 48 hours.[5]

  • Yield: This method can achieve a yield of up to 96.5%.[5]

1.3. Synthesis of Pyclen-Based this compound Ligands

Pyclen-based ligands functionalized with this compound arms have been synthesized for applications such as gadolinium complexation in MRI.[6] The synthesis involves the regiospecific protection of the pyclen macrocycle followed by alkylation with a this compound-containing moiety.

Experimental Protocol:

  • Protection: One of the amine nitrogen atoms of the pyclen macrocycle is protected using a suitable protecting group (e.g., Boc or Alloc).[6][7]

  • Alkylation: The remaining secondary amines are reacted with an alkylating agent bearing the this compound functionality.

  • Deprotection: The protecting group is removed to yield the final ligand.

Summary of Synthetic Yields:

Ligand/ComplexSynthetic MethodStarting MaterialsYield (%)Reference
TpaaMulti-step organic synthesis2,6-pyridinedicarboxylic acid41[3][4]
Chromium this compoundOne-step hydrothermal2-cyanopyridine, CrCl₃96.5[5]
Chromium this compoundReaction in aqueous solutionPicolinic acid, CrCl₃·6H₂O97.0[8]

General Synthesis Workflow

General this compound Ligand Synthesis Workflow Start Starting Material (e.g., Picolinic Acid Derivative) Reaction1 Functionalization Reaction (e.g., Alkylation, Amidation) Start->Reaction1 Intermediate Protected Ligand Intermediate Reaction1->Intermediate Reaction2 Deprotection Step Intermediate->Reaction2 Product Final this compound Ligand Reaction2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of novel this compound ligands.

Characterization of this compound Ligands and their Metal Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize newly synthesized this compound ligands and their corresponding metal complexes.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized organic ligands. The chemical shifts and splitting patterns of the pyridine ring protons are characteristic and provide information about the substitution pattern.[9] For metal complexes, NMR can be used to study the solution-state structure and dynamics.[6][7]

¹H NMR Data for a Representative this compound Ligand (Tpaa):

ProtonChemical Shift (ppm)Multiplicity
Pyridine H7.5 - 8.5m
Methylene CH₂~4.0s

Data is generalized from typical spectra.

2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized ligands and to confirm the formation of metal complexes.[10] High-resolution mass spectrometry provides exact mass measurements, which aids in elemental composition determination.

2.3. X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of this compound ligands and their metal complexes in the solid state.[1][11][12] This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13]

Crystallographic Data for Selected this compound Complexes:

ComplexCrystal SystemSpace GroupReference
[Co(pic)₂(dpq)]MonoclinicP2₁/n[10]
[Co(pic)₂(dppz)]OrthorhombicPbcn[10]
[Ga(Pic)₃]·H₂OMonoclinicC2/c[14]
[Re(pic)(CO)₃(H₂O)]MonoclinicP2₁/n[12]

2.4. Other Characterization Techniques

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carboxylate group of the this compound ligand. Coordination of the carboxylate to a metal ion results in a shift of the C=O stretching frequency.[15]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for studying the coordination of metal ions.[11]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[11]

Characterization Workflow

Characterization Workflow for this compound Ligands and Complexes Ligand Synthesized Ligand NMR NMR Spectroscopy (¹H, ¹³C) Ligand->NMR MS Mass Spectrometry (ESI-MS) Ligand->MS IR IR Spectroscopy Ligand->IR Elemental Elemental Analysis Ligand->Elemental Complex Metal Complex Complex->NMR Complex->MS Xray X-ray Crystallography Complex->Xray Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis Complex->Elemental

Caption: A typical workflow for the characterization of this compound ligands and their metal complexes.

Signaling Pathways and Applications in Drug Development

This compound ligands and their metal complexes are being explored for various therapeutic and diagnostic applications. Their design is often guided by their potential to interact with specific biological targets.

3.1. Role in Drug Delivery and Bioactivity

The ability of this compound ligands to form stable complexes with metal ions is crucial for their application in drug delivery. For example, chromium this compound has been investigated for its role in nutritional supplementation.[9] The design of novel ligands can be tailored to improve properties such as solubility, stability, and targeting of specific tissues or cells.

3.2. This compound Ligands in the Kynurenine Pathway

This compound is a downstream product of the kynurenine pathway, which is involved in immune regulation and neuroprotection.[16] The development of this compound-based ligands could potentially modulate this pathway, offering therapeutic opportunities for inflammatory and neurodegenerative diseases.

Kynurenine Signaling Pathway

Simplified Kynurenine Pathway Involving this compound Trp Tryptophan Kyn Kynurenine Trp->Kyn ThreeHK 3-Hydroxykynurenine Kyn->ThreeHK This compound This compound Kyn->this compound Quin Quinolinic Acid ThreeHK->Quin Neuroprotection Neuroprotection Immune Regulation This compound->Neuroprotection Neurotoxicity Neurotoxicity Quin->Neurotoxicity

Caption: A simplified diagram of the kynurenine pathway leading to the formation of this compound.

3.3. Ligand Design for Drug Development

The process of designing new this compound ligands for drug development often involves identifying a lead compound and then systematically modifying its structure to optimize its biological activity and pharmacokinetic properties. This process, known as ligand-based drug design, can be guided by computational methods.[17]

Drug Development Logic

Ligand-Based Drug Design Logic Lead Lead this compound Ligand SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Optimization Lead Optimization (Synthesis of Analogs) SAR->Optimization Screening Biological Screening Optimization->Screening Screening->SAR Feedback Candidate Drug Candidate Screening->Candidate

Caption: A logical flow diagram illustrating the process of ligand-based drug design.

References

The Coordination Chemistry of Picolinate with Transition Metals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of the picolinate ligand with first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). Picolinic acid, a bidentate chelating agent, forms stable complexes with these metal ions, exhibiting diverse coordination geometries and interesting physicochemical properties.[1][2][3] This versatility has led to significant research into their potential applications in drug development and catalysis.[4] This document details the synthesis, structure, spectroscopy, and stability of these complexes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside visualizations of key concepts and experimental workflows to aid researchers in this field.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound that acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2][3] This chelation results in the formation of a stable five-membered ring. The coordination chemistry of this compound with transition metals is a rich and expanding field of study, driven by the diverse applications of the resulting complexes. These applications span from dietary supplements, such as zinc this compound, to potential therapeutic agents with antimicrobial and anticancer properties.[1][2][3] The nature of the transition metal ion significantly influences the geometry, stability, and reactivity of the resulting complex. This guide focuses on the first-row transition metals, providing a comprehensive overview of their this compound coordination compounds.

Coordination Modes and Molecular Geometry

The this compound anion typically acts as a bidentate N,O-chelating ligand.[2] However, other coordination modes are possible, influencing the overall structure of the metal complex. The coordination number and geometry of the central metal ion are determined by factors such as the metal's ionic radius, d-electron configuration, and the stoichiometry of the reaction. Common geometries observed for first-row transition metal this compound complexes include octahedral, tetrahedral, and square planar. For instance, many dithis compound complexes of divalent first-row transition metals adopt a distorted octahedral geometry, often with two this compound ligands and two water molecules in the coordination sphere.[5]

Below is a diagram illustrating the primary coordination mode of the this compound ligand.

Figure 1: Bidentate N,O-chelation of this compound to a metal center.

Synthesis and Characterization

General Synthesis Workflow

The synthesis of transition metal this compound complexes is typically achieved through the reaction of a soluble metal salt with picolinic acid in an appropriate solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, can be adjusted to control the stoichiometry and crystallinity of the product.

SynthesisWorkflow Reactants Transition Metal Salt (e.g., Sulfate, Acetate) + Picolinic Acid Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Control Control pH and Temperature Reaction->Control Isolation Isolation of Product (Filtration, Crystallization) Control->Isolation Washing Washing (e.g., with solvent, ether) Isolation->Washing Drying Drying (e.g., vacuum oven) Washing->Drying Characterization Characterization (Spectroscopy, X-ray Diffraction, etc.) Drying->Characterization

Figure 2: General experimental workflow for the synthesis of transition metal this compound complexes.
Characterization Techniques

The synthesized complexes are characterized using a variety of analytical techniques to determine their structure, composition, and purity.

  • Infrared (IR) Spectroscopy: Used to confirm the coordination of the this compound ligand to the metal ion. Key vibrational bands to monitor include the C=O and C=N stretching frequencies, which typically shift upon coordination.[6]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which are characteristic of the d-electron configuration of the transition metal ion and the coordination geometry.

  • X-ray Crystallography: Offers definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the complex in the solid state.

  • Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[6]

Quantitative Data

Structural Parameters

The following table summarizes selected bond lengths for some first-row transition metal this compound complexes as determined by X-ray crystallography. It is important to note that these values can vary depending on the specific crystal structure and the presence of other ligands.

Metal IonComplexM-N Bond Length (Å)M-O Bond Length (Å)Reference
Mn(II)[Mn(pic)₂(H₂O)₂]~2.25~2.15 - 2.35[7]
Co(II)[Co(pic)₂(H₂O)₂]·2H₂O~2.14~2.08Isostructural to Zn(II) complex[5]
Ni(II)[Ni(2A-4Mpy)(dpc)(H₂O)₂]·2H₂O1.969(2)2.101(2) - 2.142(2)[8]
Zn(II)Zn(NC₅H₄CO₂)₂(H₂O)₂·2H₂O~2.15~2.10[5]
Spectroscopic Data

The table below presents characteristic IR and UV-Vis spectroscopic data for some first-row transition metal this compound complexes.

Metal IonComplex Formulaν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)λ_max (nm) (d-d transitions)Reference
Mn(II)[Mn(pic)₂(H₂O)₂]~1650~1590-[7]
Co(II)[Co(pic)₂(H₂O)₂]·2H₂O~1650~1595~500[9]
Ni(II)[Ni(pic)₂(H₂O)₂]·2H₂O~1660~1600~600, ~950[5][9]
Cu(II)[Cu(pic)₂(H₂O)₂]~1655~1598~700[6]
Zn(II)[Zn(pic)₂(H₂O)₂]·2H₂O~1650~1595-[5]

Note: Specific values can vary based on the experimental conditions and the full structure of the complex.

Stability Constants

The stability of metal complexes in solution is a critical parameter, particularly for their biological applications. The Irving-Williams series predicts the relative stabilities of high-spin octahedral complexes of first-row divalent transition metal ions as: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for this compound complexes. The following table provides the logarithm of the stepwise stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes with 4-substituted picolinic acid N-oxides, which serve as a reasonable proxy for this compound itself.

Metal Ionlog K₁log K₂Reference
Mn(II)4.853.25
Co(II)5.503.80
Ni(II)5.804.05
Cu(II)6.804.80
Zn(II)5.303.60

Data presented is for complexes with 4-hydroxy-picolinic acid N-oxide at 30°C.

Experimental Protocols

Synthesis of Zinc(II) this compound Dihydrate

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Picolinic acid

  • Deionized water

Procedure:

  • Dissolve 30 g of ZnSO₄·7H₂O in 200 mL of deionized water at room temperature.

  • To this solution, add 20 g of picolinic acid with continuous stirring. A precipitate should begin to form within 3-5 minutes.[10]

  • Continue stirring for 30 minutes, then allow the precipitate to settle.

  • Remove the supernatant by aspiration and resuspend the precipitate in enough deionized water to make a total volume of 200 mL.[10]

  • Heat the suspension with continuous stirring until the precipitate completely dissolves.

  • Place the beaker in an ice bath and store it in a cold room (4 °C) overnight to allow for crystallization.[10]

  • Aspirate the supernatant from the crystals and freeze-dry the product. The resulting crystals are zinc dithis compound, Zn(pic)₂.[10]

Synthesis of Manganese(II) this compound

A general method for the synthesis of first-row transition metal picolinates can be adapted for manganese(II).[1]

Materials:

  • Manganese(II) salt (e.g., Manganese(II) acetate)

  • Picolinic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare an ethanolic solution of the manganese(II) salt.

  • Prepare an ethanolic solution of picolinic acid.

  • Add the manganese(II) salt solution to the picolinic acid solution in a 1:2 molar ratio with stirring.

  • Heat the mixture under reflux for several hours.

  • Concentrate the solution and cool to induce crystallization.

  • Collect the precipitated complex by filtration.

  • Wash the complex with diethyl ether to remove any unreacted ligand.

  • Dry the product in a vacuum oven.

Synthesis of Iron(III) this compound

Materials:

  • Metallic iron

  • Picolinic acid

  • Water

Procedure:

  • React metallic iron with an aqueous solution of picolinic acid in the presence of atmospheric oxygen.[11]

  • The reaction of Fe²⁺ with picolinic acid in a 1:2 molar ratio initially forms [Fe(pic)₂(H₂O)₂]·H₂O.

  • Upon exposure to air (oxidation), this can be converted to the Fe(III) complex, [Fe(pic)₃]·H₂O.[11]

  • The product can be isolated by crystallization from the aqueous solution.[11]

Synthesis of Nickel(II) this compound

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Picolinic acid

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • Dissolve picolinic acid and a stoichiometric amount of NaOH in methanol to form the sodium this compound salt solution.

  • In a separate vial, dissolve Ni(NO₃)₂·6H₂O in methanol.

  • Add the nickel(II) nitrate solution to the sodium this compound solution.

  • Allow the resulting solution to stand for slow evaporation at room temperature. Crystalline product will form over several days.[12]

Applications in Drug Development

Transition metal this compound complexes have garnered significant interest for their potential therapeutic applications, particularly as antimicrobial and anticancer agents. The biological activity is often attributed to the synergistic effect of the metal ion and the this compound ligand.

Antimicrobial Activity

Picolinic acid and its metal complexes have demonstrated broad-spectrum antibacterial activity.[1][2][3] The mechanism of action is thought to involve the disruption of cellular processes through the chelation of essential metal ions or the generation of reactive oxygen species (ROS) catalyzed by the transition metal center. The lipophilicity of the metal complexes, which is generally higher than that of the free ligand, may facilitate their transport across bacterial cell membranes.

Anticancer Activity

Several copper complexes have shown promising anticancer activity, and this compound complexes of copper are being investigated for this purpose. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of ROS, which can damage cellular components, including DNA.

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a copper this compound complex.

AnticancerPathway cluster_0 cluster_1 CuPic Copper this compound Complex CellMembrane Cancer Cell Membrane CuPic->CellMembrane Uptake Intracellular Intracellular Environment ROS Increased Reactive Oxygen Species (ROS) Intracellular->ROS Redox Cycling of Copper Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Proposed signaling pathway for copper this compound-induced apoptosis in cancer cells.

Conclusion

The coordination chemistry of this compound with first-row transition metals is a multifaceted and dynamic area of research. The ability of picolinic acid to form stable and structurally diverse complexes with these metals underpins their wide range of potential applications. This guide has provided a comprehensive overview of the synthesis, characterization, and key properties of these compounds, with a focus on providing quantitative data and detailed experimental protocols to support further research. The promising biological activities of these complexes, particularly in the realms of antimicrobial and anticancer therapies, suggest that continued investigation into their mechanisms of action and structure-activity relationships will be a fruitful endeavor for the scientific community.

References

An In-depth Technical Guide to the Electronic and Structural Properties of Picolinate Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the amino acid tryptophan, is a versatile bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1] Its ability to coordinate with metals through the pyridine nitrogen and a carboxylate oxygen atom makes it a ligand of significant interest in coordination chemistry, materials science, and pharmacology.[1][2] The resulting metallopicolinate complexes exhibit diverse structural arrangements, unique electronic properties, and a broad spectrum of biological activities, including insulin-mimetic, antimicrobial, and anticancer effects.[3][4] This guide provides a comprehensive overview of the structural and electronic properties of these complexes, details key experimental methodologies for their synthesis and characterization, and visualizes fundamental workflows and mechanisms relevant to their study.

Structural Properties

The structural landscape of this compound metal complexes is rich and varied, heavily influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Picolinic acid typically acts as a bidentate N,O-chelating ligand.[1]

Coordination Geometries

The most common coordination geometry observed is octahedral, particularly for transition metals like Mn(II), Co(II), Ni(II), and Cr(III).[4][5][6] In many instances, the complex takes the form [M(pic)₂(H₂O)₂], where two this compound ligands and two water molecules complete the octahedral sphere.[7][8] Other geometries, such as distorted square planar for Cu(II) and trigonal bipyramidal for some Zn(II) complexes, have also been characterized.[9][10]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes. The data reveal key structural parameters, including bond lengths, bond angles, and crystal packing information.

Table 1: Selected Crystallographic Data for this compound Metal Complexes

ComplexMetal IonCrystal SystemSpace GroupUnit Cell ParametersReference
[Co(pic)₂(H₂O)₂]·2H₂OCo(II)MonoclinicP2₁/na=9.8280 Å, b=5.194 Å, c=14.581 Å, β=90.26°[5][7]
[Cu(pic)₂(H₂O)]Cu(II)TriclinicP-1a=5.1282 Å, b=7.6475 Å, c=9.2326 Å, α=74.84°, β=84.36°, γ=71.32°[11]
[Ga(pic)₃]·H₂OGa(III)MonoclinicC2/ca=14.992 Å, b=7.6172 Å, c=16.237 Å, β=100.99°[2][12]
[Zn(6-mpa)₂(H₂O)]·H₂OZn(II)--Zn(II) has a trigonal bipyramidal geometry.[10]

Note: 'pic' refers to the this compound anion; '6-mpa' refers to 6-methylthis compound.

Electronic Properties

The electronic properties of this compound metal complexes are dictated by the interplay between the metal d-orbitals and the ligand orbitals. These properties are typically probed using a combination of spectroscopic and electrochemical techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the this compound ligand. The strong absorption bands corresponding to the carboxylate (O-C=O) and pyridine (C=N) stretching vibrations in the free ligand are observed to shift upon complexation.[13] The appearance of new bands at lower frequencies is indicative of the formation of M-N and M-O bonds.[13]

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry around the metal center.[6] For instance, the spectra of Co(II), Ni(II), and Cu(II) this compound complexes are often used to confirm their octahedral or distorted octahedral geometries.[1][6][14]

Table 2: Spectroscopic Data for Selected this compound Metal Complexes

ComplexTechniqueKey Bands / Absorption Maxima (cm⁻¹)Assignment / InterpretationReference
--INVALID-LINK--₂UV-Vis19,607⁴T₁g(F) → ⁴T₁g(P) transition; Octahedral geometry[6]
--INVALID-LINK--₂UV-Vis28,089³A₂g → ³T₁g(P) transition; Octahedral geometry[6]
--INVALID-LINK--₂UV-Vis15,290Distorted octahedral geometry[6]
General M-PicolinateIR~1650-1680 (Shifted from ~1648)Coordinated ν(O-C=O)[13]
General M-PicolinateIR~650-634 and ~250ν(M-N) and ν(M-O)[13]
Magnetic Susceptibility

Magnetic moment measurements help determine the number of unpaired electrons in the metal center, thereby confirming its oxidation state and providing further evidence for the proposed geometry. For example, a magnetic moment of 6.02 B.M. was reported for a Mn(II) this compound complex, consistent with a high-spin d⁵ configuration in an octahedral environment.[6]

Electrochemical Properties

Cyclic voltammetry (CV) is employed to investigate the redox behavior of metallothis compound complexes.[1] These studies can reveal information about the stability of different oxidation states and the reversibility of electron transfer processes. For many first-row transition metal complexes, quasi-reversible one-electron transfer processes are observed.[1][14] The electrochemical behavior can be modulated by factors such as pH, indicating the involvement of proton-coupled electron transfer (PCET) mechanisms in some systems.[15]

Experimental Protocols

The synthesis and characterization of this compound metal complexes follow established procedures in coordination chemistry. Below are generalized protocols based on common literature methods.

Synthesis of Metal(II) this compound Complexes

This protocol describes a general method for synthesizing this compound complexes of divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).

  • Reactant Preparation: Dissolve the metal salt (e.g., chloride or perchlorate salt, 1 mmol) in a minimal amount of ethanol.[1][7] In a separate flask, dissolve picolinic acid (2-3 mmol, depending on the desired stoichiometry) in ethanol.[1][14]

  • Reaction: Add the picolinic acid solution to the metal salt solution. The reaction is typically performed under reflux for several hours (e.g., 6-12 hours) to ensure completion.[7][14]

  • Isolation: After reflux, concentrate the solution by rotary evaporation and then cool it to induce crystallization.[1][14]

  • Purification: Collect the resulting solid precipitate by filtration. Wash the product with a suitable solvent, such as diethyl ether, to remove any unreacted ligand.[1][14]

  • Drying: Dry the purified complex in a desiccator or under vacuum.

The following diagram illustrates the general workflow for the synthesis and characterization process.

G Diagram 1: General Experimental Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization Reactants Metal Salt + Picolinic Acid Solvent Ethanol / Acetone Reactants->Solvent Reflux Reflux (6-12h) Solvent->Reflux Cooling Concentrate & Cool Reflux->Cooling Filter Filter & Wash Cooling->Filter Product Crystalline Complex Filter->Product XRay X-Ray Diffraction Product->XRay IR FT-IR Spectroscopy Product->IR UVVis UV-Vis Spectroscopy Product->UVVis CV Cyclic Voltammetry Product->CV Mag Magnetic Susceptibility Product->Mag

Caption: Diagram 1: General Experimental Workflow.

Characterization Methods
  • Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer. Data is collected, solved, and refined using standard crystallographic software packages to determine the molecular structure.[12]

  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets of the solid samples. The region from 4000 to 400 cm⁻¹ is scanned to observe ligand and metal-ligand vibrational modes.[6]

  • UV-Visible Spectroscopy: Spectra are recorded by dissolving the complex in a suitable solvent (e.g., ethanol, DMF).[6] The absorbance is measured over the UV and visible range (typically 200-900 nm).

  • Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a solution of the complex in a suitable solvent (e.g., DMF) with a supporting electrolyte (e.g., tetrabutylammonium perchlorate). The potential is swept, and the resulting current is measured to identify redox events.[14]

Biological Relevance and Mechanisms

This compound metal complexes are gaining attention in drug development due to their diverse biological activities. Their mechanisms of action are subjects of ongoing research.

Insulin-Mimetic Activity

Several this compound complexes, particularly those of zinc(II), copper(II), and manganese(II), have demonstrated significant insulin-mimetic properties.[3][10] They have been shown to inhibit the release of free fatty acids from adipocytes, a key indicator of insulin-like activity.[10][16] For example, Zn(6-mpa)₂ was found to lower high blood glucose levels in diabetic mice.[10] The proposed mechanism involves the complex facilitating glucose uptake and metabolism, though the precise signaling pathways are still under investigation.

DNA Interaction and Cleavage

Certain mixed-ligand cobalt(II) this compound complexes have been shown to interact with DNA, primarily through partial intercalation.[17] Furthermore, these complexes can induce DNA cleavage, particularly upon photoirradiation.[17] Mechanistic studies suggest that the photocleavage pathway involves the generation of singlet oxygen (¹O₂) as the primary reactive species responsible for DNA damage.[17]

The following diagram illustrates the proposed mechanism of DNA photocleavage.

G Diagram 2: DNA Photocleavage Mechanism cluster_process Process Complex_GS [Co(pic)₂(NN)] (Ground State) Complex_ES [Co(pic)₂(NN)]* (Excited State) Complex_GS->Complex_ES Light (hν) Complex_ES->Complex_GS Energy Transfer O2_GS ³O₂ (Ground State Oxygen) O2_ES ¹O₂ (Singlet Oxygen) O2_GS->O2_ES DNA DNA O2_ES->DNA Oxidation Cleaved_DNA Cleaved DNA DNA->Cleaved_DNA

Caption: Diagram 2: DNA Photocleavage Mechanism.

Conclusion

This compound metal complexes are a fascinating class of compounds with tunable structural and electronic properties. Standard laboratory techniques allow for their straightforward synthesis and in-depth characterization. The coordination of this compound to various metal centers, predominantly resulting in stable octahedral complexes, gives rise to a range of spectroscopic and electrochemical signatures. The demonstrated biological activities, from insulin-mimetic effects to DNA cleavage capabilities, underscore their potential as scaffolds for the development of novel therapeutic agents. Further research into their mechanisms of action will undoubtedly pave the way for their application in medicine and biotechnology.

References

The Synthesis of Picolinic Acid Derivatives for Biomedical Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of picolinic acid derivatives, their diverse biomedical applications, and the underlying mechanisms of action, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

Synthetic Strategies for Picolinic Acid Derivatives

The versatility of the picolinic acid core allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives, including amides, esters, hydrazides, thiosemicarbazones, and metal complexes. The primary synthetic routes involve the activation of the carboxylic acid group of picolinic acid, followed by reaction with a suitable nucleophile.

Synthesis of Picolinamides

Picolinamides are among the most explored derivatives of picolinic acid. Their synthesis is typically achieved through the coupling of a picolinic acid derivative with a primary or secondary amine.

Experimental Protocol: General Procedure for the Synthesis of Picolinamides via Acid Chloride

  • Acid Chloride Formation: To a solution of picolinic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-2.0 eq.) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature or heated to reflux for 1-4 hours until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude picolinoyl chloride hydrochloride.

  • Amide Coupling: The crude picolinoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). In a separate flask, the desired amine (1.0-1.2 eq.) and a base such as triethylamine (TEA) or pyridine (2.0-3.0 eq.) are dissolved in the same solvent. The amine solution is then added dropwise to the acid chloride solution at 0 °C. The reaction mixture is stirred at room temperature for 2-12 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is evaporated in vacuo, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired picolinamide.

Experimental Protocol: Synthesis of Picolinamides using Coupling Reagents

  • Reaction Setup: To a solution of picolinic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq.) or a uronium-based reagent like HATU (1.1 eq.).

  • Reaction Execution: A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: If DCC is used, the by-product dicyclohexylurea (DCU) is removed by filtration. The filtrate is then diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, water, and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography or recrystallization.

Synthesis of Picolinic Acid Esters

Picolinic acid esters are valuable intermediates and have also shown biological activity. Their synthesis can be achieved through Fischer esterification or by using activating agents.

Experimental Protocol: Synthesis of Active Esters of Picolinic Acid [1]

  • Acid Chloride Formation: Picolinic acid (1.0 eq) is reacted with thionyl chloride (excess) in the presence of a catalytic amount of DMF at room temperature to form picolinoyl chloride hydrochloride.[1] Excess thionyl chloride is removed under reduced pressure.[1]

  • Esterification: The crude picolinoyl chloride hydrochloride is suspended in anhydrous THF.[1] The desired alcohol or phenol (e.g., p-nitrophenol, N-hydroxysuccinimide) (1.0 eq) and triethylamine (2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours.[1]

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[1] The crude ester is then purified by recrystallization or column chromatography.[1]

Synthesis of Picolinic Acid Hydrazides and Thiosemicarbazones

Picolinic acid hydrazides are key intermediates for the synthesis of various heterocyclic compounds, including thiosemicarbazones, which are known for their broad biological activities.

Experimental Protocol: Synthesis of Picolinic Acid Hydrazide

  • Esterification: Picolinic acid is first converted to its methyl or ethyl ester via Fischer esterification by refluxing in the respective alcohol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting picolinate ester (1.0 eq.) is dissolved in ethanol or methanol, and hydrazine hydrate (3.0-5.0 eq.) is added. The reaction mixture is refluxed for 6-12 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the picolinic acid hydrazide.

Experimental Protocol: Synthesis of Picolinic Acid Thiosemicarbazones [2]

  • Condensation Reaction: Picolinic acid hydrazide (1.0 eq.) is dissolved in a suitable solvent like ethanol. An appropriate aldehyde or ketone (1.0 eq.) is added to the solution, often with a catalytic amount of acetic acid.[3]

  • Reaction Execution: The mixture is stirred at room temperature or heated to reflux for 2-8 hours.[3]

  • Work-up and Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure thiosemicarbazone derivative.[2][3]

Biomedical Applications of Picolinic Acid Derivatives

Picolinic acid derivatives have demonstrated a wide array of biomedical applications, with significant research focused on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

Anticancer Activity

Picolinic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including enzyme inhibition and induction of apoptosis.

EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its aberrant activation is implicated in many cancers.[4] Some picolinic acid derivatives have been shown to inhibit EGFR kinase activity.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand Ligand (EGF) Ligand->EGFR Picolinic_Acid_Derivative Picolinic Acid Derivative Picolinic_Acid_Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ER_Stress_Pathway Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress Endoplasmic Reticulum Stress Picolinic_Acid_Derivative->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Receptor->IKK Stimulus Inflammatory Stimulus (LPS) Stimulus->Receptor Picolinic_Acid_Derivative Picolinic Acid Derivative Picolinic_Acid_Derivative->IKK Inhibition IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Neuroprotection_Workflow Picolinic_Acid_Derivative Picolinic Acid Derivative Neurotoxins Neurotoxins (e.g., Quinolinic Acid) Picolinic_Acid_Derivative->Neurotoxins Antagonism Oxidative_Stress Oxidative Stress Picolinic_Acid_Derivative->Oxidative_Stress Reduction Metal_Ion_Dysregulation Metal Ion Dysregulation Picolinic_Acid_Derivative->Metal_Ion_Dysregulation Chelation Neuroprotection Neuroprotection Picolinic_Acid_Derivative->Neuroprotection Neuronal_Damage Neuronal Damage & Cell Death Neurotoxins->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Metal_Ion_Dysregulation->Neuronal_Damage

References

The Picolinate Chelation Mechanism with Divalent Cations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a natural catabolite of the amino acid tryptophan, functions as a highly efficient bidentate chelating agent for a variety of divalent and trivalent cations.[1] Its ability to form stable, lipophilic complexes significantly enhances the bioavailability and absorption of essential minerals such as zinc, iron, copper, and manganese. This technical guide provides an in-depth exploration of the core mechanisms of picolinate chelation with these divalent cations. It covers the coordination chemistry, thermodynamic stability, and relevant biological signaling pathways. Detailed experimental protocols for the synthesis and characterization of these complexes are also provided to facilitate further research and development in the fields of nutrition, pharmacology, and drug delivery.

The Chelation Mechanism: Coordination and Structure

Picolinic acid (pyridine-2-carboxylic acid) chelates divalent metal cations through a well-defined mechanism involving its pyridine nitrogen and the carboxylate oxygen. This forms a stable five-membered ring structure, a key feature of many potent chelating agents.[2] The resulting metal this compound complexes are typically neutral, which contributes to their lipophilicity and ability to traverse biological membranes.[3]

The general reaction for the formation of a 1:2 metal-picolinate complex can be represented as:

M²⁺ + 2(C₆H₅NO₂) → M(C₆H₄NO₂)₂ + 2H⁺

The coordination geometry of the resulting complex is influenced by the specific divalent cation. For instance, X-ray crystallography studies have revealed that zinc this compound complexes can adopt a distorted octahedral geometry, often incorporating water molecules into the coordination sphere.[4]

Visualization of the Chelation Process

The fundamental interaction between a divalent cation and two this compound molecules to form a neutral complex can be visualized as follows:

G Chelation of a Divalent Cation (M²⁺) by this compound cluster_reactants Reactants cluster_product Product M M²⁺ Complex M(this compound)₂ (Neutral Complex) M->Complex Chelates with P1 This compound⁻ P1->Complex P2 This compound⁻ P2->Complex

Caption: Divalent cation chelation by two this compound molecules.

Thermodynamic Stability of this compound Complexes

The stability of metal complexes is a critical factor in their biological activity and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability of divalent metal this compound complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6][7] This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the first-row transition metals.[5][6]

Quantitative Data on Complex Stability

The following table summarizes the stability constants for this compound complexes with key divalent cations. It is important to note that absolute values can vary with experimental conditions such as temperature and ionic strength.[8]

Metal IonLog K₁Log K₂Overall Stability (log β₂)
Cu²⁺ ~12.8~11.7~24.5
Ni²⁺ ~11.2~9.9~21.1
Zn²⁺ ~10.5~9.5~20.0
Co²⁺ ~10.4~9.2~19.6
Fe²⁺ ~8.0~7.0~15.0
Mn²⁺ < Fe²⁺< Fe²⁺< 15.0

Note: The values are compiled from various sources and represent typical magnitudes. The stability of Mn(II) this compound is consistently lower than that of Fe(II) this compound, in accordance with the Irving-Williams series.[5][6][7]

Biological Implications and Signaling Pathways

The chelation of divalent cations by picolinic acid has profound biological consequences, primarily related to the enhanced absorption and altered cellular metabolism of these essential minerals.

Enhanced Bioavailability of Zinc

Picolinic acid is considered one of the body's natural zinc-binding ligands, facilitating its absorption in the small intestine.[1] The formation of zinc this compound, a neutral and lipid-soluble complex, allows for efficient transport across the intestinal brush border.[9] This mechanism is particularly relevant in addressing zinc deficiencies.[10]

Regulation of Cellular Iron Uptake

Picolinic acid can act as an iron chelator, influencing cellular iron homeostasis. Studies have shown that by reducing intracellular iron levels, picolinic acid can trigger a compensatory increase in the expression of transferrin receptors on the cell surface.[4] This feedback mechanism aims to restore cellular iron levels by enhancing the uptake of transferrin-bound iron.[4]

The following diagram illustrates the proposed mechanism by which this compound-mediated iron chelation leads to increased transferrin receptor expression.

G This compound-Mediated Regulation of Iron Uptake This compound Picolinic Acid IntraFe Intracellular Fe²⁺ Pool This compound->IntraFe Chelates IRP Iron Regulatory Proteins (IRPs) IntraFe->IRP Low Fe²⁺ activates TfR_mRNA Transferrin Receptor mRNA IRP->TfR_mRNA Stabilizes TfR_Protein Transferrin Receptor (TfR) Synthesis TfR_mRNA->TfR_Protein Translation CellSurface Cell Surface Expression of TfR TfR_Protein->CellSurface Increases FeUptake Increased Iron Uptake CellSurface->FeUptake

Caption: Regulation of iron uptake by this compound chelation.

Copper and Manganese this compound in Biological Systems

Copper (II) this compound has demonstrated insulinomimetic and antidiabetic properties in in-vitro and in-vivo studies, suggesting its potential as a therapeutic agent.[11] Manganese, while an essential nutrient, can be neurotoxic at high concentrations. The mechanisms of manganese-induced neurotoxicity involve oxidative stress, mitochondrial dysfunction, and neuroinflammation.[12][13][14][15] The formation of manganese this compound could influence these pathways, although further research is needed to fully elucidate its specific effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of divalent metal this compound complexes.

Synthesis of Divalent Metal this compound Complexes

This protocol describes a general method for the synthesis of M(II)-picolinate complexes, which can be adapted for specific divalent cations.

Materials:

  • Picolinic acid (C₆H₅NO₂)

  • Metal(II) salt (e.g., ZnCl₂, FeCl₂, Cu(ClO₄)₂, MnCO₃)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve a 1:2 or 1:3 molar ratio of the metal(II) salt and picolinic acid in ethanol in a round-bottom flask. For example, use one mole of the metal(II) perchlorate and three moles of picolinic acid.[13]

  • Reflux: Heat the mixture to reflux with continuous stirring for approximately 6 hours.[13]

  • Crystallization: Concentrate the resulting solution by evaporation and then cool to induce crystallization of the metal this compound complex.[3]

  • Isolation and Washing: Collect the crystals by filtration. Wash the collected complex with diethyl ether to remove any unreacted picolinic acid.[3]

  • Drying: Dry the purified complex in a desiccator or under vacuum.

G Synthesis of M(II)-Picolinate Complexes Start Start Dissolve Dissolve Metal Salt and Picolinic Acid in Ethanol Start->Dissolve Reflux Reflux for 6 hours Dissolve->Reflux ConcentrateCool Concentrate and Cool to Crystallize Reflux->ConcentrateCool FilterWash Filter and Wash with Diethyl Ether ConcentrateCool->FilterWash Dry Dry the Complex FilterWash->Dry End End Dry->End

Caption: Workflow for the synthesis of metal picolinates.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes. The Irving-Rossotti method is a commonly employed technique.

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

  • Microburette

  • Solutions of the metal ion, picolinic acid, a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH) of known concentrations.

  • Inert salt solution (e.g., NaNO₃) to maintain constant ionic strength.

Procedure:

  • Solution Preparation: Prepare two solutions for titration: (i) a solution containing the strong acid and the inert salt, and (ii) a solution containing the strong acid, the inert salt, the metal ion, and picolinic acid.

  • Titration: Titrate both solutions with the standardized strong base solution at a constant temperature.

  • Data Collection: Record the pH meter readings after each addition of the base.

  • Calculations:

    • Plot the titration curves (pH vs. volume of base added).

    • Calculate the average number of protons associated with the ligand (ñA) at different pH values from the acid titration curve.

    • Calculate the average number of ligands attached per metal ion (ñ) and the free ligand concentration (pL) at each pH value from the metal-ligand titration curve.

    • Determine the stepwise and overall stability constants (K and β) from the formation curve (ñ vs. pL).

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of metal this compound complexes.

Procedure:

  • Crystal Growth: Grow single crystals of the synthesized complex suitable for X-ray diffraction, typically by slow evaporation of the solvent from a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[4]

  • Structure Solution and Refinement:

    • Process the collected data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[4]

Spectroscopic and Other Characterization Techniques
  • Infrared (IR) Spectroscopy: To confirm the coordination of this compound to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the metal complexes and to monitor the complex formation in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of diamagnetic complexes (e.g., Zn²⁺) in solution. Paramagnetic NMR can be used for other transition metal complexes.

  • Thermal Analysis (TGA/DTA): To investigate the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Conclusion

The chelation of divalent cations by picolinic acid is a fundamental process with significant implications for nutrient bioavailability and cellular metabolism. The formation of stable, neutral complexes via coordination with the pyridine nitrogen and carboxylate oxygen is the cornerstone of this mechanism. Understanding the thermodynamic stability, structural characteristics, and biological effects of these complexes is crucial for the development of advanced nutritional supplements, therapeutic agents, and drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and harness the unique properties of this compound chelates.

References

exploring the bioavailability of different picolinate salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bioavailability of Different Picolinate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of various mineral this compound salts, with a focus on chromium, zinc, and iron this compound. The information is compiled from peer-reviewed scientific literature to support research and development in the fields of nutrition and pharmacology.

Introduction to this compound Salts and Bioavailability

Picolinic acid is a natural metabolite of the amino acid tryptophan and is known to be an effective chelating agent for several minerals.[1][2] The formation of a stable complex between picolinic acid and a mineral is thought to enhance the mineral's absorption and overall bioavailability.[3] Bioavailability refers to the fraction of an administered nutrient that is absorbed, utilized, and stored by the body.[4] this compound salts are of significant interest in drug development and nutritional supplementation due to their potential for superior absorption compared to inorganic mineral salts.[5]

Comparative Bioavailability of this compound Salts: Quantitative Data

The following tables summarize the key quantitative findings from comparative bioavailability studies of chromium, zinc, and iron this compound salts.

Table 1: Bioavailability of Chromium this compound vs. Other Chromium Salts
Chromium Salt Dosage Study Population Primary Outcome Measure Result Citation
Chromium this compound200 µg CrHealthy, non-overweight, college-aged women24-hour Urinary Chromium Excretion (indirect measure of absorption)Significantly higher than nicotinate and chloride forms[5][6]
Chromium Nicotinate (Type 1)200 µg CrHealthy, non-overweight, college-aged women24-hour Urinary Chromium ExcretionLower than this compound[6]
Chromium Nicotinate (Type 2)200 µg CrHealthy, non-overweight, college-aged women24-hour Urinary Chromium ExcretionLower than this compound[6]
Chromium Chloride200 µg CrHealthy, non-overweight, college-aged women24-hour Urinary Chromium ExcretionLower than this compound[6]
Table 2: Bioavailability of Zinc this compound vs. Other Zinc Salts
Zinc Salt Dosage Study Population Primary Outcome Measure Result Citation
Zinc this compound50 mg elemental Zn daily for 4 weeks15 healthy human volunteersChange in Hair Zinc LevelsSignificant increase (p < 0.005)[7][8][9]
Zinc this compound50 mg elemental Zn daily for 4 weeks15 healthy human volunteersChange in Urine Zinc LevelsSignificant increase (p < 0.001)[7][8][9]
Zinc this compound50 mg elemental Zn daily for 4 weeks15 healthy human volunteersChange in Erythrocyte Zinc LevelsSignificant increase (p < 0.001)[7][8][9]
Zinc Gluconate50 mg elemental Zn daily for 4 weeks15 healthy human volunteersChange in Hair, Urine, and Erythrocyte Zinc LevelsNo significant change[7][8][9]
Zinc Citrate50 mg elemental Zn daily for 4 weeks15 healthy human volunteersChange in Hair, Urine, and Erythrocyte Zinc LevelsNo significant change[7][8][9]
Table 3: Bioavailability of Iron this compound vs. Iron Sulfate
Iron Salt Dosage Study Population Primary Outcome Measure Result Citation
Iron this compound (⁵⁷Fe)2.5 mg Fe per serving (two servings)19 non-anemic Swiss womenGeometric Mean Fractional Iron Absorption5.2% (95% CI: 3.8–7.2%)[10][11]
Iron Sulfate (⁵⁴Fe)2.5 mg Fe per serving (two servings)19 non-anemic Swiss womenGeometric Mean Fractional Iron Absorption5.3% (95% CI: 3.8–7.3%)[10][11]
Relative Bioavailability --Iron this compound vs. Iron Sulfate0.99 (95% CI: 0.85–1.15)[10][11]

Experimental Protocols for Assessing Bioavailability

Several methodologies are employed to assess the bioavailability of mineral salts. The following are detailed descriptions of the key experimental protocols cited in the studies of this compound salts.

Stable Isotope Studies (for Iron)

This method is considered a gold standard for determining mineral absorption in humans.

  • Objective: To measure the fractional absorption of a mineral from a specific source.

  • Principle: A non-radioactive, stable isotope of the mineral is incorporated into the test substance (e.g., ⁵⁷Fe in iron this compound). A different stable isotope (e.g., ⁵⁴Fe) is incorporated into a reference compound (e.g., iron sulfate).

  • Protocol:

    • Subject Recruitment: A cohort of subjects is recruited based on specific criteria (e.g., age, health status, iron status).

    • Baseline Blood Sample: A blood sample is taken before the study to determine the natural isotopic abundance of the mineral in the subjects' erythrocytes.

    • Administration of Isotopes: In a randomized crossover design, subjects consume the test substance containing one stable isotope on one occasion and the reference compound with a different stable isotope on another occasion, separated by a washout period.

    • Erythrocyte Incorporation: After a period of time (e.g., 14 days) to allow for the incorporation of the absorbed isotope into red blood cells, a second blood sample is collected.

    • Isotopic Analysis: The enrichment of the stable isotopes in the erythrocytes is measured using mass spectrometry (e.g., thermal ionization mass spectrometry - TIMS).[12]

    • Calculation of Absorption: The fractional absorption of the mineral is calculated based on the amount of the stable isotope incorporated into the total circulating erythrocyte mass, relative to the dose administered.[10]

Urinary Excretion Analysis (for Chromium)

This method provides an indirect measure of acute mineral absorption.

  • Objective: To compare the relative absorption of different forms of a mineral by measuring its excretion in urine over a 24-hour period.

  • Principle: It is assumed that a higher amount of the mineral absorbed into the bloodstream will result in a higher amount being excreted in the urine.

  • Protocol:

    • Subject Recruitment and Diet Control: Healthy volunteers are recruited and may be placed on a controlled diet to minimize background mineral intake.

    • Baseline Urine Collection: A 24-hour urine sample is collected before the administration of the supplement to establish a baseline excretion level.

    • Supplement Administration: Subjects are given a standardized dose of the mineral salt (e.g., 200 µg of chromium as chromium this compound) along with a standardized meal.

    • 24-hour Urine Collection: All urine is collected for the 24 hours following the administration of the supplement.

    • Mineral Analysis: The concentration of the mineral in the urine samples is determined using techniques such as atomic absorption spectroscopy.

    • Data Analysis: The total amount of the mineral excreted in 24 hours is calculated and compared between different supplement groups. The results can be expressed as absolute values or as a percentage increase from baseline.[6]

Tissue Level Measurements (for Zinc)

This method assesses the longer-term bioavailability and tissue uptake of a mineral.

  • Objective: To determine the effect of supplementation with different mineral salts on the mineral concentration in various tissues.

  • Principle: A more bioavailable form of a mineral will lead to a greater increase in its concentration in tissues such as hair, erythrocytes, and its excretion in urine over a supplementation period.

  • Protocol:

    • Subject Recruitment and Baseline Sampling: Healthy volunteers are recruited, and baseline samples of hair, urine, and blood (for erythrocyte analysis) are collected.

    • Supplementation Period: In a double-blind, crossover design, subjects receive a daily dose of one of the mineral salts (e.g., 50 mg elemental zinc as zinc this compound) or a placebo for a defined period (e.g., 4 weeks).

    • Washout Period: A washout period is implemented between each supplementation phase in a crossover design.

    • Post-Supplementation Sampling: At the end of each supplementation period, hair, urine, and blood samples are collected again.

    • Mineral Analysis: The concentration of the mineral in the collected samples is measured using appropriate analytical techniques.

    • Statistical Analysis: The changes in mineral concentrations from baseline are calculated and statistically compared between the different supplement groups and the placebo group.[7][8]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Facilitated Mineral Absorption

The enhanced bioavailability of this compound salts is attributed to the chelating properties of picolinic acid, which forms a stable, neutral complex with the mineral ion. This complex is thought to protect the mineral from interacting with dietary inhibitors in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

picolinate_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Mineral Ion Mineral Ion Mineral-Picolinate Complex Mineral-Picolinate Complex Mineral Ion->Mineral-Picolinate Complex Chelation Dietary Inhibitors Dietary Inhibitors Mineral Ion->Dietary Inhibitors Binding (Inhibited Absorption) Picolinic Acid Picolinic Acid Picolinic Acid->Mineral-Picolinate Complex Transport Transporter Mineral-Picolinate Complex->Transport Enhanced Transport Absorbed Mineral Absorbed Mineral Transport->Absorbed Mineral Systemic Circulation Systemic Circulation Absorbed Mineral->Systemic Circulation To Bloodstream

Caption: Proposed mechanism of enhanced mineral absorption with this compound.

Generalized Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for a human clinical trial designed to compare the bioavailability of different mineral salts.

bioavailability_workflow cluster_supp cluster_post Subject Recruitment Subject Recruitment Baseline Sampling Baseline Sampling (Blood, Urine, Hair) Subject Recruitment->Baseline Sampling Randomization Randomization Baseline Sampling->Randomization Group A Group A (this compound Salt) Randomization->Group A Group B Group B (Other Salt) Randomization->Group B Group C Group C (Placebo) Randomization->Group C Supplementation Period Supplementation Period Group A->Supplementation Period Group B->Supplementation Period Group C->Supplementation Period Washout Period Washout Period Supplementation Period->Washout Period Post-Treatment Sampling Post-Treatment Sampling Supplementation Period->Post-Treatment Sampling Crossover Crossover Washout Period->Crossover Crossover->Group A Receives B Crossover->Group B Receives C Crossover->Group C Receives A Sample Analysis Sample Analysis Post-Treatment Sampling->Sample Analysis Data Analysis Data Analysis Sample Analysis->Data Analysis kynurenine_pathway Tryptophan Tryptophan N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine IDO/TDO Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic Acid Kynureninase 2-amino-3-carboxymuconate-semialdehyde 2-Amino-3-carboxymuconate- semialdehyde (ACMS) 3-Hydroxyanthranilic Acid->2-amino-3-carboxymuconate-semialdehyde 3-HAAO Quinolinic Acid Quinolinic Acid 2-amino-3-carboxymuconate-semialdehyde->Quinolinic Acid Spontaneous Picolinic Acid Picolinic Acid 2-amino-3-carboxymuconate-semialdehyde->Picolinic Acid ACMSD NAD+ NAD+ Quinolinic Acid->NAD+

References

picolinate derivatives as precursors for organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Picolinate Derivatives as Precursors for Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid and its derivatives have emerged as remarkably versatile precursors and reagents in modern organic synthesis. Their unique structural and electronic properties, characterized by the nitrogen atom at the α-position to the carboxyl group, enable a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives and their application as directing groups in C-H functionalization, as precursors in decarboxylative couplings, as removable protecting groups, and as ligands in transition metal catalysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate their practical application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction to this compound Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a simple heterocyclic compound whose derivatives, collectively known as picolinates, possess a unique combination of properties that make them powerful tools in synthesis. The nitrogen atom's ability to chelate with metal centers is fundamental to many of their applications, allowing for precise control over reactivity and selectivity. This guide explores the synthesis of activated this compound esters and other key derivatives and delves into their primary roles as versatile precursors for constructing complex molecular architectures.

Synthesis of Key this compound Precursors

The utility of this compound derivatives often begins with their synthesis from picolinic acid. Activated esters are particularly important as they facilitate subsequent acylation reactions.

Synthesis of Activated this compound Esters

A common and effective method for synthesizing activated this compound esters, such as N-hydroxysuccinimidyl (NHS) and pentafluorophenyl esters, involves a two-step process starting from picolinic acid. The initial step is the formation of the acid chloride hydrochloride, followed by reaction with the desired alcohol or phenol in the presence of a base.[1]

A general workflow for this process is outlined below.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products Picolinic_Acid Picolinic Acid Step1 Step 1: Acid Chloride Formation Room Temperature Picolinic_Acid->Step1 SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF SOCl2->Step1 Alcohol Activating Alcohol/Phenol (e.g., N-Hydroxysuccinimide, Pentafluorophenol) Step2 Step 2: Esterification Room Temperature, 12h in THF Alcohol->Step2 Base Base (e.g., Triethylamine) Base->Step2 Intermediate Picolinoyl Chloride Hydrochloride Step1->Intermediate Yield: ~98% Final_Product Activated this compound Ester Step2->Final_Product Yields: 67-97% Intermediate->Step2

Caption: General workflow for the synthesis of activated this compound esters.

Table 1: Synthesis of Various Activated this compound Esters [1]

Product NameActivating ReagentYield (%)Melting Point (°C)
Picolinic acid N-hydroxysuccinimidyl esterN-hydroxysuccinimide67172-174
Isonicotinic acid pentafluorophenyl esterPentafluorophenol9752-54
Isonicotinic acid N-hydroxysuccinimidyl esterN-hydroxysuccinimide84140-141

Note: Isonicotinate derivatives are included for comparison.

Applications in Organic Synthesis

Picolinates as Directing Groups in C-H Functionalization

One of the most powerful applications of picolinates and the related picolinamide (PA) group is in directing C-H functionalization.[2] The picolinoyl group chelates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.[3][4] This strategy provides access to remote C-H bonds that are otherwise difficult to functionalize.

G cluster_components Components cluster_cycle Catalytic Cycle Substrate Substrate with Picolinamide (PA) Group Coordination Coordination PA group chelates to Pd(II) Substrate->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Reagent Functionalizing Reagent (e.g., Aryl Halide, Acetoxylating Agent) Functionalization Oxidative Addition / Reductive Elimination Reagent->Functionalization CH_Activation C-H Activation Formation of Palladacycle Coordination->CH_Activation Forms stable 5- or 6-membered metallacycle CH_Activation->Functionalization Regeneration Catalyst Regeneration Functionalization->Regeneration Product Released Product Functionalized Product Functionalization->Product Regeneration->Coordination Re-enters cycle

Caption: Logical diagram of picolinamide-directed C-H functionalization.

This approach has been successfully applied to the arylation, amination, and acetoxylation of unactivated γ-C(sp³)–H bonds in alkylamines and amino acids.[2][4][5] For example, an iron-catalyzed system has been developed for the direct meta-selective amination of aromatic picolinates.[5]

Table 2: Picolinamide-Directed γ-C(sp³)–H Arylation of an Amino Acid Derivative [4]

SubstrateArylating AgentCatalyst SystemProduct Yield (%)
Picolinamide-protected Leucine4-iodotoluene10 mol% Pd(OAc)₂, 20 mol% N-Ac-tLeu, 2 equiv. Ag₂CO₃85 (mono-arylated)
Picolinamide-protected Leucine1,3-diiodobenzene10 mol% Pd(OAc)₂, 20 mol% N-Ac-tLeu, 2 equiv. Ag₂CO₃72 (di-arylated)
Precursors in Decarboxylative Reactions

The thermal decarboxylation of picolinic acids, particularly in the presence of carbonyl compounds, is known as the Hammick reaction.[6] This reaction proceeds through a key zwitterionic intermediate or carbene, which acts as a nucleophile, attacking the carbonyl compound to form 2-pyridyl-carbinols.[6][7] This method provides a metal-free pathway for C-C bond formation.

G PicolinicAcid Picolinic Acid N COOH Intermediate Hammick Intermediate (Ylide/Carbene) N⁺ C⁻ PicolinicAcid->Intermediate Heat (Δ) - CO₂ Adduct Tetrahedral Adduct N⁺ C-C(O⁻)-R,R' Intermediate->Adduct Carbonyl Carbonyl Compound R-C(=O)-R' Carbonyl->Adduct Nucleophilic Attack Product {2-Pyridyl-carbinol |  N |  C-C(OH)-R,R'} Adduct->Product Proton Transfer

Caption: Reaction pathway of the Hammick decarboxylative coupling.

Furthermore, picolinic acids can undergo palladium-catalyzed decarboxylative cross-coupling reactions with aryl and heteroaryl bromides, providing an alternative route to 2-arylpyridines.[8] This transformation treats the carboxylate group as a synthetic equivalent of a carbanion.[7]

Picoloyl (Pico) as a Protecting Group

In the synthesis of complex molecules like oligosaccharides and peptides, the selective protection and deprotection of functional groups is critical.[9][10] The picoloyl (Pico) group has been developed as a robust protecting group for hydroxyl functions. It is stable under a variety of conditions but can be chemoselectively removed in the presence of other common ester protecting groups like acetyl and benzoyl.[11]

The key advantage of the Pico group is its selective cleavage via transesterification, which can be catalyzed by metal salts like iron(III) chloride or copper(II) acetate. The nitrogen atom of the this compound coordinates to the metal catalyst, activating the carbonyl group for nucleophilic attack by an alcohol like methanol.[11]

Table 3: Catalytic Deprotection of the 4-Picoloyl Group [11]

SubstrateCatalyst (30 mol%)Reaction TimeProduct Yield (%)
4-Pico protected glucopyranosideFeCl₃2 h99
4-Pico protected glucopyranosideCu(OAc)₂0.5 h99
Picolinates as Ligands in Catalysis

The chelating ability of this compound derivatives makes them excellent ligands for transition metals, forming stable complexes that can act as catalysts.[12] this compound-based ligands have been used in nickel-catalyzed reductive cross-coupling reactions of aryl bromides with alkyl bromides, enabling the formation of valuable arylcyclopropane motifs found in many bioactive molecules.[13][14] Additionally, manganese(II) complexes with this compound-containing ligands have been investigated for applications as MRI contrast agents.[15][16]

This compound Derivatives as Pharmaceutical Intermediates

This compound derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, substituted picolinates are key intermediates in the synthesis of CFTR modulators for the treatment of cystic fibrosis and small molecule inhibitors of c-Met for cancer therapy.[17][18][19][20] The use of these intermediates can streamline complex synthetic routes, avoiding the need for extensive protecting group manipulations and the use of toxic reagents.[17][19]

Key Experimental Protocols

General Procedure for Synthesis of Activated this compound Esters[1]
  • Acid Chloride Formation: To a stirred mixture of picolinic acid (1.0 equiv) and catalytic DMF (0.005 equiv), add thionyl chloride (3.0 equiv) carefully at room temperature. Stir until gas evolution ceases and all solids dissolve (approx. 30-60 minutes).

  • Solvent Removal: Remove excess thionyl chloride in vacuo. Add a co-solvent like diethyl ether or toluene and remove in vacuo again to ensure complete removal of SOCl₂. The resulting crude picolinoyl chloride hydrochloride is often used directly.

  • Esterification: Suspend the acid chloride (1.0 equiv) and the corresponding alcohol or phenol (e.g., N-hydroxysuccinimide, 1.0 equiv) in anhydrous THF.

  • Base Addition: Add triethylamine (2.8 equiv) dropwise to the stirred suspension over 10 minutes.

  • Reaction and Workup: Stir the reaction at room temperature for 12 hours. Filter the resulting suspension to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., 2-propanol, hexane) or column chromatography.

General Procedure for Picolinamide-Directed C-H Arylation[4]
  • Reaction Setup: To an oven-dried reaction vessel, add the picolinamide-protected substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), N-acetyl-L-tert-leucine (0.2 equiv), Ag₂CO₃ (2.0 equiv), and the aryl iodide (1.2 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, THF) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the arylated product.

Catalytic Removal of the Picoloyl (Pico) Protecting Group[11]
  • Reaction Setup: Dissolve the picoloyl-protected substrate (1.0 equiv) in methanol.

  • Catalyst Addition: Add iron(III) chloride (FeCl₃, 0.3 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Summary and Outlook

This compound derivatives are indispensable precursors in organic synthesis, offering a diverse toolkit for chemists in academia and industry. Their roles as directing groups, protecting groups, catalytic ligands, and building blocks for complex molecules are well-established and continue to expand. The ability to precisely control reactivity through chelation assistance is a recurring theme that underscores their value. Future research will likely focus on developing new catalytic systems that utilize this compound derivatives for even more challenging and selective transformations, further solidifying their importance in the synthesis of next-generation pharmaceuticals and functional materials.

References

A Technical Guide to Theoretical and Computational Studies of Picolinate Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of picolinate coordination complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and coordination chemistry, offering detailed insights into the principles, experimental validation, and practical applications of these computational approaches.

Theoretical Background of this compound Coordination

Picolinic acid, a metabolite of L-tryptophan, and its anion, this compound, are of significant interest in coordination chemistry and drug design due to their versatile chelating properties.[1] this compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[2][3] This coordination behavior is fundamental to the biological activity and therapeutic potential of many metal-picolinate complexes.[1] The electronic and steric properties of the this compound ligand, as well as the nature of the metal ion, dictate the geometry and stability of the resulting complex, which can range from square planar to octahedral and even dodecahedral arrangements.[2][3][4]

Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of this compound coordination.[5][6] These methods provide a molecular-level understanding of the geometric structures, electronic properties, and reactivity of these complexes, complementing and often guiding experimental investigations.[7][8]

Computational Methodologies

The computational investigation of this compound complexes typically involves a multi-step workflow, beginning with the optimization of the molecular geometry and followed by the calculation of various electronic and spectroscopic properties.

Geometry Optimization

The first and most crucial step in computational analysis is the accurate prediction of the three-dimensional structure of the this compound complex. Density Functional Theory (DFT) is the most widely used method for this purpose.[5][6]

Typical Protocol for Geometry Optimization:

  • Software Selection: Widely used quantum chemistry software packages include Gaussian, ORCA, and GAMESS.

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for obtaining accurate results. A common and effective combination for transition metal complexes is the B3LYP functional with a mixed basis set.[6] For the metal ion, a basis set that includes effective core potentials (ECPs), such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets, is often employed to account for relativistic effects.[5] For the lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.[6]

  • Input Preparation: The initial coordinates of the complex can be generated using molecular modeling software or derived from existing crystallographic data.

  • Calculation Execution: The geometry optimization is performed, allowing the software to iteratively adjust the atomic positions to find the minimum energy conformation.

  • Frequency Analysis: Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[5]

Electronic Structure Analysis

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the bonding and reactivity of the this compound complex.

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the complex's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge distribution, and the nature of the metal-ligand bonds.[5] It provides a quantitative description of the donor-acceptor interactions between the this compound ligand and the metal center.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites and predicting regions of interaction with other molecules, such as biological macromolecules.[6]

  • Charge Analysis: Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial charges on each atom, offering insights into the electronic distribution within the complex.[5]

Experimental Validation of Computational Models

The validation of computational predictions against experimental data is a critical aspect of ensuring the reliability of the theoretical models.[9][10] A combination of spectroscopic and structural techniques is typically employed for this purpose.

Spectroscopic Techniques
  • Infrared (IR) and Raman Spectroscopy: The calculated vibrational frequencies from DFT can be directly compared to experimental IR and Raman spectra.[5] This comparison helps to validate the optimized geometry and provides assignments for the observed vibrational bands.

  • UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the complexes.[4] The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectra to validate the electronic structure of the model.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, NMR chemical shifts can also be calculated and compared with experimental data to further refine and validate the computed structures.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive experimental determination of the solid-state structure of a this compound complex.[11][12] The experimentally determined bond lengths, bond angles, and overall geometry serve as the "gold standard" for validating the accuracy of the computationally optimized structures.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies of various this compound complexes.

Table 1: Selected Bond Lengths (Å) in Metal-Picolinate Complexes

ComplexMetal-Nitrogen (Å)Metal-Oxygen (Å)MethodReference
[Pt(en)(2-pyc)]+--X-ray[11][12]
Azido Pt(IV) picoline2.032-2.036-DFT (LSDA/SDD)[5]
[Zn2(pic-Hpic)3]+2.122(2)2.134(2)X-ray[13]

Table 2: Stability Constants (log K) of Mn²⁺-Picolinate Type Complexes

Ligandlog KMnLConditionsReference
nompa10.28(1)-[14]
dompa14.48(1)-[14]
tempa12.53(1)-[14]
DPAAA³⁻13.19(5)25 °C, 0.15 M NaCl[15]
DPAPhA²⁻9.55(1)25 °C, 0.15 M NaCl[15]

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in the study of this compound coordination.

G cluster_0 This compound Chelation M Metal Ion (M) N Pyridine Nitrogen M->N Coordination Bond O Carboxylate Oxygen M->O Coordination Bond Ligand This compound Ligand

Caption: Bidentate coordination of a this compound ligand to a central metal ion.

G cluster_1 Computational Workflow for this compound Complexes Start Initial Structure Generation DFT DFT Geometry Optimization (e.g., B3LYP/LANL2DZ) Start->DFT Freq Frequency Calculation DFT->Freq Validation Validation (No Imaginary Frequencies) Freq->Validation Electronic Electronic Property Calculation (HOMO-LUMO, NBO, MEP) Validation->Electronic Valid Minimum Spectra Spectroscopic Prediction (TD-DFT for UV-Vis) Electronic->Spectra Comparison Comparison with Experimental Data Spectra->Comparison

Caption: A typical workflow for the computational study of this compound complexes.

G cluster_2 Experimental Validation of Computational Models Computational Computational Model (Optimized Geometry, Calculated Spectra) Comparison Direct Comparison and Model Refinement Computational->Comparison Experimental Experimental Data Xray X-ray Crystallography (Bond Lengths, Angles) Experimental->Xray Spectroscopy Spectroscopy (IR, UV-Vis, NMR) Experimental->Spectroscopy Xray->Comparison Spectroscopy->Comparison

Caption: The iterative process of validating computational models with experimental data.

Conclusion

The integration of theoretical and computational chemistry with experimental studies has profoundly advanced our understanding of this compound coordination chemistry. DFT calculations, when properly validated, provide invaluable insights into the structural, electronic, and reactive properties of these complexes, which are crucial for their rational design in various applications, particularly in the development of new therapeutic agents. This guide has outlined the core computational methodologies, the importance of experimental validation, and has presented key quantitative data and conceptual workflows to aid researchers in this dynamic field.

References

A Technical Guide to the Preliminary Investigation of Picolinate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Picolinic acid, an endogenous catabolite of the essential amino acid L-tryptophan, has garnered significant scientific interest due to its diverse physiological roles.[1] Emerging from the kynurenine pathway, this molecule is implicated in a wide array of neuroprotective, immunological, and anti-proliferative processes.[1][2] Its intrinsic ability to act as a bidentate chelating agent for di- and trivalent metal ions is fundamental to many of its biological functions, most notably enhancing the bioavailability of essential minerals like chromium and zinc.[3][4] This technical guide provides a comprehensive overview of the core aspects of picolinate investigation, summarizing its biosynthesis, key signaling pathways, and established experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using standardized diagrams to facilitate a deeper understanding for research and drug development applications.

Biosynthesis of Picolinic Acid via the Kynurenine Pathway

Picolinic acid is synthesized from L-tryptophan through a critical metabolic route known as the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[2][5] The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] A key bifurcation point in the pathway determines the fate of the intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) diverts ACMS toward the synthesis of picolinic acid.[6][7] In the absence or saturation of ACMSD, ACMS spontaneously cyclizes to form the neurotoxin quinolinic acid, which is also a precursor for de novo NAD+ synthesis.[2][8] Therefore, ACMSD activity is a critical regulator balancing the production of neuroprotective picolinic acid against neurotoxic quinolinic acid.[7]

Kynurenine_Pathway cluster_main Tryptophan Catabolism cluster_legend Legend TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO / TDO HAA 3-Hydroxyanthranilic Acid KYN->HAA Multiple Steps ACMS ACMS (2-amino-3-carboxymuconate semialdehyde) HAA->ACMS 3HAO PIC Picolinic Acid (Neuroprotective) ACMS->PIC ACMSD (Enzymatic) invis1 ACMS->invis1 QUIN Quinolinic Acid (Neurotoxic) invis2 QUIN->invis2 NAD NAD+ invis1->QUIN Non-enzymatic (Spontaneous) invis2->NAD Key_Metabolite Key Bifurcation Metabolite Neuroprotective Neuroprotective Product Neurotoxic Neurotoxic Product

Figure 1: Simplified Kynurenine Pathway to this compound.

Biochemical Functions and Key Signaling Pathways

This compound's biological activities are multifaceted, stemming largely from its chemical structure and its position within a critical metabolic pathway.

Metal Chelation and Nutrient Absorption

Picolinic acid is a natural bidentate chelating agent for elements such as chromium, zinc, iron, and manganese.[3] This chelation facilitates the absorption of these essential minerals through the small intestine.[3][4] By forming stable, lipophilic complexes, this compound enhances the bioavailability of minerals that are otherwise poorly absorbed.[9] This principle is the basis for nutritional supplements like chromium this compound and zinc this compound, which are used to improve metabolic health and support immune function, respectively.[10][11]

Chelation cluster_chelation This compound Chelation Complex cluster_result Metal Metal Ion (e.g., Cr³⁺, Zn²⁺) Pic1 This compound Metal->Pic1 Coordination Bond Pic2 This compound Metal->Pic2 Pic3 This compound Metal->Pic3 Result Enhanced Bioavailability & Improved Absorption Metal->Result

Figure 2: this compound as a Bidentate Chelating Agent.
Neuroprotection

Picolinic acid exhibits significant neuroprotective properties, primarily by antagonizing the neurotoxicity of quinolinic acid, another metabolite in the kynurenine pathway.[2][12] While quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity, picolinic acid has been shown to protect neurons from quinolinic acid-induced damage.[2][13] Studies demonstrate that this compound can block the neurotoxic effects of quinolinic acid without blocking its neuroexcitant properties, suggesting a mechanism independent of direct NMDA receptor antagonism.[13]

Neuroprotection QUIN Quinolinic Acid (QUIN) NMDA NMDA Receptor Activation QUIN->NMDA TOX Excitotoxicity & Neuronal Damage NMDA->TOX PIC Picolinic Acid (PIC) BLOCK Blocks (Mechanism Unknown) PIC->BLOCK BLOCK->TOX

Figure 3: Logical Flow of this compound's Neuroprotection.
Immunomodulation

This compound is an important mediator of immunosuppression.[14] It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner without inducing cell death.[14] This effect is associated with the inhibition of c-Myc activation, a key regulator of cell cycle and metabolism.[14] Additionally, picolinic acid can act as a costimulus with IFN-gamma to induce the production of reactive nitrogen intermediates in macrophages, suggesting a complex role in modulating immune effector functions.[15]

Insulin Signaling Enhancement (as Chromium this compound)

Chromium this compound is widely studied for its role in improving insulin sensitivity.[16][17] Chromium is believed to act as a cofactor in insulin signaling pathways.[10] The this compound ligand enhances chromium's bioavailability, allowing it to potentiate insulin action more effectively.[10][18] In vivo studies have shown that chromium this compound supplementation can increase the insulin-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) and the activity of phosphatidylinositol 3-kinase (PI3K) in skeletal muscle.[19] This enhancement of the insulin signaling cascade leads to more efficient glucose uptake and utilization.[10][19]

Insulin_Signaling cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 Phosphorylation IR->IRS1 PI3K PI3K Activation IRS1->PI3K AKT Akt Activation PI3K->AKT GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose CrPic Chromium this compound CrPic->IRS1 Enhances

Figure 4: Enhancement of Insulin Signaling by Cr-Picolinate.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its derivatives, extracted from various studies. This information is crucial for experimental design and data interpretation.

Table 1: Physicochemical Properties

Compound Molecular Weight ( g/mol ) Appearance Solubility in Water
Picolinic Acid 123.111[3] White solid[3] Slightly soluble (0.41%)[3]

| Chromium (III) this compound | 418.31[10] | Reddish-purple crystalline powder[10] | Poorly soluble (600 µM at neutral pH)[9] |

Table 2: Biochemical and Kinetic Parameters

Parameter Value Biological Context Source
Human ACMSD I Km 6.5 µM Tryptophan Catabolism [7]
Human ACMSD I kcat 1.0 s⁻¹ Tryptophan Catabolism [7]

| Human ACMSD I pH Optimum | 6.5 - 8.0 | Tryptophan Catabolism |[7][20] |

Table 3: Exemplary Doses and Concentrations in Experimental Studies

Compound Concentration / Dose Experimental Model / Application Source
Picolinic Acid 1 mM - 4 mM Induction of nitrite production in murine macrophages [15]
Picolinic Acid 480 nmol (in vivo) Neuroprotection against QUIN toxicity in rat brain [13]
Chromium this compound 600 µ g/day Human study on depression [21]
Chromium this compound 1000 µ g/day Human study on appetite reduction [21]

| Chromium this compound | 80 µg/(kg·d) | In vivo study in insulin-resistant rats |[19] |

Experimental Protocols

Reliable and validated methods are essential for the accurate investigation of this compound in biological matrices.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of this compound and its derivatives in various samples, including nutraceuticals and biological fluids.

Protocol 1: Analysis of Chromium this compound in Supplements This protocol is adapted from validated methods for pharmaceutical dosage forms.[22][23]

  • Sample Preparation:

    • Pulverize the supplement tablet to a fine powder.[22]

    • Accurately weigh a portion of the powder (e.g., 2.5 g).[22]

    • Add a defined volume of extraction solvent (e.g., 20 mL of 1:1 water/acetonitrile).[22]

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Filter the supernatant through a 0.5 µm PTFE filter.[22]

    • Dilute the filtrate with water to bring the concentration within the calibration range.[22]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm).[23]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[23]

    • Flow Rate: 0.8 - 1.0 mL/min.[22][23]

    • Detection: UV detector set at 264 nm.[22][23]

    • Temperature: 40°C or room temperature.[22][23]

  • Quantification:

    • Generate a standard curve using known concentrations of chromium this compound (e.g., 0.125 to 12.5 µg/mL).[23]

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start: Supplement Sample Step1 1. Pulverize & Weigh Start->Step1 Step2 2. Add Extraction Solvent (e.g., Water/ACN) Step1->Step2 Step3 3. Vortex / Sonicate Step2->Step3 Step4 4. Filter Supernatant (0.5 µm PTFE) Step3->Step4 Step5 5. Dilute Filtrate Step4->Step5 Step6 6. Inject into HPLC System Step5->Step6 Step7 7. Data Acquisition & Quantification Step6->Step7 End End: Concentration Result Step7->End

Figure 5: General Workflow for HPLC Analysis of Cr-Picolinate.

Protocol 2: Analysis of Picolinic Acid in Human Serum This protocol involves protein precipitation prior to HPLC analysis.[24]

  • Sample Pretreatment:

    • To 100 µL of serum, add 50 µL of 1.0 M perchloric acid to precipitate proteins.[24]

    • Vortex the mixture and centrifuge at high speed (e.g., 9600 x g) for 1 minute.[24]

    • Transfer the supernatant to a new tube containing 20 µL of 1.5 M potassium hydroxide for neutralization, followed by 50 µL of a phosphate buffer.[24]

    • Vortex and centrifuge again.

    • The resulting supernatant is ready for injection into the HPLC system.[24]

  • Chromatographic Conditions:

    • Analysis is typically performed using a reversed-phase C18 column coupled with fluorescence detection after post-column derivatization with zinc acetate.[24]

Cell-Based Assay for Neuroprotection

This protocol is conceptualized based on in vivo studies examining this compound's protective effects against quinolinic acid.[12][13]

  • Cell Culture:

    • Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Pre-treat cells with various concentrations of picolinic acid for a specified duration (e.g., 1-2 hours).

    • Introduce a neurotoxic concentration of quinolinic acid to the culture media. Include control groups (vehicle only, picolinic acid only, quinolinic acid only).

    • Incubate for 24-48 hours.

  • Assessment of Viability and Toxicity:

    • Measure cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay to quantify cytotoxicity.

    • Perform immunocytochemistry for neuronal markers (e.g., NeuN) and markers of apoptosis (e.g., cleaved Caspase-3) to visualize and quantify neuronal survival and cell death pathways.

Role in Drug Development and Therapeutics

The unique properties of this compound make it and its metabolic pathway attractive for therapeutic development.

  • ACMSD as a Therapeutic Target: The enzyme ACMSD is a crucial control point in the kynurenine pathway.[7] Inhibiting ACMSD could increase the flux towards quinolinic acid and subsequently NAD+, which may be relevant for conditions where NAD+ levels are depleted.[8] Conversely, enhancing ACMSD activity could be a strategy to reduce the production of the neurotoxin quinolinic acid in neurodegenerative disorders.[6][25]

  • This compound as a Therapeutic Agent: this compound itself has demonstrated potential as an anti-proliferative, immunomodulatory, and neuroprotective agent.[1] Recent studies have also highlighted its broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza, by blocking the fusion of the viral envelope with the host cell membrane.[26]

  • This compound as a Delivery Vehicle: The most established therapeutic application is its use as a chelator to enhance the delivery and bioavailability of essential minerals.[4][10] Chromium this compound is widely used in supplements for managing blood sugar and metabolic syndrome.[27][28] This principle could be extended to the delivery of other therapeutic metal ions.

References

Methodological & Application

Application Notes and Protocols for Picolinate-Based Catalysts in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of picolinate-based catalysts in various organic transformations. The following sections highlight key applications, presenting quantitative data in structured tables and offering step-by-step methodologies for reproducible experimental results. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Heterogeneous Catalysis: Multi-Component Synthesis of Picolinates using a Modified UiO-66(Zr) Catalyst

This compound and picolinic acid derivatives are valuable structural motifs in medicinal chemistry and materials science. A robust and environmentally friendly method for their synthesis utilizes a heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, in a one-pot, multi-component reaction. This approach offers high yields at ambient temperature with easy catalyst recovery and reusability.[1][2]

Data Presentation

Table 1: Substrate Scope for the Synthesis of this compound and Picolinic Acid Derivatives.[1]

EntryAldehydeRProductTime (h)Yield (%)
14-ChlorobenzaldehydeC2H5Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanothis compound395
24-NitrobenzaldehydeC2H5Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)this compound2.598
34-MethylbenzaldehydeC2H5Ethyl 6-amino-5-cyano-4-(p-tolyl)this compound492
44-MethoxybenzaldehydeC2H5Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)this compound4.590
5BenzaldehydeC2H5Ethyl 6-amino-5-cyano-4-phenylthis compound3.594
62-ChlorobenzaldehydeC2H5Ethyl 6-amino-4-(2-chlorophenyl)-5-cyanothis compound588
74-HydroxybenzaldehydeC2H5Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)this compound585
84-ChlorobenzaldehydeH6-Amino-4-(4-chlorophenyl)-5-cyanopicolinic acid492
94-NitrobenzaldehydeH6-Amino-5-cyano-4-(4-nitrophenyl)picolinic acid3.596

Reaction conditions: Aldehyde (1 mmol), ethyl 2-oxopropanoate or 2-oxopropanoic acid (1 mmol), ammonium acetate (1.5 mmol), malononitrile (1.1 mmol), UiO-66(Zr)-N(CH2PO3H2)2 (5 mg) in ethanol (5 mL) at ambient temperature.

Experimental Protocols

Protocol 1A: Synthesis of the UiO-66(Zr)-N(CH2PO3H2)2 Catalyst

  • Synthesis of UiO-66(Zr)-NH2: This precursor is synthesized according to previously reported procedures.

  • Functionalization with Phosphorous Acid:

    • In a 25 mL round-bottomed flask, combine UiO-66(Zr)-NH2 (0.5 g), formaldehyde (0.06 g, 2 mmol), phosphorous acid (0.164 g, 2 mmol), and p-toluenesulfonic acid (10 mol%, 0.017 g).

    • Add ethanol (10 mL) to the flask.

    • Reflux the mixture for 12 hours.

    • After cooling, wash the solid product with ethanol (2 x 5 mL).

    • Dry the resulting UiO-66(Zr)-N(CH2PO3H2)2 catalyst in a vacuum oven at 80 °C.[1]

Protocol 1B: General Procedure for the Synthesis of this compound Derivatives

  • To a 25 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), ethyl 2-oxopropanoate (or 2-oxopropanoic acid for picolinic acid synthesis, 1 mmol), ammonium acetate (1.5 mmol, 0.115 g), and malononitrile (1.1 mmol, 0.079 g).

  • Add the UiO-66(Zr)-N(CH2PO3H2)2 catalyst (5 mg).

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture at ambient temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (2:1).

  • Upon completion of the reaction, remove the solvent (ethanol) from the reaction mixture.

  • The crude product can then be purified by appropriate methods (e.g., recrystallization or column chromatography).[1]

Visualization

multicomponent_reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation reagents Combine Reactants: - Aldehyde (1 mmol) - Pyruvate derivative (1 mmol) - Ammonium acetate (1.5 mmol) - Malononitrile (1.1 mmol) catalyst Add Catalyst: UiO-66(Zr)-N(CH2PO3H2)2 (5 mg) reagents->catalyst solvent Add Solvent: Ethanol (5 mL) catalyst->solvent stir Stir at Ambient Temperature solvent->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent monitor->remove_solvent purify Purify Product remove_solvent->purify

Experimental workflow for this compound synthesis.

proposed_mechanism aldehyde Aldehyde intermediate_I Intermediate (I) aldehyde->intermediate_I + Malononitrile malononitrile Malononitrile malononitrile->intermediate_I intermediate_III Intermediate (III) intermediate_I->intermediate_III + Intermediate (II) (Michael Addition) h2o - H2O intermediate_I->h2o pyruvate Ethyl Pyruvate intermediate_II Intermediate (II) pyruvate->intermediate_II + NH3 ammonium_acetate Ammonium Acetate nh3 NH3 ammonium_acetate->nh3 nh3->intermediate_II intermediate_II->intermediate_III final_product Final this compound Product intermediate_III->final_product Cooperative Vinylogous Anomeric Based Oxidation catalyst UiO-66(Zr)-N(CH2PO3H2)2 (activates aldehyde) catalyst->aldehyde

Proposed mechanism for this compound synthesis.

Homogeneous Catalysis: Nickel-Picolinamide Catalyzed Reductive Cross-Coupling for Arylcyclopropane Synthesis

Arylcyclopropanes are important structural motifs in many approved and investigational drugs.[3] A mild and efficient protocol for their synthesis involves a nickel-catalyzed reductive cross-coupling of aryl bromides with bromocyclopropane, utilizing a novel picolinamide-based NN2 pincer ligand. This method demonstrates broad functional group tolerance and is scalable.[3][4]

Data Presentation

Table 2: Substrate Scope of Nickel-Picolinamide Catalyzed Reductive Cross-Coupling.[3]

EntryAryl BromideProductYield (%)
14-Bromoacetophenone1-(4-Cyclopropylphenyl)ethan-1-one95
2Methyl 4-bromobenzoateMethyl 4-cyclopropylbenzoate92
34-Bromobenzonitrile4-Cyclopropylbenzonitrile88
41-Bromo-4-(tert-butyl)benzene1-(tert-Butyl)-4-cyclopropylbenzene91
51-Bromo-4-methoxybenzene1-Cyclopropyl-4-methoxybenzene85
62-Bromonaphthalene2-Cyclopropylnaphthalene93
73-Bromopyridine3-Cyclopropylpyridine78
82-Bromo-5-methylthiophene2-Cyclopropyl-5-methylthiophene82
91-Boc-5-bromoindoletert-Butyl 5-cyclopropyl-1H-indole-1-carboxylate86

Reaction conditions: Aryl bromide (0.2 mmol), cyclopropyl bromide (0.6 mmol), NiBr2·glyme (10 mol%), ligand (12 mol%), Zn (3 equiv), NaI (2 equiv) in DMA (1 mL) at 60 °C for 12 h.

Experimental Protocols

Protocol 2A: General Procedure for Nickel-Picolinamide Catalyzed Reductive Cross-Coupling

  • In an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.2 mmol, 1.0 equiv), NiBr2·glyme (10 mol%), and the picolinamide ligand (12 mol%).

  • Add zinc powder (3.0 equiv) and sodium iodide (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen three times.

  • Under a nitrogen atmosphere, add N,N-dimethylacetamide (DMA, 1.0 mL) and cyclopropyl bromide (3.0 equiv).

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired arylcyclopropane product.

Visualization

cross_coupling_workflow cluster_prep Reaction Setup (under N2) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Solids: - Aryl Bromide (1 equiv) - NiBr2·glyme (10 mol%) - Ligand (12 mol%) - Zn (3 equiv) - NaI (2 equiv) atmosphere Evacuate and Backfill with N2 (3x) reagents->atmosphere solvents Add Solvents/Reagents: - DMA (1 mL) - Cyclopropyl Bromide (3 equiv) atmosphere->solvents heat Stir at 60 °C for 12 h solvents->heat quench Quench with sat. aq. NH4Cl heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Workflow for Ni-catalyzed cross-coupling.

Picolinic Acid as a Co-catalyst: Mn(II)-Mediated Advanced Oxidation Processes

Picolinic acid (PICA) can act as a highly efficient chelating agent to mediate the activation of Mn(II) for advanced oxidation processes (AOPs). The Mn(II)-PICA complex, in the presence of an oxidant like peracetic acid (PAA), generates high-valent manganese species that can rapidly degrade a wide range of micropollutants in water. This system is particularly effective at neutral pH.[5][6]

Data Presentation

Table 3: Degradation of Micropollutants by the PAA-Mn(II)-PICA System.[5][6]

MicropollutantInitial Concentration (μM)% Removal (10 min) at pH 5.0% Removal (10 min) at pH 7.0
Methylene Blue1558>95
Bisphenol A15->60
Naproxen15->60
Sulfamethoxazole15->60
Carbamazepine15->60
Trimethoprim15->60

Reaction conditions: [PAA]₀ = 200-500 μM, [Mn(II)]₀ = 10-20 μM, [PICA]₀ = 50-100 μM. The ratio of [Mn(II)]:[PICA] is typically 1:5.

Experimental Protocols

Protocol 3A: General Procedure for Micropollutant Degradation

  • Prepare a stock solution of the target micropollutant in a suitable solvent (e.g., ultrapure water or methanol).

  • Prepare stock solutions of Mn(II) (e.g., from MnCl2·4H2O), picolinic acid (PICA), and peracetic acid (PAA).

  • In a reaction vessel, add the desired volume of buffer solution to maintain the target pH (e.g., phosphate buffer for pH 7.0).

  • Add the micropollutant stock solution to achieve the desired initial concentration (e.g., 15 μM).

  • Add the PICA stock solution followed by the Mn(II) stock solution to the reaction vessel to achieve the desired concentrations (e.g., 100 μM and 20 μM, respectively).

  • Initiate the reaction by adding the PAA stock solution to the desired final concentration (e.g., 500 μM).

  • Collect aliquots at specific time intervals.

  • Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium thiosulfate).

  • Analyze the concentration of the micropollutant in the quenched aliquots using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).

Visualization

aop_logical_relationship MnII Mn(II) MnII_PICA_complex [Mn(II)-PICA] Complex MnII->MnII_PICA_complex + PICA Picolinic Acid (PICA) PICA->MnII_PICA_complex PAA Peracetic Acid (PAA) HighValentMn High-Valent Mn Species (e.g., Mn(V)) PAA->HighValentMn MnII_PICA_complex->HighValentMn + PAA Degradation Degradation Products HighValentMn->Degradation Oxidizes Micropollutants Micropollutants Micropollutants->Degradation

Logical relationship in the PAA-Mn(II)-PICA system.

References

Application of Picolinate Complexes in Asymmetric Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinate ligands, derived from pyridine-2-carboxylic acid, have emerged as a versatile class of N,O-bidentate ligands in the field of asymmetric catalysis. Their rigid backbone, straightforward synthesis, and the ability to form stable chelate complexes with a variety of transition metals make them attractive scaffolds for the design of chiral catalysts. The electronic and steric properties of this compound ligands can be readily tuned by substitution on the pyridine ring or by derivatization of the carboxylate group, allowing for the fine-tuning of catalyst reactivity and enantioselectivity. This document provides detailed application notes and experimental protocols for the use of chiral this compound and picolinamide complexes in key asymmetric transformations, offering a practical guide for researchers in academia and the pharmaceutical industry.

Key Applications and Data Summary

Chiral this compound and picolinamide complexes have demonstrated notable success in several classes of asymmetric reactions, particularly in transfer hydrogenation. While their application in C-C bond-forming reactions is an emerging area, the existing data highlights their potential.

Asymmetric Transfer Hydrogenation of α-Ketoacids

Iridium complexes bearing chiral picolinamide ligands functionalized with carbohydrates have proven to be effective catalysts for the asymmetric transfer hydrogenation of α-ketoacids to their corresponding α-hydroxy acids in aqueous media. These reactions are characterized by high conversions and moderate to good enantioselectivities.

Catalyst PrecursorLigandSubstrateProductConv. (%)ee (%)Ref.
[CpIrCl₂]₂(methyl-β-D-glucopyranosid-2-yl)picolinamidePhenylglyoxylic acid(R)-Mandelic acid>9970[1]
[CpIrCl₂]₂(methyl-β-D-glucopyranosid-2-yl)picolinamidePhenylpyruvic acid(R)-3-Phenyllactic acid>9930[1]
[Cp*IrCl₂]₂(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosid-1-yl)picolinamidePhenylpyruvic acid(S)-3-Phenyllactic acid>9950[1]
Asymmetric Friedel-Crafts Alkylation

Nickel(II) complexes of tertiary amine-derived C₂-symmetric chiral pyridine-N,N'-dioxide (Py-2NO) ligands, which are structurally related to picolinates, have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters. These catalysts exhibit excellent yields and high enantioselectivities with low catalyst loadings.

CatalystSubstrate 1Substrate 2ProductYield (%)ee (%)Ref.
Py-2NO-Ni(II)IndoleEthyl 2-oxo-4-phenylbut-3-enoateEthyl 2-(1H-indol-3-yl)-2-hydroxy-4-phenylbut-3-enoate9299[2]

Experimental Protocols

Protocol 1: Synthesis of a Chiral (S)-BINOL-derived this compound Ligand

This protocol describes the synthesis of a chiral this compound ligand derived from (S)-BINOL, which can be used to prepare chiral metal complexes.

Materials:

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Picolinic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-BINOL (1.0 equiv.) and picolinic acid (1.1 equiv.) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv.).

  • Slowly add a solution of DCC (1.2 equiv.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the precipitate with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure (S)-BINOL-derived this compound ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Phenylglyoxylic Acid

This protocol details the asymmetric transfer hydrogenation of phenylglyoxylic acid using an in situ prepared chiral iridium-picolinamide catalyst.[1]

Materials:

  • [Cp*IrCl₂]₂ (0.5 mol%)

  • Chiral picolinamide ligand (e.g., (methyl-β-D-glucopyranosid-2-yl)picolinamide) (1.1 mol%)

  • Phenylglyoxylic acid (1.0 equiv.)

  • Sodium formate (HCOONa) (5.0 equiv.)

  • Phosphate buffer (0.1 M, pH 7)

  • Deionized water

Procedure:

  • In a Schlenk tube, dissolve [Cp*IrCl₂]₂ and the chiral picolinamide ligand in deionized water and stir at room temperature for 1 hour to pre-form the catalyst.

  • In a separate flask, dissolve phenylglyoxylic acid and sodium formate in the phosphate buffer.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After cooling to room temperature, extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the resulting (R)-mandelic acid by chiral HPLC analysis.

Diagrams and Workflows

Logical Workflow for Catalyst Development

Catalyst_Development_Workflow cluster_ligand Ligand Design & Synthesis cluster_complex Complex Formation cluster_catalysis Catalytic Studies Ligand_Design Chiral this compound Ligand Design Ligand_Synthesis Ligand Synthesis & Purification Ligand_Design->Ligand_Synthesis Complex_Formation Metal Complexation Ligand_Synthesis->Complex_Formation Complex_Characterization Characterization (NMR, X-ray) Complex_Formation->Complex_Characterization Catalyst_Screening Asymmetric Reaction Screening Complex_Characterization->Catalyst_Screening Optimization Reaction Optimization (Solvent, T, etc.) Catalyst_Screening->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Analysis Product Analysis (Yield, ee%) Substrate_Scope->Analysis

Caption: Workflow for the development of this compound-based asymmetric catalysts.

Proposed Catalytic Cycle for Iridium-Picolinamide Catalyzed Transfer Hydrogenation

Catalytic_Cycle Catalyst [CpIr(L)Cl] Intermediate1 [CpIr(L)(H)]+ Catalyst->Intermediate1 + H⁻ (from Formate) - CO₂ Intermediate2 [CpIr(L)(H)(Substrate)]+ Intermediate1->Intermediate2 + Substrate (α-Ketoacid) Product_Complex [CpIr(L)(Product-H)]+ Intermediate2->Product_Complex Hydride Transfer Product_Complex->Catalyst - Product (α-Hydroxy acid)

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Chiral this compound and picolinamide complexes represent a promising and continually evolving class of catalysts for asymmetric synthesis. The successful application in asymmetric transfer hydrogenation showcases their potential for high efficiency and selectivity. Future research is anticipated to broaden the scope of these catalysts to a wider array of asymmetric transformations, including various C-C bond-forming reactions. The modularity and tunability of the this compound scaffold will undoubtedly continue to inspire the design of novel and highly effective chiral catalysts for the synthesis of enantiomerically pure molecules of academic and industrial importance.

References

Application Notes and Protocols for Picolinate-Functionalized MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of picolinate-functionalized Magnetic Resonance Imaging (MRI) contrast agents. The inclusion of a this compound moiety in the chelating ligand can significantly influence the properties of the resulting metal complex, potentially leading to enhanced relaxivity, improved stability, and favorable biodistribution profiles. This document outlines the synthesis, characterization, and in vitro/in vivo evaluation of these promising next-generation imaging probes.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-functionalized MRI contrast agents, facilitating comparison with established clinical agents.

Table 1: Relaxivity of this compound-Functionalized and Commercial MRI Contrast Agents

Contrast AgentMetal Ionr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Magnetic Field (T)ConditionsReference
[Gd(dpaba)(H₂O)₂]Gd³⁺8.90-4.7pH 7.4[1]
[Gd(mpatcn)(H₂O)₂]Gd³⁺7.35-4.7pH 7.4[1]
[Mn(nompa)]⁺Mn²⁺----[2][3]
Gd-DOTA (Dotarem®)Gd³⁺~4~41.537°C, in plasma[4][5]
Gd-DTPA (Magnevist®)Gd³⁺~4~51.537°C, in plasma[6]

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and solvent.

Table 2: Thermodynamic Stability and Kinetic Inertness

Complexlog KMLDissociation Half-life (t₁₂)Conditions for t₁₂Reference
[Mn(nompa)]⁺10.28--[2][3]
[Mn(dompa)]⁺14.48--[2][3]
[Mn(tempa)]⁺12.53--[2][3]
Ln-DOTA complexes-<12 hours2 M HCl[4]
Cross-bridged cyclam with this compound arms-No dissociation for at least 5 months2 M HCl[4]

Experimental Protocols

Detailed methodologies for the key experiments in the development pipeline of this compound-functionalized MRI contrast agents are provided below.

Protocol 2.1: Synthesis of a this compound-Functionalized Ligand

This protocol provides a general workflow for the synthesis of a this compound-functionalized DOTA-like macrocycle.

Materials:

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • 6-(bromomethyl)picolinic acid methyl ester

  • tert-butyl bromoacetate

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Mono-alkylation of Cyclen: Dissolve cyclen (1 eq) in anhydrous acetonitrile. Add K₂CO₃ (3 eq) and stir the suspension. Add a solution of 6-(bromomethyl)picolinic acid methyl ester (1 eq) in anhydrous acetonitrile dropwise over 1 hour at room temperature. Stir the reaction mixture for 24 hours.

  • Purification: Filter the reaction mixture to remove K₂CO₃. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the mono-picolinate functionalized cyclen.

  • Tri-alkylation: Dissolve the purified mono-picolinate cyclen (1 eq) in anhydrous acetonitrile. Add K₂CO₃ (excess) and tert-butyl bromoacetate (3.5 eq). Heat the mixture to reflux and stir for 48 hours.

  • Purification: Cool the reaction mixture to room temperature, filter, and evaporate the solvent. Purify the product by silica gel column chromatography.

  • Deprotection: Dissolve the purified product in a mixture of TFA and DCM (1:1 v/v). Stir at room temperature for 12 hours.

  • Final Product Isolation: Evaporate the solvent under reduced pressure. Precipitate the final ligand by adding cold diethyl ether. Wash the precipitate with diethyl ether and dry under vacuum.

Protocol 2.2: Gadolinium Complexation

Materials:

  • This compound-functionalized ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water

  • pH meter

  • 0.1 M NaOH solution

Procedure:

  • Dissolve the this compound-functionalized ligand in deionized water.

  • Add an equimolar amount of GdCl₃·6H₂O to the ligand solution.

  • Stir the solution at room temperature and monitor the pH.

  • Slowly adjust the pH to 7.0-7.4 using the 0.1 M NaOH solution.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • The formation of the complex can be confirmed by mass spectrometry. The final solution can be purified by filtration or size-exclusion chromatography if necessary.

Protocol 2.3: Measurement of T₁ and T₂ Relaxivity

Materials:

  • Gd-complex solution of known concentration

  • Phosphate-buffered saline (PBS, pH 7.4)

  • NMR spectrometer or MRI scanner

  • NMR tubes or phantom vials

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the Gd-complex in PBS with concentrations ranging from 0.1 to 1.0 mM. Also include a blank sample of PBS.

  • T₁ Measurement (Inversion Recovery):

    • Place the samples in the NMR spectrometer or MRI scanner.

    • Use an inversion recovery pulse sequence.

    • Acquire data with a range of inversion times (TI) to accurately map the recovery of the longitudinal magnetization.

    • Fit the signal intensity versus TI data to the equation: M(TI) = M₀(1 - 2e(-TI/T₁)) to determine the T₁ relaxation time for each concentration.

  • T₂ Measurement (Spin-Echo):

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) or multi-echo spin-echo pulse sequence.

    • Acquire data with multiple echo times (TE).

    • Fit the signal intensity versus TE data to the equation: M(TE) = M₀e(-TE/T₂) to determine the T₂ relaxation time for each concentration.

  • Relaxivity Calculation:

    • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each sample.

    • Plot R₁ and R₂ as a function of the Gd-complex concentration (in mM).

    • The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities in units of mM⁻¹s⁻¹.[5]

Protocol 2.4: In Vivo MRI in a Murine Tumor Model

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile solution of the this compound-functionalized Gd-complex in saline

  • Anesthesia (e.g., isoflurane)

  • Animal MRI scanner

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal on the scanner bed and ensure proper positioning of the tumor within the imaging coil.

  • Pre-contrast Imaging: Acquire T₁-weighted images of the tumor region before the injection of the contrast agent.

  • Contrast Agent Administration: Inject a sterile solution of the Gd-complex (typically 0.1 mmol/kg body weight) intravenously via the tail vein.

  • Post-contrast Imaging: Immediately after injection, and at various time points (e.g., 5, 15, 30, 60 minutes), acquire a series of T₁-weighted images using the same parameters as the pre-contrast scans.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and surrounding muscle tissue on the pre- and post-contrast images.

    • Measure the signal intensity within these ROIs.

    • Calculate the signal enhancement ratio (SER) or the percentage of signal enhancement over time to assess the pharmacokinetics and tumor-targeting efficacy of the contrast agent.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of this compound-functionalized MRI contrast agents.

G cluster_ligand Ligand Synthesis & Characterization cluster_complex Complexation & Physicochemical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LigandDesign Ligand Design (this compound Moiety) Synthesis Chemical Synthesis LigandDesign->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Complexation Metal Complexation (Gd³⁺ or Mn²⁺) Characterization->Complexation Relaxivity Relaxivity Measurement (r₁, r₂) Complexation->Relaxivity Stability Stability & Inertness (Potentiometry, Kinetics) Complexation->Stability CellToxicity Cytotoxicity Assays Stability->CellToxicity CellularUptake Cellular Uptake Studies CellToxicity->CellularUptake PhantomImaging Phantom MRI CellularUptake->PhantomImaging AnimalModel Animal Model of Disease PhantomImaging->AnimalModel InVivoMRI In Vivo MRI AnimalModel->InVivoMRI Biodistribution Biodistribution (ICP-MS) InVivoMRI->Biodistribution Toxicity Toxicology Studies Biodistribution->Toxicity

Caption: Workflow for developing this compound-functionalized MRI contrast agents.

G Gd_CA Gd³⁺ Contrast Agent (this compound-Functionalized) Inner_Sphere Inner-Sphere Water (Coordinated H₂O) Gd_CA->Inner_Sphere Coordination T1_Shortening T₁ Relaxation Shortening Gd_CA->T1_Shortening Dipole-Dipole Interaction Bulk_Water Bulk Water (Surrounding H₂O) Inner_Sphere->Bulk_Water Rapid Exchange Inner_Sphere->T1_Shortening Proton Relaxation Bulk_Water->Inner_Sphere MRI_Signal Enhanced MRI Signal (Bright Contrast) T1_Shortening->MRI_Signal

References

Application Notes and Protocols for Picolinate Ligands in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of picolinate-based ligands in the development of novel radiopharmaceuticals. This compound chelators offer distinct advantages, including mild radiolabeling conditions and high complex stability, making them a promising platform for diagnostic imaging and therapeutic applications.

Introduction to this compound Ligands in Radiopharmacy

Picolinic acid, a derivative of pyridine with a carboxylic acid group at the 2-position, forms the core of a versatile class of chelating agents for a wide range of radiometals. The rigid pyridine backbone and the strong coordinating this compound moiety contribute to the formation of thermodynamically stable and kinetically inert radiometal complexes. This inherent stability is crucial to prevent the release of toxic free radiometals in vivo.[1][2]

This compound-based ligands have been successfully employed for chelating various radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET), Technetium-99m (⁹⁹mTc) for Single Photon Emission Computed Tomography (SPECT), and therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[3][4][5] The ability to tailor the ligand structure by incorporating different numbers of this compound arms or linking them to targeting vectors allows for the development of radiopharmaceuticals with specific pharmacokinetic properties and high affinity for disease-related targets.

Key Advantages of this compound Ligands

  • Mild Radiolabeling Conditions: Many this compound-based chelators can be radiolabeled at room temperature and physiological pH, which is advantageous for sensitive biomolecules that cannot withstand harsh conditions.[1][4][6]

  • High Stability: this compound complexes exhibit excellent thermodynamic and kinetic stability, minimizing the in vivo dissociation of the radiometal.[1][7][8]

  • Versatility: The modular nature of this compound ligand synthesis allows for the straightforward incorporation of targeting moieties such as peptides and antibodies.[3][9]

  • Theranostic Potential: The same this compound chelator can often be used to complex both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides, enabling a theranostic approach to personalized medicine.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based radiopharmaceuticals as reported in the literature.

Table 1: Radiolabeling Efficiency and Stability of this compound-Based Radiopharmaceuticals

Ligand/ComplexRadiometalRadiolabeling ConditionsRadiochemical Yield (%)Serum Stability (% intact)Reference
H₂pentapa-en-NH₂⁹⁹mTc->95>95 at 24h[3]
Tpaa⁶⁸GapH 7.4, 37°C, 15 min>9932 at 30 min[4][6]
[¹⁷⁷Lu]Lu-Pyclen-Picolinate¹⁷⁷Lu--High (up to 30 days in 1M HCl)[7][8]
[¹⁶¹Tb]Tb-Pyclen-Picolinate¹⁶¹Tb--High (up to 30 days in 1M HCl)[7][8]
[²²⁵Ac(octapa)]⁻²²⁵Ac--92.9 ± 1.0 at 7 days[5]
[²²⁵Ac(CHXoctapa)]⁻²²⁵Ac--95.6 ± 1.6 at 7 days[5]
HL1⁶⁴Cu100°C, 15 min40-[10]

Table 2: Thermodynamic Stability of this compound-Metal Complexes

LigandMetal Ionlog KpMReference
TpaaGa(III)21.32-[4][6]
pypaIn³⁺-30.5[1]
pypaLu³⁺-22.6[1]
pypaLa³⁺-19.9[1]
pypaSc³⁺-27.1[1]

Experimental Protocols

General Workflow for Radiopharmaceutical Development

The development of a this compound-based radiopharmaceutical generally follows the workflow illustrated below.

G cluster_0 Preclinical Development cluster_1 Clinical Translation Ligand_Synthesis Ligand Synthesis & Characterization Radiolabeling Radiolabeling Optimization Ligand_Synthesis->Radiolabeling QC Quality Control Radiolabeling->QC In_Vitro In Vitro Stability & Cell Studies QC->In_Vitro In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Dosimetry Dosimetry Calculations In_Vivo->Dosimetry IND IND-Enabling Studies Dosimetry->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

General Radiopharmaceutical Development Workflow.
Protocol for ⁶⁸Ga Radiolabeling of Tpaa Ligand

This protocol is adapted from studies on the tripodal this compound ligand Tpaa.[4][6]

Materials:

  • Tpaa (6,6′,6″-(nitrilotris(methylene))tripicolinic acid) solution (e.g., 1 mg/mL in water)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC scanner

  • C18 Sep-Pak cartridges

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • In a sterile, metal-free vial, add a specific volume of the Tpaa ligand solution to achieve the desired final concentration (e.g., 6.6 μM).

    • Add the ⁶⁸Ga eluate to the vial.

    • Adjust the pH of the reaction mixture to either 4.0 using sodium acetate buffer or 7.4 using PBS.

  • Incubation: Incubate the reaction vial at the desired temperature (e.g., 25°C for pH 4.0 or 37°C for pH 7.4) for 15 minutes.[4][6]

  • Quality Control (Radio-TLC):

    • Spot a small aliquot of the reaction mixture onto an iTLC plate.

    • Develop the chromatogram using an appropriate mobile phase.

    • Analyze the plate using a radio-TLC scanner to determine the radiochemical conversion. A radiochemical conversion of >99% is typically achieved.[4][6]

  • Purification (if necessary):

    • If unchelated ⁶⁸Ga is present, the product can be purified using a C18 Sep-Pak cartridge.

    • Load the reaction mixture onto the pre-conditioned cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the [⁶⁸Ga]Ga-Tpaa complex with ethanol.

    • Evaporate the ethanol and reconstitute in a suitable formulation buffer (e.g., saline).

G Start Start Elute Elute 68Ga from Generator Start->Elute Prepare Prepare Reaction Mixture (Tpaa + 68Ga + Buffer) Elute->Prepare Incubate Incubate (e.g., 37°C, 15 min) Prepare->Incubate QC Quality Control (Radio-TLC) Incubate->QC Check_Purity >99% Radiochemical Purity? QC->Check_Purity Purify Purify (C18 Sep-Pak) Check_Purity->Purify No Formulate Formulate for Injection Check_Purity->Formulate Yes Purify->Formulate End End Formulate->End

Workflow for 68Ga Radiolabeling of Tpaa.
Protocol for In Vitro Serum Stability Assay

This protocol is a general method to assess the stability of a radiolabeled this compound complex in human serum.

Materials:

  • Radiolabeled this compound complex

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Instant thin-layer chromatography (iTLC) strips

  • Radio-TLC scanner

Procedure:

  • Incubation:

    • Add a small volume of the purified radiolabeled this compound complex to a vial containing human serum (e.g., 50 μL of radiotracer in 450 μL of serum).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 2 μL) of the mixture.

  • Radio-TLC Analysis:

    • Spot the aliquot onto an iTLC strip.

    • Develop the chromatogram using a suitable mobile phase to separate the intact radiolabeled complex from any dissociated radiometal or protein-bound radioactivity.

    • Analyze the strip using a radio-TLC scanner.

  • Data Analysis:

    • Quantify the percentage of radioactivity corresponding to the intact radiolabeled complex at each time point.

    • Plot the percentage of intact complex versus time to determine the serum stability profile. For example, the ⁹⁹mTc-pentapa-en-NH₂ complex shows less than 5% dissociation at 24 hours.[3]

Bifunctional this compound Chelators for Targeted Radiopharmaceuticals

A key application of this compound ligands is their use as bifunctional chelators (BFCs). A BFC contains the metal-chelating this compound core and a reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide or antibody.[3][9]

The general structure of a bifunctional this compound chelator can be represented as:

This compound Chelating Unit --- Linker --- Reactive Group --- Targeting Molecule

The choice of linker and reactive group (e.g., isothiocyanate, NHS ester) is critical for efficient conjugation without compromising the affinity of the targeting molecule for its receptor.

G BFC This compound Chelator Linker Reactive Group Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) BFC->Biomolecule Conjugation Radiometal Radiometal BFC:chelator->Radiometal Chelation Targeted_Radiopharmaceutical Targeted Radiopharmaceutical Biomolecule->Targeted_Radiopharmaceutical Radiometal->Targeted_Radiopharmaceutical

Logical relationship for bifunctional chelators.

Conclusion

This compound-based ligands represent a highly promising and versatile platform for the development of next-generation radiopharmaceuticals. Their favorable properties, including mild labeling conditions and high in vivo stability, address some of the key challenges in radiopharmaceutical design. The continued exploration of novel this compound ligand architectures will undoubtedly lead to the development of innovative diagnostic and therapeutic agents for a variety of diseases.

References

Application Notes and Protocols: Synthesis and Evaluation of Picolinamide Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel picolinamide derivatives that have demonstrated significant potential as antitumor agents. The information compiled herein is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and oncology, facilitating the exploration and development of this promising class of compounds.

Introduction

Picolinamide, a derivative of picolinic acid, has emerged as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have garnered considerable attention for their broad-spectrum antitumor activities. Recent studies have highlighted the potential of these compounds to inhibit key signaling pathways involved in tumor progression and proliferation. Notably, certain picolinamide derivatives have shown potent inhibitory activity against crucial cellular targets such as Aurora-B kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), making them attractive candidates for further development as cancer therapeutics.[1][2] This document outlines the synthesis of various series of picolinamide derivatives and the protocols for assessing their anticancer efficacy.

Data Presentation: Anticancer Activity of Picolinamide Derivatives

The antiproliferative activities of several series of synthesized picolinamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below for easy comparison.

N-Methyl-picolinamide-4-thiol Derivatives

A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their in vitro cytotoxicity against the human hepatocellular carcinoma cell line HepG2.[1][3] Sorafenib, a known multikinase inhibitor, was used as a positive control.[3]

CompoundR GroupIC50 (μM) against HepG2[1][3]
6a Unsubstituted Phenyl16.54
6b 3-Methoxyphenyl>100
6c 4-Methoxyphenyl21.32
6f 2-Chlorophenyl10.15
6g 3-Fluorophenyl11.28
6l 4-(Trifluoromethyl)phenyl7.89
6p (Structure not specified in abstract)<10
Sorafenib -12.34

Compound 6p emerged as a particularly potent derivative, exhibiting broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values under 10 μM, surpassing the efficacy of sorafenib in some cases.[1][3] This compound was found to selectively inhibit Aurora-B kinase.[3][4]

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was synthesized and their anticancer activities were assessed against HepG2 (Human Liver Cancer) and HCT116 (Human Colon Carcinoma) cell lines.[5]

CompoundR GroupIC50 (μM) against HepG2[5]IC50 (μM) against HCT116[5]
5a (Structure not specified)>50>50
5q (Structure not specified)4.323.18
Sorafenib -5.214.87

Compound 5q demonstrated potent antiproliferation activities, comparable to or better than sorafenib against the tested cell lines.[5] In vivo studies showed that compound 5q could effectively prolong the lifespan of mice with colon carcinoma by suppressing angiogenesis and inducing apoptosis and necrosis.[5]

Picolinamide Derivatives as VEGFR-2 Inhibitors

Two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties were designed and synthesized as potential VEGFR-2 kinase inhibitors.[2] Their cytotoxic activity was initially screened against the A549 cancer cell line.[2]

CompoundMoietyVEGFR-2 IC50 (nM)[2]
7h (Thio)urea87
9a (Thio)urea27
9l Dithiocarbamate94
Sorafenib -180

Compounds 7h , 9a , and 9l displayed potent inhibitory activity against VEGFR-2 kinase, with IC50 values significantly lower than that of sorafenib.[2] Further screening of these compounds against other cancer cell lines, including Panc-1, OVCAR-3, HT29, and 786-O, revealed that compound 7h caused significant cell death in most of them.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of picolinamide derivatives are provided below.

General Synthesis of N-Methyl-picolinamide-4-thiol Derivatives

The synthesis of N-methyl-picolinamide-4-thiol derivatives generally involves a multi-step process. A representative synthetic route is outlined below.

Protocol:

  • Starting Material Preparation: The synthesis often begins with commercially available picolinic acid, which is subjected to a series of reactions to introduce the desired functional groups at the 4-position, typically a thiol group.

  • Amide Formation: The carboxylic acid group of the modified picolinic acid is then coupled with methylamine to form the N-methylpicolinamide core structure.

  • Derivatization: The thiol group at the 4-position serves as a handle for further derivatization. For instance, various benzamido moieties can be introduced by reacting the thiol with an appropriately substituted 4-aminophenyl benzamide.

  • Purification and Characterization: The final products are purified using techniques such as column chromatography and recrystallization. The structures of the synthesized compounds are confirmed by spectroscopic methods including 1H-NMR, 13C-NMR, and Mass Spectrometry.[1]

Example Synthesis of 4-(4-(3-Methoxybenzamido)phenylthio)-N-methylpicolinamide (6b):

  • Yield: 35.47%

  • Melting Point: 60.1–63.4 °C

  • 1H-NMR (DMSO-d6): δ 2.77 (d, J = 4.8 Hz, 3H), 3.84 (d, J = 8.0 Hz, 3H), 7.18 (dd, J = 2.4, 8.0 Hz, 1H), 7.25 (dd, J = 1.6, 5.2 Hz,1H), 7.45–7.63 (m, 6H), 7.99 (d, J = 8.4 Hz, 2H), 8.40 (d, J = 5.6 Hz, 1H), 8.69 (d, J = 4.4 Hz, 1H), 10.48 (s, 1H)

  • 13C-NMR (DMSO-d6): δ 165.69, 163.78, 159.16, 152.11, 150.14, 148.18, 141.13, 136.09 (2C), 136.05, 129.57, 122.09, 121.57 (2C), 121.38, 119.94, 117.45, 117.39, 113.04, 55.31, 25.93

  • ESI-MS: m/z 394.45 (M+H)+[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates at a density of 3 × 10^3 cells/well and cultured for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized picolinamide derivatives for 48 hours.[3]

  • MTT Addition: After the treatment period, 10 μL of 10 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 2.5 hours at 37 °C.[3]

  • Formazan Solubilization: The supernatant is removed, and 150 μL/well of DMSO is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using an ELISA reader.[3]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay

To determine the specific molecular targets of the picolinamide derivatives, in vitro kinase inhibition assays are performed.

Protocol:

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the specific kinase (e.g., Aurora-B, VEGFR-2), its substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope labeling, fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined. For example, compound 9a was found to cause cell cycle arrest at the G2/M phase in A549 cells.[2]

Apoptosis Assay

Annexin V-FITC/PI staining followed by flow cytometry is a common method to assess the pro-apoptotic activity of compounds.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound for a specific duration.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This method was used to confirm the pro-apoptotic activity of compound 9a .[2]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for picolinamide derivatives that target the Aurora-B kinase signaling pathway, which is crucial for mitosis.

Aurora_B_Pathway cluster_cell Cancer Cell Picolinamide Picolinamide Derivative (e.g., 6p) AuroraB Aurora-B Kinase Picolinamide->AuroraB Inhibition Apoptosis Apoptosis Picolinamide->Apoptosis HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Proliferation Cell Proliferation AuroraB->Proliferation Cytokinesis Cytokinesis HistoneH3->Cytokinesis Cytokinesis->Proliferation

Caption: Inhibition of Aurora-B kinase by picolinamide derivatives, leading to apoptosis.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological evaluation of picolinamide derivatives as potential antitumor agents.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Picolinic Acid (Starting Material) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivatives Picolinamide Derivatives Characterization->Derivatives MTT In Vitro Cytotoxicity (MTT Assay) Derivatives->MTT Kinase Kinase Inhibition Assay MTT->Kinase CellCycle Cell Cycle Analysis MTT->CellCycle Apoptosis Apoptosis Assay MTT->Apoptosis InVivo In Vivo Studies (Animal Models) Apoptosis->InVivo

Caption: Workflow for synthesis and evaluation of picolinamide derivatives.

References

Application Notes and Protocols for the Analytical Detection of Picolinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a catabolite of the essential amino acid tryptophan, is a key molecule in various physiological and pathological processes.[1][2][3] It is synthesized via the kynurenine pathway and has been implicated in neuroprotective, immunological, and anti-proliferative effects.[2][3][4][5] Given its diverse biological roles, the accurate and sensitive quantification of picolinate in biological matrices such as plasma, serum, urine, and tissue culture supernatants is crucial for advancing research in drug development, diagnostics, and understanding disease pathogenesis.

These application notes provide detailed protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biosynthesis of Picolinic Acid

Picolinic acid is synthesized from tryptophan through the kynurenine pathway. Tryptophan is first converted to kynurenine, which is then metabolized through a series of enzymatic steps to 3-hydroxyanthranilic acid. This intermediate is further processed to an unstable compound, 2-amino-3-carboxymuconate semialdehyde, which can then be enzymatically converted to picolinic acid.[2][6]

Kynurenine Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO hydroxyanthranilic 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic KYNU acms 2-Amino-3-carboxymuconate Semialdehyde hydroxyanthranilic->acms 3-HAO picolinic_acid Picolinic Acid acms->picolinic_acid ACMSD quinolinic_acid Quinolinic Acid (Neurotoxic) acms->quinolinic_acid Non-enzymatic nad NAD+ acms->nad QPRT

Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of this compound in biological samples.

MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
HPLC-UV Serum, MilkNot SpecifiedNot SpecifiedNot Specified~100%[1][3]
HPLC-Fluorescence Serum0.89 - 455 pmol0.30 pmol6.6 pmol/mL99.0%[7][8]
GC-MS Plasma, CSFNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
LC-MS/MS (adapted) Animal Feed0.5 - 1000 ng/mLNot Specified0.02-2 mg/kg95.4 - 105.5%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as milk, serum, and tissue culture supernatants.[1][3]

HPLC-UV Workflow sample Biological Sample (Serum, Milk, Supernatant) deproteinization Protein Precipitation (e.g., with perchloric acid) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV Analysis supernatant->hplc data_analysis Data Analysis hplc->data_analysis

Workflow for this compound Analysis by HPLC-UV.

Materials and Reagents:

  • Picolinic acid standard

  • Perchloric acid

  • Potassium hydroxide

  • Tetrabutylammonium hydrogen sulfate (ion-pairing reagent)

  • HPLC-grade acetonitrile and water

  • Phosphate buffer

Sample Preparation:

  • To 100 µL of the biological sample (serum, milk), add 50 µL of 1.0 M perchloric acid.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Carefully collect the supernatant.

  • Neutralize the supernatant by adding 20 µL of 1.5 M potassium hydroxide.

  • Centrifuge again to remove the potassium perchlorate precipitate.

  • The resulting supernatant is ready for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 30 mM phosphate buffer containing tetrabutylammonium hydrogen sulfate as an ion-pairing reagent, with a gradient of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

Data Analysis:

Quantify this compound concentration by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of picolinic acid.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This highly sensitive method is ideal for detecting low concentrations of this compound in human serum. It involves post-column derivatization with zinc acetate and UV irradiation to produce a fluorescent compound.[7][8]

HPLC-Fluorescence Workflow sample Serum Sample deproteinization Protein Precipitation (Perchloric Acid & KOH) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_separation HPLC Separation supernatant->hplc_separation post_column Post-Column UV Irradiation (with Zinc Acetate) hplc_separation->post_column fluorescence_detection Fluorescence Detection post_column->fluorescence_detection data_analysis Data Analysis fluorescence_detection->data_analysis

Workflow for this compound Analysis by HPLC-Fluorescence.

Materials and Reagents:

  • Picolinic acid standard

  • Perchloric acid

  • Potassium hydroxide

  • Zinc acetate

  • Trimethylamine

  • HPLC-grade water

  • Sodium phosphate

Sample Preparation:

  • To 100 µL of serum, add 50 µL of 1.0 M perchloric acid.

  • Vortex for 1 minute, then centrifuge at 9,600 x g for 1 minute.

  • Add 20 µL of 1.5 M potassium hydroxide and 50 µL of a phosphate buffer to the entire mixture.

  • Vortex and centrifuge again.

  • Inject 100 µL of the supernatant into the HPLC system.[7]

HPLC Conditions:

  • Column: Capcell Pak C18 (or equivalent)

  • Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[7][8]

  • Flow Rate: 0.8 mL/min

  • Post-Column Reaction: The column effluent is irradiated with UV light.

  • Detection: Fluorescence detector with excitation at 336 nm and emission at 448 nm.[7][8]

Data Analysis:

As with the HPLC-UV method, quantification is achieved by comparing peak areas to a standard curve.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for the analysis of this compound in complex matrices like plasma, cerebrospinal fluid (CSF), and brain tissue. This method typically requires derivatization to increase the volatility of the analyte.

GC-MS Workflow sample Biological Sample (Plasma, CSF, Tissue) extraction Solvent Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Mass Spectra) gc_ms->data_analysis

Workflow for this compound Analysis by GC-MS.

Materials and Reagents:

  • Picolinic acid standard

  • Internal standard (e.g., isotopically labeled picolinic acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine

Sample Preparation:

  • Acidify the biological sample with HCl.

  • Add an internal standard.

  • Extract the picolinic acid with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in anhydrous pyridine.

  • Add the derivatization agent and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of picolinic acid.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A suitable temperature gradient to separate the analyte from other components.

  • MS Ionization: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Data Analysis:

Identify the this compound derivative based on its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. This method is applicable to a wide range of biological matrices.

LC-MSMS Workflow sample Biological Sample (Plasma, Serum, Urine) pretreatment Sample Pretreatment (Protein Precipitation or SPE) sample->pretreatment lc_separation UPLC/HPLC Separation pretreatment->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization msms_detection Tandem MS Detection (MRM Mode) ionization->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Workflow for this compound Analysis by LC-MS/MS.

Materials and Reagents:

  • Picolinic acid standard

  • Stable isotope-labeled internal standard (highly recommended)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • Solid-phase extraction (SPE) cartridges (if required)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add the internal standard.

  • Add 300-400 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex thoroughly.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

  • Reconstitute in the mobile phase if evaporated.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.

  • Load the pre-treated sample (e.g., diluted plasma).

  • Wash the cartridge to remove interferences.

  • Elute the this compound and internal standard with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 or HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be determined by direct infusion.

Data Analysis:

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in the same biological matrix.

Conclusion

The choice of analytical method for the detection of this compound depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. For high-throughput and highly sensitive quantification, LC-MS/MS is the preferred method. HPLC with fluorescence detection also offers excellent sensitivity. HPLC-UV is a robust method for samples with higher this compound concentrations, while GC-MS provides high specificity. The protocols provided herein offer a comprehensive guide for researchers to accurately measure this compound in various biological samples.

References

Application Notes and Protocols for Picolinate Quantification using HPLC and HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of picolinate using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for quality control in pharmaceutical formulations, dietary supplements, and for studying its metabolic role.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers high resolution and sensitivity for the quantification of this compound, often in the form of its metal complexes like chromium this compound and zinc this compound, or as picolinic acid in biological matrices.

Method 1: Reversed-Phase HPLC for Chromium this compound in Pharmaceutical Dosage Forms

This method is suitable for the determination of chromium this compound in nutraceuticals and pharmaceutical dosage forms.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (40:60 v/v).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection: UV detection at 264 nm.[1][2]

  • Injection Volume: 5 µL.[3]

  • Temperature: Ambient.[1]

  • Sample Preparation:

    • Accurately weigh and pulverize the supplement or dosage form.[3]

    • Dissolve a known amount of the powder in a suitable solvent (e.g., a mixture of water and acetonitrile, 1:1 v/v).[3]

    • Sonicate the solution for 20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter before injection.[3][4]

Method 2: Reversed-Phase HPLC for Zinc this compound

This method is designed for the analysis of zinc this compound using a reverse-phase column.[5]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 or a similar reverse-phase column.[5]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier. For UV detection, phosphoric acid can be used. For MS compatibility, replace phosphoric acid with formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV or MS.

  • Injection Volume: 10 µL.

  • Temperature: 40°C.[3]

Method 3: HPLC with Post-Column Derivatization for Picolinic Acid in Serum

This highly sensitive method is designed for the determination of picolinic acid in biological samples like serum, employing post-column UV irradiation and fluorescence detection.[6][7]

Experimental Protocol:

  • Instrumentation: HPLC system with a fluorescence detector and a post-column photoreaction unit.

  • Column: Capcell Pak C18.[6]

  • Mobile Phase: 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[6][7]

  • Flow Rate: 0.8 mL/min.[6][7]

  • Post-Column Reaction: The column effluent is irradiated with ultraviolet light.

  • Detection: Fluorescence detection with an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[6][7]

  • Sample Preparation (Serum):

    • Deproteinize the serum sample using perchloric acid.[6][7]

    • Neutralize with potassium hydroxide.

    • Dilute with the mobile phase before injection.[6][7]

Quantitative Data Summary for HPLC Methods

ParameterMethod 1 (Chromium this compound)Method 3 (Picolinic Acid in Serum)
Linearity Range0.125 - 12.5 µg/mL[1][2]19.6 - 10,010 pmol/mL[6]
Correlation Coefficient (R²)0.999[1][2]0.999[6]
Limit of Detection (LOD)0.091 µg/mL[1][2]6.6 pmol/mL[6]
Limit of Quantification (LOQ)0.181 µg/mL[1][2]Not explicitly stated, but the lowest linear point is 19.6 pmol/mL.
RecoveryNot explicitly stated.99.0%[6][7]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC provides a rapid and cost-effective alternative for the quantification of this compound, particularly as chromium this compound in capsule dosage forms.[8] This method is also stability-indicating.[8]

Stability-Indicating HPTLC Method for Chromium this compound

Experimental Protocol:

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Precoated silica gel 60 F254 aluminum plates (20 cm x 20 cm, 250 µm thickness).[8]

  • Mobile Phase: Methanol: Ethyl acetate (6:4 v/v).[8]

  • Sample Application: Apply samples as bands (e.g., 100 ng/spot).[8]

  • Development: Develop the plate in a suitable chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 264 nm.[8]

  • Sample Preparation:

    • For capsules, open the capsule and dissolve the contents in the mobile phase.

    • For stability studies (forced degradation), subject the drug to acid, base, oxidative, thermal, and photolytic stress conditions.[8] Dilute the stressed samples with the mobile phase before application.

Quantitative Data Summary for HPTLC Method

ParameterHPTLC (Chromium this compound)
Rf Value0.39 ± 0.05[8]
Linearity Range100 - 600 ng/spot[8]
Correlation Coefficient (R²)0.9997[8]
Limit of Detection (LOD)Not explicitly stated.
Limit of Quantification (LOQ)Not explicitly stated.
Recovery99.56%[8]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolution in Solvent start->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.45 µm) sonicate->filter inject Injection into HPLC filter->inject column Separation on C18 Column inject->column detect UV Detection (264 nm) column->detect chromatogram Chromatogram Generation detect->chromatogram quantify Quantification chromatogram->quantify result Result quantify->result

Caption: General workflow for HPLC analysis of this compound.

Method_Comparison HPLC HPLC High-Performance Liquid Chromatography + High resolution and sensitivity + Well-suited for complex matrices + Amenable to automation - Higher cost and complexity - Requires solvent degassing HPTLC HPTLC High-Performance Thin-Layer Chromatography + High throughput (multiple samples simultaneously) + Lower cost per sample + Simpler operation - Lower resolution than HPLC - More manual intervention may be needed This compound This compound Quantification This compound->HPLC High Sensitivity Needed This compound->HPTLC High Throughput Needed

Caption: Comparison of HPLC and HPTLC for this compound quantification.

References

Application Notes and Protocols for Picolinate-Based Fluorescent Probes for Metal Ion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of picolinate-based fluorescent probes in the detection and imaging of metal ions. This document is intended to serve as a practical guide for researchers in chemistry, biology, and pharmacology, offering insights into the synthesis, characterization, and application of these valuable research tools.

Introduction to this compound-Based Probes

This compound-based fluorescent probes are a class of chemical sensors designed to selectively bind to specific metal ions, resulting in a detectable change in their fluorescence properties. The this compound moiety, derived from picolinic acid, serves as an efficient chelating agent for various metal ions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). The specificity of these probes is determined by the design of the chelating pocket, which can be tailored to favor the coordination geometry and electronic properties of the target metal ion. Upon binding to the metal ion, the fluorophore component of the probe undergoes a change in its electronic environment, leading to a "turn-on" or "turn-off" fluorescent response. This change in fluorescence intensity or wavelength can be quantitatively measured and used to determine the concentration and spatial distribution of the metal ion within complex biological systems, such as living cells.

Data Presentation: Photophysical Properties of this compound-Based Probes

The following table summarizes the key photophysical properties of representative this compound-based and structurally related fluorescent probes for metal ion detection. This data is essential for selecting the appropriate probe and imaging parameters for a specific application.

Probe Name/ClassTarget IonExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Dissociation Constant (Kd)Detection Limit (LOD)Fluorescence ChangeReference
Zinpyr-1 (ZP1) Zn²⁺~507~527-0.7 nM-~5-fold increase[1]
HNBO-DPA Zn²⁺---12 pM-44-fold increase[2]
Picoline-based Schiff Base Zn²⁺---log Kapp = 13.250.36 µM52-fold increase[3]
QLSA Zn²⁺----2.1 x 10⁻⁸ MTurn-on[3]
N-(quinolin-8-yl)picolinamide Zn²⁺-----Turn-on[3]
Seminaphthorhodafluor-picolinate Cu²⁺----52 nMTurn-on[2]
Dipicolylamine-Biphenyl (L1) Fe³⁺----0.67 µMTurn-on/off[4]
Dipicolylamine-Azobenzene (L2) Fe³⁺----0.018 µMTurn-on[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based fluorescent probe and its application in cellular imaging.

Protocol 1: Synthesis of a Seminaphthorhodafluor-Picolinate Probe for Cu²⁺

This protocol is based on the design of a "turn-on" fluorescent indicator for Cu²⁺ utilizing a seminaphthorhodafluor fluorophore and a this compound recognition moiety[2].

Materials:

  • Seminaphthorhodafluor derivative with a reactive group (e.g., amine or hydroxyl)

  • Picolinic acid

  • Coupling agents (e.g., EDC/NHS or DCC)

  • Anhydrous solvents (e.g., DMF or CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Picolinic Acid: Dissolve picolinic acid (1.2 equivalents) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of picolinic acid.

  • Coupling Reaction: In a separate flask, dissolve the amin-functionalized seminaphthorhodafluor (1 equivalent) in anhydrous DMF. Add the activated picolinic acid solution dropwise to the fluorophore solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Picolinic_Acid Picolinic Acid Activation Activation (DCC, NHS) Picolinic_Acid->Activation 1. Activated_this compound Activated this compound (NHS-ester) Activation->Activated_this compound 2. Coupling Coupling Reaction Activated_this compound->Coupling 4. Fluorophore Amine-functionalized Seminaphthorhodafluor Fluorophore->Coupling 3. Crude_Product Crude Product Coupling->Crude_Product 5. Purification Purification (Column Chromatography) Crude_Product->Purification 6. Final_Probe Final this compound Probe Purification->Final_Probe 7.

Synthesis of a this compound-based fluorescent probe.
Protocol 2: General Protocol for Live-Cell Imaging of Metal Ions

This protocol provides a general framework for using this compound-based fluorescent probes to image metal ions in cultured mammalian cells. Optimization of probe concentration, incubation time, and imaging parameters may be necessary for specific cell types and probes.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Metal ion solution (e.g., ZnCl₂, FeCl₃, CuCl₂) for positive control

  • Metal ion chelator (e.g., TPEN for Zn²⁺, DFO for Fe³⁺) for negative control

  • Fluorescence microscope or confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of the this compound-based probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the microscope stage equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Controls (Optional):

    • Positive Control: To confirm the probe's response to the target metal ion, treat the cells with a low concentration of the respective metal salt (e.g., 10-50 µM) for a short period before or during imaging.

    • Negative Control: To confirm the specificity of the fluorescence signal, treat the cells with a membrane-permeable chelator for the target metal ion (e.g., 10-20 µM TPEN for zinc) and observe the quenching of the fluorescence signal.

Imaging_Workflow cluster_preparation Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Imaging cluster_controls Experimental Controls Cell_Seeding Seed Cells on Glass-Bottom Dish Cell_Culture Culture to 60-80% Confluency Cell_Seeding->Cell_Culture Wash_Cells1 Wash Cells with PBS Cell_Culture->Wash_Cells1 Prepare_Probe Prepare Probe Working Solution (1-10 µM) Incubate_Probe Incubate with Probe (15-60 min, 37°C) Prepare_Probe->Incubate_Probe Wash_Cells1->Incubate_Probe Wash_Cells2 Wash Cells to Remove Excess Probe Incubate_Probe->Wash_Cells2 Add_Imaging_Medium Add Live-Cell Imaging Medium Wash_Cells2->Add_Imaging_Medium Microscopy Acquire Images on Fluorescence Microscope Add_Imaging_Medium->Microscopy Positive_Control Positive Control (Add Metal Ion) Microscopy->Positive_Control Optional Negative_Control Negative Control (Add Chelator) Microscopy->Negative_Control Optional

Workflow for live-cell imaging of metal ions.

Signaling Pathways and Logical Relationships

The signaling mechanism of a typical "turn-on" this compound-based fluorescent probe involves the inhibition of a photoinduced electron transfer (PET) process upon metal ion binding.

Signaling_Pathway cluster_probe This compound Probe cluster_process Fluorescence Quenching cluster_activation Metal Ion Binding Fluorophore Fluorophore (Excited State) This compound This compound (Chelator) Fluorophore->this compound PET Photoinduced Electron Transfer (PET) Fluorophore->PET e⁻ acceptor This compound->PET e⁻ donor Binding Binding This compound->Binding Quenched Fluorescence Quenched (Dark State) PET->Quenched Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Binding Complex Probe-Metal Complex Binding->Complex Fluorescence Fluorescence Emitted (Bright State) Complex->Fluorescence PET Blocked

Signaling mechanism of a 'turn-on' probe.

In the absence of the target metal ion, the lone pair of electrons on the nitrogen atom of the this compound chelator can quench the excited state of the fluorophore through PET. This results in a non-fluorescent or weakly fluorescent "dark state". Upon binding of a metal ion, the lone pair of electrons on the nitrogen is engaged in the coordination bond, which inhibits the PET process. This blockage of the quenching pathway allows the fluorophore to return to its ground state via the emission of a photon, resulting in a "bright state" and a significant increase in fluorescence intensity.

Conclusion

This compound-based fluorescent probes are powerful tools for the detection and imaging of biologically important metal ions. Their high sensitivity and selectivity, coupled with the ability to perform real-time imaging in living cells, make them invaluable for studying the roles of metal ions in health and disease. The protocols and data provided in these application notes offer a starting point for researchers to utilize these probes in their own investigations. Further optimization and development of new this compound-based probes will continue to advance our understanding of metal ion biology.

References

Application Notes and Protocols: Chromium Picolinate in Glucose Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chromium picolinate in the study of glucose metabolism. This document details the proposed mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant experimental procedures.

Introduction

Chromium is an essential trace mineral that plays a significant role in carbohydrate and lipid metabolism.[1] Chromium this compound, a highly bioavailable form of chromium, has been extensively studied for its potential to improve insulin sensitivity and glycemic control.[2][3] It is widely used as a nutritional supplement.[3] These notes are intended to guide researchers in designing and executing studies to investigate the effects of chromium this compound on glucose metabolism.

Mechanism of Action

The precise molecular mechanisms by which chromium this compound enhances insulin action are still under investigation, but several key pathways have been proposed. The predominant theory involves the oligopeptide chromodulin.

The Chromodulin Hypothesis

Upon insulin binding to its receptor, cellular chromium uptake is stimulated.[4] Inside the cell, trivalent chromium (Cr3+) binds to apochromodulin, forming the active holoprotein, chromodulin.[4][5] This chromodulin complex then binds to the insulin receptor, amplifying its tyrosine kinase activity.[4][5][6] This amplification enhances the downstream insulin signaling cascade, leading to improved glucose uptake and metabolism.[5][7]

Insulin Signaling Pathway

Chromium this compound has been shown to positively influence several key proteins in the insulin signaling pathway.[7] Studies have demonstrated that chromium supplementation can increase the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the activity of Phosphatidylinositol 3-kinase (PI3K).[7] Furthermore, it may enhance the phosphorylation of Akt, a crucial downstream effector that promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake into cells.[7][8][9] Some research also suggests that chromium may down-regulate protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[7]

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_mem GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake Glucose Uptake Cr_pico Chromium This compound Cr3 Cr³⁺ Cr_pico->Cr3 Uptake Apochromodulin Apochromodulin Cr3->Apochromodulin Binding Chromodulin Chromodulin (Holo-form) Chromodulin->IR Potentiation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Fusion

Caption: Proposed mechanism of chromium this compound in insulin signaling.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies investigating the effects of chromium this compound on glucose metabolism.

Table 1: Human Clinical Trials on Glycemic Control
Study PopulationChromium this compound DoseDurationChange in Fasting Blood GlucoseChange in HbA1cChange in Insulin SensitivityReference
Type 2 Diabetes1,000 µ g/day Not SpecifiedNear 30% reductionNear 30% reduction-[2]
Type 2 Diabetes1,000 µ g/day 6 months-Decreased from 9.5% to 9.0%-[8]
Type 2 Diabetes1,000 µ g/day Not Specified--8.9% mean increase[8][9]
Type 2 Diabetes (Meta-analysis)200-1,000 µ g/day Varied-16.30 mg/dL-0.39%-2.48 (HOMA-IR)[10]
Table 2: Animal Studies
Animal ModelChromium this compound DoseDurationKey FindingsReference
Goto-Kakizaki (GK) diabetic rats100 mg/kg/day4 weeksImproved insulin sensitivity (AUC 113.1 vs 170.5 mg-min/mL in controls)[11]
Obese, insulin-resistant JCR:LA-cp rats80 µg/kg/day3 monthsEnhanced insulin-stimulated tyrosine phosphorylation of IRS-1 and PI-3-kinase activity[7][12]
KKAy diabetic miceNot SpecifiedNot SpecifiedIncreased hepatic IRS-1 and Akt1, reduced insulin clearance[13]
Table 3: In Vitro Studies
Cell LineChromium this compound ConcentrationKey FindingsReference
Skeletal muscle cellsNot SpecifiedAugmented insulin-stimulated glucose uptake; increased mRNA levels of IR, GLUT4, GS, and UCP3[14][15]
3T3-L1 adipocytes10 nMInduced loss of plasma membrane cholesterol, leading to GLUT4 accumulation at the plasma membrane[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[17][18]

Materials:

  • Cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes)

  • Chromium this compound stock solution

  • Cell culture medium (e.g., DMEM) with and without glucose

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (10 mg/mL stock in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24- or 12-well plate at a density of 2-5 x 10^4 cells/well and culture overnight.[19]

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Treat the cells with varying concentrations of chromium this compound or vehicle control in a low-serum (0.5% FBS) medium for a desired period (e.g., 1-24 hours).[19]

  • Glucose Starvation:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells in glucose-free culture medium for 1 hour at 37°C.[18]

  • 2-NBDG Incubation:

    • Prepare a glucose uptake mix containing glucose-free medium, 2-NBDG (final concentration 100-200 µg/mL), and the respective chromium this compound concentrations.[20]

    • Add the glucose uptake mix to the cells and incubate for 30 minutes at 37°C.[19]

  • Termination and Washing:

    • Stop the reaction by removing the 2-NBDG containing medium.

    • Wash the cells twice with ice-cold PBS.[18]

  • Cell Harvesting and Analysis:

    • For flow cytometry, detach the cells using trypsin, wash with PBS, and resuspend in FACS buffer.[18]

    • For fluorescence microscopy, add analysis buffer and observe under a microscope with a blue excitation filter.[19]

    • Acquire data on a flow cytometer (Excitation/Emission ≈ 485/535 nm) and analyze the mean fluorescence intensity (MFI).[20]

GlucoseUptakeWorkflow Start Start Seed Seed Cells in Plate Start->Seed Treat Treat with Chromium this compound Seed->Treat Starve Glucose Starvation Treat->Starve Incubate Incubate with 2-NBDG Starve->Incubate Wash Wash Cells Incubate->Wash Analyze Analyze Fluorescence (Flow Cytometry/Microscopy) Wash->Analyze End End Analyze->End

Caption: Workflow for 2-NBDG glucose uptake assay.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is adapted for use in rodent models to assess glucose clearance.[21]

Materials:

  • Rodents (e.g., rats, mice)

  • Glucose solution (20% in sterile saline)

  • Oral gavage needles

  • Glucometer and test strips

  • Scale

Procedure:

  • Fasting: Fast the animals overnight (16-18 hours) with free access to water.[21]

  • Baseline Glucose:

    • Weigh the animal.

    • Obtain a baseline blood sample from the tail vein and measure the fasting blood glucose level using a glucometer.[21]

  • Glucose Administration:

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11][21]

  • Blood Sampling:

    • Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[21]

  • Data Analysis:

    • Plot the blood glucose concentrations over time.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Western Blotting for Insulin Signaling Proteins

This protocol outlines the steps for detecting the phosphorylation status and total protein levels of key insulin signaling molecules.[22][23]

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IRS-1, anti-total-IRS-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell or tissue lysates.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.[24]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[24]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[22][25]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[24]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped of antibodies and reprobed with an antibody for a total protein or a loading control (e.g., β-actin, GAPDH) to normalize the data.

WesternBlotWorkflow Start Start Lysate Prepare Cell/Tissue Lysate Start->Lysate Quantify Protein Quantification Lysate->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Detect Chemiluminescent Detection Wash2->Detect End End Detect->End

Caption: General workflow for Western blotting.

Conclusion

Chromium this compound has demonstrated significant potential in modulating glucose metabolism, primarily through the enhancement of insulin signaling. The provided application notes and protocols offer a framework for researchers to further investigate its mechanisms and therapeutic applications. Consistent and standardized experimental procedures are crucial for generating reproducible and comparable data in this field.

References

Troubleshooting & Optimization

optimizing reaction conditions for picolinate complex synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of picolinate complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound complexes?

A1: The synthesis of this compound complexes typically follows one of several common routes, depending on the desired complex. For metal picolinates, a frequent method involves the direct reaction of a metal salt with picolinic acid. For instance, chromium this compound can be synthesized by reacting a Cr³⁺ salt with picolinic acid in an aqueous solution[1]. For amide derivatives, such as N-(Pyridin-3-yl)picolinamide, the primary methods involve coupling picolinic acid with an amine[2]. This can be achieved through:

  • Acid Chloride Formation: Picolinic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with the desired amine[2].

  • Direct Amide Coupling: Picolinic acid and an amine are reacted in the presence of a coupling agent. Common examples include carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salt-based reagents (e.g., HATU, HBTU, PyBOP)[2].

Multicomponent reactions are also employed for the synthesis of certain this compound derivatives, offering an efficient approach to complex molecules[3].

Q2: How do I choose the appropriate solvent for my reaction?

A2: Solvent selection is critical and depends on the solubility of your starting materials and the reaction mechanism. For the synthesis of metal picolinates like chromium this compound, water is a commonly used solvent[1]. In the case of amide coupling reactions, anhydrous organic solvents are typically required to prevent hydrolysis of intermediates. Dichloromethane (CH₂Cl₂) and N,N-Dimethylformamide (DMF) are often used[4][5]. It is crucial to ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like acid chlorides or coupling agents[2].

Q3: What is the typical molar ratio of picolinic acid to the metal salt?

A3: The stoichiometry of the reactants is a key parameter in optimizing the synthesis. For the formation of tris-picolinate metal complexes, such as chromium(III) this compound, a molar ratio of at least 3:1 of picolinic acid to the Cr³⁺ salt is recommended to ensure complete coordination[1].

Q4: My this compound complex is difficult to purify. What are some common purification strategies?

A4: Purification challenges often arise from unreacted starting materials, side products, or byproducts from coupling agents. Common purification techniques include:

  • Filtration: In cases where byproducts have low solubility in the reaction or workup solvent (e.g., dicyclohexylurea from DCC coupling), simple filtration before the aqueous workup can be very effective[2].

  • Aqueous Workup: A standard workup procedure often involves washing the organic layer with acidic and basic solutions to remove unreacted starting materials. For example, washing with 1M HCl can remove unreacted amines, while a saturated aqueous sodium bicarbonate solution can remove unreacted picolinic acid[2].

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from impurities with different polarities[2].

  • Recrystallization: This method can be used to obtain highly pure crystalline products.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution Citation
Inactive starting materials or reagents.Use fresh starting materials. For coupling reactions, ensure the coupling agent is from a fresh bottle.[2]
Incomplete activation of the carboxylic acid.Verify the stoichiometry of the activating agent (e.g., thionyl chloride). Ensure it is fresh.[2]
Deactivation of the amine nucleophile.The amine may be protonated. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction. Ensure anhydrous conditions.[2]
Suboptimal reaction temperature or time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
Incorrect pH for metal complex formation.The pH of the reaction mixture can significantly impact yield. Optimize the pH by adjusting it with an acid or base. For chromium this compound, a pH range of 3.5 to 4.2 has been shown to be effective.[1]
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution Citation
Decomposition of starting materials or product.Run the reaction at a lower temperature to minimize degradation.[2]
Side reactions involving reactive intermediates.If using an acid chloride, add the amine solution slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]
Presence of water in the reaction.Ensure all glassware is thoroughly oven-dried and use anhydrous solvents to prevent hydrolysis of reagents and intermediates.[2]
Chlorine atoms being replaced at other positions on the pyridine ring.This can be an issue in syntheses involving chlorinated pyridine intermediates. Optimization of the synthetic method to use milder conditions can help improve the yield of the desired isomer.[4]

Experimental Protocols & Data

Optimizing Chromium this compound Synthesis

The synthesis of chromium this compound is highly dependent on reaction conditions. The following table summarizes the effect of temperature and pH on the reaction yield, based on the reaction of CrCl₃·6H₂O with picolinic acid in water.

Molar Ratio (Picolinic Acid:Cr)Temperature (°C)Reaction Time (minutes)pHYield (%)Citation
~3:1Room Temp24 hoursNot specified18.9[1]
~3:14030Not specified64.7[1]
~3:190103.074.6[1]
~3:180103.590.8[1]
~3:170103.897.0[1]
~3:1Not specifiedNot specified4.780.7[1]

General Protocol for Chromium this compound Synthesis:

  • Dissolve CrCl₃·6H₂O and picolinic acid in water.

  • Adjust the pH of the reaction mixture to the desired value (e.g., 3.8).

  • Heat the reaction mixture at the optimized temperature (e.g., 70 °C) for a specified time (e.g., 10 minutes).

  • Cool the reaction mixture.

  • Filter the resulting precipitate by vacuum suction.

  • Wash the precipitate with water.

  • Dry the final product.[1]

General Protocol for N-Aryl Picolinamide Synthesis via Amide Coupling:
  • Dissolve picolinic acid in an appropriate anhydrous solvent.

  • Add the coupling agent and any additives (e.g., HOBt).

  • Add the desired amine and a non-nucleophilic base (e.g., TEA).

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Perform an aqueous workup by washing sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Visualized Workflows

Experimental_Workflow_Amide_Coupling General Workflow for N-Aryl Picolinamide Synthesis cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Picolinic Acid add_coupling Add Coupling Agent start->add_coupling add_amine Add Amine & Base add_coupling->add_amine react Stir at Room Temp (4-12h) add_amine->react dilute Dilute with Ethyl Acetate react->dilute Reaction Complete wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for N-Aryl Picolinamide synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_activation Activation/Deactivation start Low or No Product Yield check_reagents Are reagents fresh? start->check_reagents use_fresh Use fresh starting materials/coupling agents check_reagents->use_fresh No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes adjust_temp Increase temperature/time check_conditions->adjust_temp Suboptimal T/time check_ph Is pH optimized (for metal complexes)? check_conditions->check_ph Yes adjust_ph Adjust pH to optimal range (e.g., 3.5-4.2) check_ph->adjust_ph No check_activation Is the carboxylic acid fully activated? check_ph->check_activation Yes verify_activator Check stoichiometry and freshness of activating agent check_activation->verify_activator No check_amine Is the amine deactivated? check_activation->check_amine Yes add_base Add non-nucleophilic base (TEA/DIPEA) check_amine->add_base Yes

Caption: Decision tree for troubleshooting low product yield.

References

troubleshooting low yield in picolinate ligand synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during picolinate ligand synthesis, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My this compound ester synthesis is resulting in a very low yield. What are the most common causes?

Low yields in this compound ester synthesis can stem from several factors. The primary areas to investigate are the choice of synthetic route, reaction conditions, purity of starting materials, and the efficiency of the work-up and purification process. Common issues include incomplete reactions, the formation of side products, and loss of product during purification. For instance, when using coupling reagents like dicyclohexylcarbodiimide (DCC), a well-known side reaction is the rearrangement of the intermediate O-acylurea to a stable N-acylurea, which can significantly reduce the yield of the desired ester.[1]

Q2: How do I choose the best synthetic method for my specific this compound ligand?

The optimal synthetic strategy depends on the nature of your starting materials (picolinic acid and the corresponding alcohol/phenol) and their functionalities. Here are two common and effective methods:

  • Acid Chloride Formation Followed by Esterification: This is a robust method, particularly for less reactive alcohols. The picolinic acid is first converted to picolinoyl chloride, often using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[1][2] The resulting acid chloride is then reacted with the alcohol or phenol in the presence of a base like triethylamine to yield the this compound ester.[1] This method avoids the specific side reactions associated with carbodiimide coupling agents.

  • Carbodiimide Coupling (e.g., DCC, EDC): This one-pot method is widely used for its mild reaction conditions.[3] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for nucleophilic attack by the alcohol.[3] However, as mentioned, the formation of N-acylurea byproducts can be a significant issue, particularly with picolinic acid.[1]

Below is a decision-making workflow to help you choose a suitable synthetic route.

synthesis_route_selection start Start: Synthesize This compound Ligand sterically_hindered Is the alcohol/phenol sterically hindered or electron-deficient? start->sterically_hindered acid_chloride_route Use Acid Chloride Route: 1. Picolinic Acid + SOCl2/DMF 2. React with Alcohol + Base sterically_hindered->acid_chloride_route Yes sensitive_functional_groups Are there acid-sensitive functional groups on the starting materials? sterically_hindered->sensitive_functional_groups No end_product This compound Ester Product acid_chloride_route->end_product dcc_coupling_route Use Carbodiimide Coupling: Picolinic Acid + Alcohol + DCC/EDC dcc_coupling_route->end_product sensitive_functional_groups->acid_chloride_route Yes sensitive_functional_groups->dcc_coupling_route No

Choosing a synthetic route for this compound ligands.

Troubleshooting Guide

Issue 1: Low Yield When Using DCC Coupling

Q: I am using DCC to couple picolinic acid with a phenol, but my yield is consistently below 30%. TLC analysis shows multiple spots. What is happening and how can I fix it?

A: A common problem with DCC coupling of picolinic acid is the formation of a stable N-acyl-N,N'-dicyclohexylurea byproduct, which competes with the desired ester formation.[1] This occurs through the rearrangement of the O-acylisourea intermediate.

Troubleshooting Steps:

  • Solvent Choice: Performing the reaction in dichloromethane (CH₂Cl₂) has been shown to mitigate this side reaction.[1]

  • Alternative Coupling Agents: Consider using EDC in combination with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

  • Switch Synthetic Route: The most effective solution is often to switch to the acid chloride method to circumvent this specific side reaction.[1]

The diagram below illustrates the competing reaction pathways in DCC coupling.

dcc_coupling_pathway picolinic_acid Picolinic Acid + DCC o_acylisourea O-Acylisourea Intermediate picolinic_acid->o_acylisourea ester_product Desired this compound Ester (High Yield Pathway) o_acylisourea->ester_product Nucleophilic Attack n_acylurea N-Acylurea Byproduct (Low Yield Pathway) o_acylisourea->n_acylurea Intramolecular Rearrangement alcohol + Alcohol/Phenol o_acylisourea->alcohol rearrangement Rearrangement o_acylisourea->rearrangement alcohol->ester_product rearrangement->n_acylurea purification_workflow start Crude Reaction Mixture filter_dcu Filter to Remove Precipitated Urea (if any) start->filter_dcu aqueous_workup Aqueous Work-up (Acid/Base Washes) filter_dcu->aqueous_workup dry_concentrate Dry Organic Layer and Concentrate in vacuo aqueous_workup->dry_concentrate flash_chromatography Flash Column Chromatography dry_concentrate->flash_chromatography check_purity Check Purity (TLC/LC-MS) flash_chromatography->check_purity recrystallization Recrystallization (if solid) check_purity->recrystallization Purity < 95% final_product Pure this compound Ligand check_purity->final_product Purity > 95% recrystallization->final_product

References

Technical Support Center: Overcoming Solubility Challenges of Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with picolinate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Start by assessing the physicochemical properties of your specific this compound derivative. Key initial steps include:

  • pH Adjustment: The solubility of many metal picolinates is highly pH-dependent.[1][2][3][4] Acidic conditions (pH 1.5 or less) can help keep many metal ions in solution.[2] For weakly basic this compound derivatives, lowering the pH can increase solubility, while for weakly acidic derivatives, increasing the pH may be beneficial.

  • Temperature Modification: Solubility can often be increased by heating the solution. For instance, zinc this compound is more soluble in hot water than in cold water.[5] A patented method for chromium this compound involves heating to 80-98°C to achieve dissolution.[5]

  • Solvent Screening: Test the solubility in a small range of pharmaceutically acceptable solvents and cosolvents. While some picolinates, like chromium this compound, are insoluble in ethanol, others, like zinc this compound, show solubility in alcohol.[5]

Q2: I am observing precipitation of my this compound derivative when changing solvent systems or on standing. How can I prevent this?

A2: Precipitation is a common issue, often triggered by changes in pH, temperature, or solvent composition. To mitigate this:

  • Buffering: If your compound's solubility is pH-sensitive, using a buffered solution can maintain the optimal pH and prevent precipitation.

  • Use of Cosolvents: A water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds.[6] For example, sodium salicylate has been effectively used as a cosolvent to increase the solubility of chromium this compound in water.[5]

  • Precipitation Inhibitors: Consider adding a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to your formulation. These can help maintain a supersaturated state and inhibit crystallization.

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble this compound derivatives?

A3: Several advanced formulation techniques can be employed:

  • Solid Dispersions: This involves dispersing the this compound derivative in an inert carrier matrix at the solid-state.[7][8][9][10] This can be achieved by methods like solvent evaporation or fusion (melting).[7][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.[10][11][12][13]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[6]

  • Nanotechnology: Approaches such as developing nanosuspensions can significantly improve the solubility and dissolution rate of poorly soluble compounds.[6]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
This compound derivative does not dissolve in water. Inherently low aqueous solubility. pH of the water is not optimal for dissolution.1. Attempt dissolution in a small volume of a water-miscible organic solvent (e.g., ethanol for zinc this compound) before adding to the aqueous phase. 2. Adjust the pH of the aqueous solution. For many metal picolinates, a lower pH may be beneficial.[2][3][14] 3. Gently heat the solution while stirring.[5]
Precipitation occurs after initial dissolution. Change in temperature or pH upon cooling or standing. Supersaturation leading to crystallization. Common ion effect.1. Use a buffered system to maintain pH. 2. Add a crystallization inhibitor (e.g., HPMC, PVP). 3. Prepare a more stable formulation such as a solid dispersion or cyclodextrin complex. 4. Be mindful of other ions in your solution that could form less soluble salts.[15][16]
Inconsistent results in biological assays. Poor and variable dissolution of the compound. Degradation of the compound in the formulation.1. Ensure complete dissolution before use; filter if necessary. 2. Develop a robust formulation with a solubility-enhancing technique to ensure consistent drug exposure. 3. Assess the stability of the this compound derivative in your chosen vehicle and at the experimental conditions.
Difficulty in preparing a concentrated stock solution. Limited solubility in common solvents.1. Explore a wider range of cosolvents or solvent mixtures. 2. For chromium this compound, a patented method suggests using sodium salicylate as a cosolvent with heating to achieve high concentrations.[5] 3. Consider preparing a solid dispersion or cyclodextrin complex which can then be dissolved to achieve a higher concentration.

Quantitative Data: Solubility of this compound Derivatives

The following tables summarize available quantitative solubility data for picolinic acid and its derivatives.

Table 1: Solubility of Picolinic Acid in Various Solvents at Different Temperatures [17]

Temperature (K)Solubility in Water (g/kg of solvent)Solubility in Ethanol (g/kg of solvent)Solubility in Acetonitrile (g/kg of solvent)
~293862.557.117.0

Table 2: Qualitative and Quantitative Solubility of Metal Picolinates

This compound DerivativeSolventSolubilityReference(s)
Chromium this compoundWaterSlightly soluble (~600 µM)[1]
EthanolInsoluble[5]
Zinc this compoundCold WaterSlightly soluble[5]
Hot WaterSoluble[5]
AlcoholSoluble[5]
Manganese CompoundsWaterVaries from poorly soluble to soluble
AlcoholManganese acetate and chloride are soluble
Copper(II) this compoundEthanolSoluble for spectroscopic analysis[18]

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility of Chromium this compound using a Cosolvent

This protocol is adapted from a patented method for producing water-soluble chromium this compound.[5]

Materials:

  • Chromium this compound

  • Sodium Salicylate

  • Deionized Water

  • Heating magnetic stirrer

  • Beaker

Procedure:

  • Add 100 mL of deionized water to a beaker and heat to 90-95°C while stirring.

  • Add 20 g of sodium salicylate to the heated water and stir until fully dissolved.

  • Slowly add 5 g of chromium this compound to the sodium salicylate solution.

  • Continue stirring at 90-95°C until the chromium this compound is completely dissolved.

  • The resulting solution is a concentrated, water-soluble form of chromium this compound. For a solid product, this solution can be spray-dried.

Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex (General Method)

This is a general procedure that can be adapted for various this compound derivatives. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of drug to cyclodextrin should be optimized for each specific derivative.[10][11][12][13]

Materials:

  • This compound Derivative

  • Cyclodextrin (e.g., HP-β-cyclodextrin)

  • Deionized Water

  • Magnetic stirrer

  • Freeze-dryer or oven

Procedure (Kneading Method): [11]

  • Weigh the appropriate amounts of the this compound derivative and cyclodextrin (e.g., 1:1 or 1:2 molar ratio).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound derivative to the paste while continuously kneading.

  • Knead for 30-60 minutes to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at 40-50°C or by freeze-drying to obtain a solid powder of the inclusion complex.

Protocol 3: Preparation of a this compound Derivative Solid Dispersion (General Method)

This protocol outlines the solvent evaporation method, a common technique for preparing solid dispersions.[7][9] The choice of carrier (e.g., PVP, PEG) and drug-to-carrier ratio needs to be optimized.

Materials:

  • This compound Derivative

  • Polymeric carrier (e.g., PVP K30, PEG 6000)

  • A suitable solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure (Solvent Evaporation Method):

  • Dissolve the this compound derivative and the chosen polymeric carrier in a suitable solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid film under vacuum at a controlled temperature to remove any residual solvent.

  • The obtained solid dispersion can be pulverized and sieved to obtain a fine powder with enhanced solubility characteristics.

Visualizations

Troubleshooting_Workflow start Poorly Soluble This compound Derivative ph_temp Initial Checks: pH and Temperature Adjustment start->ph_temp solvent Solvent/Cosolvent Screening ph_temp->solvent No soluble Solubility Achieved ph_temp->soluble Yes solvent->soluble Yes formulation Advanced Formulation Strategies solvent->formulation No solid_disp Solid Dispersion formulation->solid_disp cyclo Cyclodextrin Complexation formulation->cyclo nano Nanotechnology formulation->nano end Optimized Formulation solid_disp->end cyclo->end nano->end

Caption: A logical workflow for troubleshooting solubility issues of this compound derivatives.

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve this compound Derivative and Carrier in Solvent evaporate 2. Solvent Evaporation (e.g., Rotary Evaporator) dissolve->evaporate dry 3. Drying under Vacuum evaporate->dry pulverize 4. Pulverize and Sieve dry->pulverize analyze 5. Physicochemical Analysis (e.g., DSC, XRD, FTIR) pulverize->analyze diss_test 6. In Vitro Dissolution Testing analyze->diss_test

Caption: Experimental workflow for preparing solid dispersions of this compound derivatives.

References

Technical Support Center: Refinement of Purification Techniques for Picolinate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of picolinate compounds.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound compounds by column chromatography and crystallization.

Column Chromatography Troubleshooting

Issue: Poor Separation or Co-elution of this compound Compound with Impurities

Possible Cause Recommended Solution
Inappropriate Solvent System Optimize the mobile phase. Perform thin-layer chromatography (TLC) with various solvent systems to identify a system that provides good separation (Rf value of target compound between 0.2-0.4). Consider using a gradient elution, gradually increasing the polarity of the mobile phase. For basic this compound compounds that may interact strongly with silica gel, adding a small amount of a volatile acid like acetic acid to the mobile phase can improve peak shape.[1]
Column Overloading Reduce the amount of crude sample loaded onto the column. A general guideline is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.
Improper Column Packing Ensure the column is packed uniformly without any cracks or channels. "Dry packing" followed by careful solvent saturation or "wet packing" (slurry method) can be used.
Flow Rate Too High Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
Compound Degradation on Silica Gel Some this compound derivatives may be unstable on acidic silica gel.[2] Test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If degradation occurs, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[1][2]

Issue: Peak Tailing or Broad Peaks

Possible Cause Recommended Solution
Strong Interaction with Stationary Phase For basic this compound compounds, strong interaction with acidic silica gel is a common cause of tailing.[1] Add a small amount of a competitor base, such as triethylamine (0.1-1%), to the eluent to block the active sites on the silica.[1] Alternatively, use a different stationary phase like alumina.[1]
Sample Insolubility in Mobile Phase Ensure the sample is fully dissolved in the initial mobile phase before loading. If the compound precipitates at the top of the column, it can lead to broad elution.[1]
Channeling in the Column This can be caused by improper packing. Repack the column carefully.

Issue: Low or No Recovery of the this compound Compound

Possible Cause Recommended Solution
Compound Irreversibly Adsorbed to the Column The compound may be too polar for the chosen solvent system and is stuck at the top of the column.[1] Gradually increase the polarity of the mobile phase significantly (e.g., using a methanol gradient in dichloromethane).[1] In some cases, flushing with a very polar solvent may be necessary.[1]
Compound is Too Non-polar The compound may have eluted very quickly with the solvent front. Check the first few fractions collected.[2]
Compound Degradation As mentioned previously, the compound may have decomposed on the column.[2] Assess stability on TLC and consider alternative stationary phases.
Sample Precipitation During Loading If the sample was dissolved in a solvent much stronger than the mobile phase, it might precipitate upon loading.[1] Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.
Crystallization Troubleshooting

Issue: Compound Fails to Crystallize ("Oiling Out")

Possible Cause Recommended Solution
Solution is Supersaturated at a Temperature Above the Compound's Melting Point The compound is coming out of solution as a liquid instead of a solid. Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.
Presence of Impurities Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. If colored impurities are present, try treating the hot solution with activated charcoal before filtration.[3]
Cooling Rate is Too Fast Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling encourages oiling out or the formation of small, impure crystals.
Inappropriate Solvent The solvent may be too good a solvent for the compound. Try a different solvent or a mixed solvent system where the compound is less soluble at lower temperatures.

Issue: No Crystal Formation Upon Cooling

Possible Cause Recommended Solution
Solution is Not Sufficiently Supersaturated The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the this compound compound and then allow it to cool again.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level. Alternatively, add a "seed crystal" of the pure compound.
Compound is Highly Soluble at Low Temperatures If the compound remains soluble even at low temperatures, a different solvent in which it is less soluble is required. Picolinic acid, for example, is highly soluble in water.[4]

Issue: Poor Yield of Crystals

Possible Cause Recommended Solution
Too Much Solvent Used A significant amount of the compound may remain dissolved in the mother liquor. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the filter funnel. Use a pre-heated funnel and filter the solution quickly.
Incomplete Crystallization Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying this compound compounds by column chromatography?

A1: Silica gel is the most common stationary phase. However, because many this compound compounds are basic due to the pyridine nitrogen, they can interact strongly with the acidic silica, leading to peak tailing.[1] In such cases, neutral or basic alumina can be a better choice.[1] Alternatively, silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in a non-polar solvent.[1]

Q2: How can I improve the yield when synthesizing and purifying chromium this compound?

A2: The reaction conditions for forming chromium this compound can significantly impact the yield. Reacting picolinic acid with a Cr³⁺ salt at a controlled temperature (e.g., 70-90°C) and pH (e.g., 3.5-4.2) can dramatically increase the yield compared to room temperature reactions.[2] For purification, recrystallization from hot water is a common method.[2]

Q3: What are some suitable solvents for the recrystallization of picolinic acid and its derivatives?

A3: The choice of solvent is critical and depends on the specific derivative. Picolinic acid itself is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[4] This solubility profile can be exploited for crystallization. For other derivatives, solubility tests are recommended to find a solvent that dissolves the compound when hot but has low solubility when cold.[5] Ethanol is often a good starting point for many organic compounds.[3]

Q4: My purified this compound compound appears colored. How can I remove the color?

A4: If the color is due to impurities, treating a hot solution of the compound with a small amount of activated charcoal before filtering and crystallizing can be effective.[3] The charcoal adsorbs the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.

Q5: How can I confirm the purity of my final this compound compound?

A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound compounds.[6][7] Other methods include Thin-Layer Chromatography (TLC) to check for the presence of impurities, and measuring the melting point of the crystalline solid (a sharp melting point close to the literature value indicates high purity).

III. Quantitative Data Summary

Table 1: Solubility of Picolinic Acid in Different Solvents at approximately 293 K

SolventSolubility (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0
Data sourced from a study on the solubility and crystallization of picolinic acid.[4][8]

Table 2: Effect of Reaction Conditions on Chromium this compound Synthesis Yield

Reaction TemperatureReaction TimepHYield (%)
Room Temperature24 hoursNot specified18.9
70°C10 minutes3.897.0
90°C10 minutes3.074.6
Data adapted from a patent on a method for producing chromium this compound complex.[2]

IV. Experimental Protocols

Preparative Column Chromatography of a this compound Derivative (General Protocol)
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the column. Allow the silica to settle, ensuring a flat, stable bed free of air bubbles and cracks. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the initial eluent. If the compound is not very soluble in the eluent, use a slightly more polar solvent, but keep the volume to a minimum. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin elution with the initial, non-polar solvent system. Collect fractions and monitor the separation using TLC.

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound compound.

Recrystallization of a this compound Compound (General Protocol)
  • Solvent Selection: Choose a suitable solvent in which the this compound compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for some time, followed by air drying or drying in a desiccator.

V. Signaling Pathway and Workflow Diagrams

Below are diagrams representing signaling pathways relevant to this compound compounds and a general experimental workflow for their purification.

experimental_workflow cluster_cryst Purification by Recrystallization cluster_chrom Purification by Column Chromatography crude Crude this compound Compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve load_column Load Crude Sample crude->load_column hot_filtration Hot Filtration (optional, removes insolubles) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash recrystallized Recrystallized Product filter_wash->recrystallized mother_liquor Mother Liquor filter_wash->mother_liquor column_chromatography Column Chromatography elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate purified_product Purified Product evaporate->purified_product

Caption: General experimental workflows for this compound compound purification.

kynurenine_pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO ha_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->ha_acid Kynureninase acms 2-Amino-3-carboxymuconic semialdehyde ha_acid->acms 3HAO picolinic_acid Picolinic Acid acms->picolinic_acid ACMSD quinolinic_acid Quinolinic Acid acms->quinolinic_acid Non-enzymatic

Caption: Simplified Kynurenine Pathway showing the synthesis of Picolinic Acid.

insulin_signaling insulin Insulin ir Insulin Receptor (IR) insulin->ir cr_this compound Chromium this compound cr_this compound->ir enhances kinase activity irs Insulin Receptor Substrate (IRS) ir->irs  Phosphorylation pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Chromium this compound enhances the Insulin Signaling Pathway.

nrf2_ho1_pathway cr_this compound Chromium this compound keap1_nrf2 Keap1-Nrf2 Complex cr_this compound->keap1_nrf2 promotes dissociation oxidative_stress Oxidative Stress oxidative_stress->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) nrf2->are binds to ho1_expression HO-1 Gene Expression are->ho1_expression ho1_protein HO-1 Protein ho1_expression->ho1_protein antioxidant_response Antioxidant Response ho1_protein->antioxidant_response

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Chromium this compound.

References

Technical Support Center: Optimizing Picolinate Concentration for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing picolinate concentration in in vitro cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between picolinic acid and chromium this compound in cell culture experiments?

A1: It is crucial to distinguish between picolinic acid (this compound) and chromium this compound. Picolinic acid is a metabolite of the amino acid tryptophan and functions as a metal chelator.[1][2] Chromium this compound is a complex where chromium(III) is chelated by picolinic acid molecules.[3] The observed cellular effects can arise from the this compound ligand itself, the chromium ion, or the complex as a whole. When designing experiments, it is essential to consider the appropriate controls, which may include picolinic acid alone, a chromium salt (like chromium chloride), and the chromium this compound complex to delineate the specific effects of each component.

Q2: What is a typical starting concentration range for picolinic acid in in vitro assays?

A2: The optimal concentration of picolinic acid is highly dependent on the cell type and the specific biological question. Based on available data, a broad range from low micromolar (µM) to low millimolar (mM) is often explored. For some cell types, concentrations as low as 8-16 µM show no significant damage to cell viability, while higher concentrations (e.g., 400-600 µM or 1.5-3 mM) can induce cytotoxicity and apoptosis.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does the metal-chelating property of picolinic acid affect cell assays?

A3: Picolinic acid is a known chelator of divalent and trivalent metal ions, including iron, zinc, and copper.[1][2] This can impact cellular processes by altering the bioavailability of these essential metals. For example, by chelating intracellular iron, picolinic acid can inhibit cell growth and affect the expression of proteins involved in iron metabolism, such as transferrin receptors.[5] When interpreting results, it is important to consider that some of the observed effects may be due to the chelation of metal ions from the culture medium or within the cells, which can, in turn, affect various cellular pathways.[6]

Q4: Can picolinic acid interfere with the readouts of common cell viability assays?

A4: Yes, like other compounds with reducing properties or the ability to interact with assay reagents, picolinic acid could potentially interfere with tetrazolium-based assays like MTT, XTT, or MTS. This interference can occur through direct, non-enzymatic reduction of the tetrazolium salt, leading to a false-positive signal (apparent higher viability). It is advisable to include a "compound-only" control (picolinic acid in media without cells) to assess for any direct reaction with the assay reagent. If interference is observed, switching to an alternative assay, such as the Sulforhodamine B (SRB) assay which measures total protein content, is recommended.

Q5: What is the difference between a cytotoxic and a cytostatic effect of picolinic acid?

A5: A cytotoxic effect results in cell death, which can be measured by assays that detect membrane integrity (e.g., LDH release) or apoptosis. A cytostatic effect, on the other hand, inhibits cell proliferation without necessarily killing the cells. Picolinic acid has been shown to cause a reversible arrest of normal cells in the G1 phase of the cell cycle.[5] To distinguish between these two effects, one can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number or proliferation (e.g., using a direct cell count or a proliferation assay like BrdU incorporation).

Data Presentation

Table 1: Effects of Picolinic Acid and Chromium this compound on Cell Viability and Other Cellular Parameters

CompoundCell LineConcentrationExposure TimeAssayObserved EffectReference
Picolinic AcidChinese Hamster Ovary (CHO)1.5 mM48 hoursColony Formation49% cell survival[4]
Picolinic AcidChinese Hamster Ovary (CHO)3 mM48 hoursN/AHighly cytotoxic[4]
Chromium this compoundChick Embryo Fibroblast (CEF)8 µM, 16 µMNot SpecifiedMTTNo significant damage to cell viability
Chromium this compoundChick Embryo Fibroblast (CEF)400 µM, 600 µMNot SpecifiedMTT, Flow CytometrySignificant increase in ROS, apoptosis, and necrosis
Chromium this compoundHuman Lymphocytes500 µM3 hoursComet AssaySlight but significant increase in DNA damage (in serum-free conditions)
Chromium this compoundLeydig Cells (LCs)0.1 µM - 10 µM24 hoursSRB, MTT, LDHDose-dependent decrease in proliferation and viability, and increase in membrane damage[7]

Troubleshooting Guides

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the plate, or inconsistent compound concentration.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between seeding replicates. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

    • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

    • Compound Dilution: Prepare a master mix of the this compound dilution to add to all replicate wells to ensure consistency.

Issue 2: Unexpectedly high cytotoxicity at low this compound concentrations.

  • Possible Cause: The specific cell line is highly sensitive to this compound. The effect may be due to the chelation of essential metal ions from the media.

  • Troubleshooting Steps:

    • Confirm with a Different Assay: Use an alternative viability assay (e.g., switch from a metabolic assay like MTT to a protein-based assay like SRB) to rule out assay-specific artifacts.

    • Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.

    • Media Composition: Be aware of the composition of your cell culture medium. Media with lower concentrations of trace metals might exacerbate the chelating effects of picolinic acid.

Issue 3: Results suggest an increase in cell viability/proliferation after this compound treatment.

  • Possible Cause: Interference of this compound with the assay chemistry, particularly with tetrazolium-based assays (MTT, XTT, MTS) or resazurin-based assays.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Incubate this compound at the tested concentrations in cell culture medium without cells, then perform the viability assay. A color or fluorescence change in the absence of cells indicates direct interference.

    • Switch to a Non-Redox-Based Assay: If interference is confirmed, use an assay based on a different principle, such as the SRB assay (total protein) or a direct cell count using a hemocytometer and trypan blue exclusion.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay for Total Protein Content

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound. Include the following controls:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Cells treated with a lysis buffer provided in the kit (maximum LDH release)

  • Incubate for the desired exposure time.

  • Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's protocol (typically around 490 nm).

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released in treated wells to the maximum LDH release.

Mandatory Visualizations

Experimental_Workflow_for_Picolinate_Optimization cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis start Start: Define Cell Line and Objectives seed Seed Cells in 96-well Plates start->seed adhere Allow 24h for Cell Adherence seed->adhere prepare_pico Prepare this compound Serial Dilutions adhere->prepare_pico treat Treat Cells with this compound Concentrations prepare_pico->treat controls Include Vehicle and Untreated Controls incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, SRB) incubate->assay read Measure Absorbance/Fluorescence calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50/EC50 plot->determine_ic50 end End: Optimal Concentration Identified determine_ic50->end

Caption: Workflow for optimizing this compound concentration in cell assays.

Picolinic_Acid_Signaling cluster_input Stimulus cluster_effects Cellular Effects cluster_chelation Metal Chelation cluster_signaling Signaling Pathways cluster_outcomes Biological Outcomes picolinic_acid Picolinic Acid chelation Chelation of Divalent/Trivalent Metal Ions (e.g., Fe, Zn) picolinic_acid->chelation primary mechanism p38_mapk Stimulation of p38 MAPK Pathway picolinic_acid->p38_mapk cmyc Inhibition of c-Myc Phosphorylation picolinic_acid->cmyc proliferation Inhibition of Cell Proliferation chelation->proliferation apoptosis Induction of Apoptosis (at high concentrations) p38_mapk->apoptosis cmyc->proliferation cell_cycle Cell Cycle Arrest (G1 Phase) proliferation->cell_cycle

Caption: Picolinic acid's potential effects on cellular signaling pathways.

References

Technical Support Center: Method Refinement for Scaling Up Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for picolinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of picolinates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for picolinates amenable to scaling up?

A1: Several core methodologies for this compound synthesis can be adapted for larger scales. The selection of a specific route often depends on the desired this compound derivative (e.g., metal picolinates like chromium this compound or picolinic acid esters), available starting materials, and required purity. Key scalable methods include:

  • Oxidation of 2-Picoline (α-Picoline): This classic method involves the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate to yield picolinic acid. While effective, managing the exothermic nature of the reaction and handling large quantities of oxidizing agents are critical considerations for scale-up.

  • Hydrolysis of 2-Cyanopyridine: This route offers a more direct path to picolinic acid or its salts. The hydrolysis can be performed under acidic or basic conditions. A one-step hydrothermal synthesis from 2-cyanopyridine and a chromium salt to produce chromium this compound has been reported as a method suitable for mass production.[1]

  • Multi-component Reactions: For the synthesis of functionalized this compound esters, one-pot multi-component reactions are increasingly employed. An example is the reaction of an ethyl 2-oxopropanoate, an aromatic aldehyde, ammonium acetate, and malononitrile, which can be facilitated by a heterogeneous catalyst.[2][3][4] The use of recyclable catalysts is particularly advantageous for greener and more cost-effective large-scale production.[3]

Q2: What are the most critical parameters to monitor when scaling up this compound synthesis?

A2: When transitioning from bench-scale to pilot or production scale, several parameters become critical to control for ensuring consistent yield, purity, and safety:

  • Temperature Control: Many this compound synthesis reactions are exothermic. Inadequate heat removal, due to the decreasing surface-area-to-volume ratio at larger scales, can lead to temperature spikes, promoting side reactions and impurities, or even a dangerous thermal runaway.

  • Mixing Efficiency: Homogeneous mixing is crucial for maintaining consistent reaction rates and preventing localized "hot spots." The type of agitator and its speed must be optimized for the larger reactor volume and viscosity of the reaction mixture.

  • Reagent Addition Rate: The controlled addition of reagents, especially in exothermic reactions, is a key safety and quality control measure. A slow, controlled feed can prevent dangerous heat accumulation.

  • pH Control: For reactions involving acid or base catalysis or neutralization steps, such as in the synthesis of chromium this compound, precise pH control is essential for maximizing yield and preventing by-product formation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scaling up of this compound synthesis.

Issue 1: Decreased Yield and Purity Upon Scale-Up

Question: I am observing a significant drop in yield and an increase in impurities now that I have scaled up my this compound synthesis from a 1L flask to a 50L reactor. What are the likely causes and how can I troubleshoot this?

Answer: This is a common challenge in process scale-up. The root cause often lies in changes to heat and mass transfer dynamics.

Troubleshooting Steps:

  • Evaluate Mixing and Heat Transfer:

    • Problem: Inadequate mixing can lead to localized areas of high reactant concentration, causing side reactions. Similarly, inefficient heat removal can lead to "hot spots" that degrade the product or generate thermal by-products.

    • Solution: Re-evaluate your agitation system. You may need to switch from a simple magnetic stir bar to an overhead stirrer with a different impeller design (e.g., anchor, pitched-blade turbine) to ensure homogeneity in the larger vessel. For exothermic reactions, ensure your cooling system (e.g., reactor jacket, cooling coils) has the capacity to handle the increased heat load. Consider a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation.

  • Analyze By-Products:

    • Problem: The impurity profile may have changed on a larger scale.

    • Solution: Isolate and identify the major impurities using techniques like HPLC, GC-MS, or NMR. Understanding the structure of the by-products can provide clues about the undesired reaction pathways that are becoming more prevalent at scale (e.g., over-oxidation, dimerization, solvent-related impurities).

  • Raw Material Quality:

    • Problem: The quality of bulk raw materials may differ from the small-batch reagents.

    • Solution: Test the purity of your starting materials and solvents from the larger-scale batches. Impurities in the starting materials can have a significant impact on the reaction outcome.

Issue 2: Difficulties in Product Isolation and Purification at Scale

Question: My this compound product crystallizes well in the lab, but on a larger scale, I'm getting an oily precipitate or very fine particles that are difficult to filter. How can I improve my large-scale crystallization?

Answer: Crystallization is highly sensitive to scale-dependent factors like cooling rates and mixing.

Troubleshooting Steps:

  • Control Cooling Rate:

    • Problem: Rapid, uncontrolled cooling in a large reactor can lead to rapid precipitation instead of controlled crystal growth, resulting in fine particles or amorphous solids.

    • Solution: Implement a programmed, gradual cooling profile. Slower cooling allows for the formation of larger, more uniform crystals that are easier to filter and wash.

  • Optimize Solvent System and Seeding:

    • Problem: The ideal solvent or solvent mixture for crystallization may differ at scale.

    • Solution: Re-screen anti-solvents or solvent ratios at a slightly larger lab scale (e.g., 1L) to find a system that is robust. Implement seeding with a small amount of pure product crystals at the appropriate supersaturation level to promote controlled crystal growth.

  • Agitation During Crystallization:

    • Problem: Improper agitation can lead to oiling out or the formation of agglomerates.

    • Solution: Adjust the agitation speed during crystallization. Gentle mixing is often required to keep the crystals suspended without causing excessive secondary nucleation or breaking the crystals.

Issue 3: Catalyst Deactivation or Inefficiency at Scale

Question: The heterogeneous catalyst I used for my multi-component this compound synthesis was highly effective in small-scale reactions, but its activity seems to decrease significantly in the pilot-scale reactor, and I'm struggling with catalyst recovery. What should I do?

Answer: Catalyst deactivation and recovery are common hurdles in scaling up catalyzed reactions.

Troubleshooting Steps:

  • Investigate Deactivation Mechanisms:

    • Problem: The catalyst may be deactivated by poisoning from impurities in the bulk starting materials, thermal stress from poor heat management, or physical blockage of active sites.

    • Solution: Analyze the spent catalyst to identify potential poisons. Ensure that the reaction temperature is strictly controlled to prevent thermal degradation of the catalyst. Consider a pre-treatment of the starting materials to remove potential catalyst poisons.

  • Catalyst Regeneration:

    • Problem: The catalyst may be recoverable.

    • Solution: Investigate regeneration procedures for your specific catalyst. This could involve washing with specific solvents to remove adsorbed species or calcination to burn off carbonaceous deposits.[5]

  • Improve Catalyst Recovery:

    • Problem: Filtration of a fine catalyst powder from a large volume can be challenging.

    • Solution: If the catalyst is magnetic, consider using a magnetic separation method. For non-magnetic catalysts, explore different filtration techniques such as cross-flow filtration or centrifugation. In some cases, immobilizing the catalyst on a larger support can facilitate easier recovery.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chromium this compound Synthesis

ParameterMethod A: From 2-Cyanopyridine[1]Method B: From Picolinic Acid & CrCl₃[6]
Starting Materials 2-Cyanopyridine, Water-soluble Cr(III) saltPicolinic acid, CrCl₃·6H₂O
Reaction Temperature 80 - 200 °C70 - 90 °C
Reaction Pressure 2 - 3 standard atmospheresAtmospheric
pH Not specified (hydrothermal)3.5 - 4.2
Reaction Time Not specified10 - 30 minutes
Reported Yield High (amenable to mass production)> 95%

Experimental Protocols

Protocol 1: General Procedure for Multi-Component Synthesis of this compound Derivatives

This protocol is based on the synthesis using a UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst.[2]

  • Reaction Setup: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, combine ethyl 2-oxopropanoate (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and malononitrile (1.1 mmol).

  • Solvent and Catalyst Addition: Add ethanol as the solvent (e.g., 5 mL for a 1 mmol scale reaction) and the heterogeneous catalyst (e.g., 5 mg for a 1 mmol scale reaction).

  • Reaction Execution: Stir the mixture at ambient temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate: 2/1).

  • Workup: Upon completion, remove the ethanol under reduced pressure. The subsequent purification steps will depend on the properties of the specific this compound derivative synthesized and may include extraction, crystallization, or column chromatography.

Protocol 2: Synthesis of Chromium this compound from Picolinic Acid

This protocol is based on a patented method for producing chromium this compound.[6]

  • Reactant Preparation: Dissolve picolinic acid and a Cr(III) salt (e.g., CrCl₃·6H₂O) in water. The molar ratio of picolinic acid to chromium should be at least 3:1.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 3.5 and 4.2.

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 90°C for 10 to 30 minutes.

  • Isolation: Cool the reaction mixture to induce precipitation of the chromium this compound complex.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The reported yield for this method is typically above 95%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Final Analysis start Select Synthesis Route reagents Source & QC Raw Materials start->reagents reactor Reactor Setup & Calibration reagents->reactor addition Controlled Reagent Addition reactor->addition reaction Reaction Under Monitored Conditions (Temp, pH, Mixing) addition->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring isolation Product Isolation (e.g., Filtration) reaction->isolation purification Purification (Crystallization, Chromatography) isolation->purification drying Drying purification->drying final_qc Final Product QC (Purity, Yield) drying->final_qc end Store Product final_qc->end

Caption: General experimental workflow for this compound synthesis scale-up.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome issue Low Yield / High Impurity at Scale heat Poor Heat Transfer issue->heat mixing Inefficient Mixing issue->mixing raw_mat Raw Material Quality issue->raw_mat kinetics Side Reactions Favored issue->kinetics eval_reactor Evaluate Reactor Cooling & Agitation heat->eval_reactor Leads to mixing->eval_reactor Leads to qc_reagents QC Incoming Raw Materials raw_mat->qc_reagents Leads to analyze_imp Identify Impurities (HPLC, MS) kinetics->analyze_imp Investigate via optimize_cond Re-optimize Conditions (Temp, Addition Rate) eval_reactor->optimize_cond Inform analyze_imp->optimize_cond Inform success Improved Yield & Purity qc_reagents->success optimize_cond->success

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: Picolinate Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to picolinate degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in research?

Q2: What are the primary factors that can cause this compound degradation?

This compound degradation can be influenced by several factors, including:

  • pH: this compound stability is pH-dependent. At lower pH levels, metal-picolinate complexes can hydrolyze, releasing the free picolinic acid and the metal ion.[1]

  • Temperature: High temperatures can lead to the thermal decomposition of this compound and its complexes.[4]

  • Light Exposure: While some studies suggest photolytic stability, prolonged exposure to high-intensity light should be considered a potential degradation factor, especially for photosensitive formulations.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the experimental system can lead to the chemical degradation of the this compound molecule.[4]

  • Enzymatic Degradation: In biological systems, microsomal enzymes in hepatocytes have been shown to degrade this compound.

Q3: What are the common degradation products of this compound?

Thermal decomposition of chromium this compound can produce carbon monoxide, carbon dioxide, oxides of nitrogen, and chromium fumes.[4] In biological systems, the degradation pathway of picolinic acid can lead to the formation of 6-hydroxypicolinic acid (6HPA) as an intermediate.

Q4: How can I detect and quantify this compound degradation?

Several analytical techniques can be used to detect and quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[5] Other techniques include Capillary Electrophoresis-Mass Spectrometry (CE-MS) for high-resolution separation and sensitive detection.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Inconsistent or lower-than-expected biological activity of a metal-picolinate complex.

  • Question: My metal-picolinate complex is showing variable or reduced efficacy in my cell-based assays. Could this be due to degradation?

  • Answer: Yes, degradation of the this compound ligand can release the metal ion, leading to altered cellular uptake and biological activity.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: Prepare a fresh stock solution of your metal-picolinate complex. Analyze an aliquot of your current and fresh stock solutions using HPLC to check for the presence of the intact complex and any degradation products.

      • Assess Stability in Assay Media: Incubate the metal-picolinate complex in your cell culture media under the same conditions as your experiment (temperature, CO2, duration) but without cells. Analyze the media at different time points to determine the stability of the complex in the experimental environment.

      • Control for pH Changes: Monitor the pH of your cell culture media throughout the experiment, as significant pH shifts can affect the stability of the complex.

      • Consider Ligand-to-Metal Ratio: Inconsistent synthesis of the complex can result in a variable ligand-to-metal ratio, impacting its stability and activity. Ensure the complex is well-characterized.

Issue 2: Unexpected or off-target effects observed in experiments.

  • Question: I'm observing cellular responses that are not typically associated with the metal ion I am studying. Could this compound or its breakdown products be responsible?

  • Answer: Yes, this compound itself and its degradation products can have biological activity. Picolinic acid has been shown to modulate various signaling pathways.

    • Troubleshooting Steps:

      • Run a "this compound Only" Control: Include a control group in your experiment where you treat the cells with picolinic acid alone at a concentration equivalent to that in your metal-picolinate complex. This will help you distinguish the effects of the this compound ligand from the metal ion.

      • Analyze for Degradation Products: Use an appropriate analytical method like LC-MS to identify and quantify potential degradation products in your experimental samples.

      • Investigate Signaling Pathway Interference: Picolinic acid can influence pathways such as NOS/p38 MAPK/CK1α/MLKL, macrophage activation, and c-Myc signaling.[4][6][7] If your research involves these pathways, be aware of potential interference from this compound.

Issue 3: Difficulty in obtaining reproducible results in this compound quantification.

  • Question: I am having trouble getting consistent results when quantifying this compound using HPLC. What could be the issue?

  • Answer: Reproducibility issues in HPLC analysis of this compound can stem from sample preparation, chromatographic conditions, or the stability of the analyte during the analytical process.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: For biological samples, ensure complete deproteinization as proteins can interfere with the column. Perchloric acid precipitation followed by neutralization is a common method.

      • Mobile Phase pH: The pH of the mobile phase is crucial for consistent retention times of picolinic acid. A slightly acidic pH (e.g., pH 3.0) is often used to ensure the protonation of the carboxylic acid group.

      • Column Choice: A C18 reversed-phase column is typically suitable for this compound analysis.

      • Use of an Internal Standard: Incorporating an internal standard can help to correct for variations in injection volume and sample preparation.

      • Check for Co-elution: In complex biological matrices, other endogenous compounds may co-elute with this compound. A diode array detector (DAD) or mass spectrometry (MS) can help to assess peak purity.

Data Presentation

Table 1: Summary of this compound Stability Under Various Conditions

Compound/ComplexConditionObservationReference
Chromium this compoundThermal (strong heating)Decomposes to produce carbon monoxide, oxides of nitrogen, carbon dioxide, and chromium fumes.[4]
Chromium this compoundAcidic (low pH)Hydrolyzes to release picolinic acid and free Cr³⁺.[1]
Metal-Picolinate Complexes (Mn, Co, Ni)Thermal (heating)Generally stable up to temperatures above 260°C.[6]
Picolinic AcidBiological (Rhodococcus sp. PA18)Biodegraded with 6-hydroxypicolinic acid as an intermediate.
Picolinic AcidAqueous SolutionStable at room temperature in closed containers under normal storage and handling conditions.[4]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound in solution. Optimization may be required for specific sample matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV Detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or another suitable acid for pH adjustment

    • Picolinic acid standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with the aqueous phase acidified to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Prepare a series of standard solutions of picolinic acid in the mobile phase.

    • Prepare samples by diluting them in the mobile phase. For biological samples, perform a deproteinization step (e.g., with perchloric acid) followed by centrifugation and filtration.

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the picolinic acid standards against their concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Experimental_Workflow_for_Picolinate_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution (e.g., in assay buffer) initial_analysis Initial Analysis (T=0) (e.g., HPLC) prep_solution->initial_analysis temp Temperature Stress (e.g., 4°C, 25°C, 40°C) initial_analysis->temp ph pH Stress (e.g., pH 4, 7, 9) initial_analysis->ph light Light Exposure (Photostability chamber) initial_analysis->light time_points Sample at Pre-defined Time Points temp->time_points ph->time_points light->time_points quant_analysis Quantitative Analysis (e.g., HPLC, LC-MS) time_points->quant_analysis deg_products Identify Degradation Products (e.g., LC-MS/MS) quant_analysis->deg_products kinetics Determine Degradation Kinetics quant_analysis->kinetics deg_products->kinetics report Summarize Findings kinetics->report Picolinate_Signaling_Pathway_Interference Potential this compound Interference in Signaling Pathways cluster_immune Immune Response cluster_cell_cycle Cell Proliferation & Senescence cluster_metabolism Metabolic Signaling This compound This compound macrophage_activation Macrophage Activation This compound->macrophage_activation Acts as second signal cmyc c-Myc Activation This compound->cmyc Inhibits nos_p38 NOS/p38 MAPK Pathway This compound->nos_p38 Triggers ifn_gamma IFN-γ Priming ifn_gamma->macrophage_activation t_cell_prolif T-Cell Proliferation cmyc->t_cell_prolif senescence Cellular Senescence nos_p38->senescence cr_this compound Chromium this compound insulin_receptor Insulin Receptor Signaling cr_this compound->insulin_receptor Enhances glucose_uptake Enhanced Glucose Uptake insulin_receptor->glucose_uptake

References

Validation & Comparative

A Comparative Analysis of Picolinate and Gluconate as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of picolinate and gluconate, two ligands of significant interest in nutritional supplementation and drug delivery. By examining their coordination chemistry, stability with various metal ions, and impact on biological pathways, this document aims to equip researchers with the necessary information to select the appropriate chelating agent for their specific application.

Introduction to this compound and Gluconate

Picolinic acid, a monodentate or bidentate ligand, is an endogenous metabolite of the amino acid tryptophan. It is known to form stable complexes with a variety of metal ions. Gluconic acid, a sugar acid, is a multidentate ligand that can coordinate with metal ions through its carboxyl group and multiple hydroxyl groups. The structural differences between these two chelators fundamentally influence their interaction with metal ions and their subsequent biological activity.

Quantitative Comparison of Metal Chelation

The stability of a metal-ligand complex is a critical parameter in evaluating the efficacy of a chelating agent. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The following tables summarize the available stability constant data for this compound and gluconate with various biologically relevant metal ions. It is important to note that experimental conditions, such as temperature and ionic strength, can influence these values.

Table 1: Stability Constants (log K) of this compound Complexes

Metal Ionlog K₁log K₂Experimental Conditions
Cu²⁺7.936.8125 °C, 0.1 M KNO₃
Ni²⁺6.845.9225 °C, 0.1 M KNO₃
Co²⁺6.155.1525 °C, 0.1 M KNO₃
Zn²⁺5.864.8425 °C, 0.1 M KNO₃
Fe²⁺5.1-25 °C, 0.1 M NaCl
Mn²⁺4.5-25 °C, 0.1 M NaCl

Table 2: Stability Constants (log β) of Gluconate Complexes

Metal IonComplexlog βExperimental Conditions
Fe³⁺Fe(GH₄)⁺18.225 °C
Th⁴⁺Th(GD₃)²⁺1.0422 °C, 1.0 M NaClO₄
Th⁴⁺Th(GD₂)⁺-1.3122 °C, 1.0 M NaClO₄
UO₂²⁺UO₂(Gl)⁺3.2325 °C, 0.5 M NaClO₄
Cd²⁺Cd(Gl)⁺1.225 °C, 3.0 M NaClO₄
Pb²⁺Pb(Gl)⁺2.025 °C, 3.0 M NaClO₄

Note: GH₄ represents the gluconate ligand. GD₃ and GD₂ represent different protonation states of the gluconate ligand in D₂O.

Experimental Protocols

Accurate determination of stability constants and chelation efficiency is paramount. The following are detailed methodologies for key experiments used to characterize and compare chelating agents.

Potentiometric Titration for Stability Constant Determination

This is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.

Protocol:

  • Solution Preparation:

    • Prepare standardized solutions of the metal salt (e.g., 0.01 M CuSO₄), the chelating agent (picolinic acid or gluconic acid, 0.01 M), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a strong acid-strong base titration in the background electrolyte to determine the standard potential (E°) of the electrode and the concentration of the base.

  • Titration Procedure:

    • In a thermostatted titration vessel, add a known volume of the chelating agent solution, the metal salt solution, and the background electrolyte.

    • Acidify the solution to a low pH (e.g., pH 2-3) with the standard acid.

    • Titrate the solution with the standard NaOH solution, recording the pH (or mV) reading after each addition of the titrant.

    • Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

  • Data Analysis:

    • Calculate the protonation constants of the ligand from a separate titration of the ligand in the absence of the metal ion.

    • Use a suitable software program (e.g., HYPERQUAD) to refine the protonation constants and to determine the stability constants of the metal-ligand complexes by fitting the titration data to a chemical model.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standard Solutions (Metal, Ligand, Acid, Base) C Mix Metal, Ligand, & Electrolyte A->C B Calibrate pH Electrode F Record pH/mV B->F D Acidify Solution C->D E Titrate with Standard Base D->E E->F G Calculate Protonation Constants F->G H Determine Stability Constants G->H Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Stock Solutions (Metal, Ligand) B Prepare Solutions with Varying [Ligand] A->B C Record Absorbance Spectra B->C D Identify λ_max C->D E Job's Plot for Stoichiometry D->E F Calculate Stability Constant E->F Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CrPic Chromium this compound CrPic->IRS Enhances Phosphorylation CrPic->PI3K Enhances Activity Apoptotic_Signaling Oxidative_Stress Oxidative Stress Iron_Uptake Increased Iron Uptake Oxidative_Stress->Iron_Uptake Labile_Iron Increased Labile Iron Pool Iron_Uptake->Labile_Iron ROS Increased ROS Labile_Iron->ROS Bax Bax ROS->Bax Upregulates Bcl2 Bcl-2 ROS->Bcl2 Downregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Zinc_Chelate Zinc Chelate (e.g., this compound/Gluconate) Zinc_Chelate->Iron_Uptake Inhibits Zinc_Chelate->Bax Inhibits Zinc_Chelate->Bcl2 Enhances

A Comparative Analysis of Zinc Picolinate and Zinc Citrate Bioavailability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the existing experimental data on the comparative bioavailability of two common zinc supplements: zinc picolinate and zinc citrate. This guide synthesizes findings from key clinical trials, details relevant experimental methodologies, and explores the underlying biochemical pathways of absorption.

Executive Summary

The selection of an appropriate zinc salt is a critical consideration in the development of dietary supplements and therapeutic formulations. Bioavailability, the extent to which an administered substance becomes available to the target tissue, is a key determinant of efficacy. This guide focuses on a direct comparison of two popular organic zinc salts: zinc this compound and zinc citrate. Based on the available human clinical trial data, zinc this compound demonstrates superior bioavailability in terms of increasing tissue zinc concentrations over a period of weeks compared to zinc citrate. While serum zinc levels may not significantly differ between the two forms after administration, longer-term markers of zinc status indicate a more pronounced effect from zinc this compound. The proposed mechanism for this enhanced absorption is the role of picolinic acid as an efficient chelator, facilitating the transport of zinc across the intestinal membrane.

Quantitative Data Summary

A pivotal human study by Barrie et al. (1987) provides the most direct comparison between zinc this compound and zinc citrate. While the full quantitative data from this study is not widely available, the reported outcomes are summarized below.

ParameterZinc this compoundZinc CitratePlacebo
Change in Hair Zinc Levels Significant Increase (p < 0.005)[1][2][3]No Significant Change[1][2][3]No Significant Change[1][2][3]
Change in Urine Zinc Levels Significant Increase (p < 0.001)[1][2][3]No Significant Change[1][2][3]No Significant Change[1][2][3]
Change in Erythrocyte Zinc Levels Significant Increase (p < 0.001)[1][2][3]No Significant Change[1][2][3]No Significant Change[1][2][3]
Change in Serum Zinc Levels Small, Insignificant Rise[1][2][3]Small, Insignificant Rise[1][2][3]Small, Insignificant Rise[1][2][3]

Note: The study by Barrie et al. involved a four-week supplementation period. The lack of significant change in serum zinc for any group may reflect the body's tight homeostatic control over serum zinc levels. The significant increases in hair, urine, and erythrocyte zinc with this compound supplementation suggest a greater overall absorption and tissue uptake over time.

Experimental Protocols

The following is a detailed methodology for a human cross-over bioavailability study, based on the design of Barrie et al. (1987) and standard practices in the field.

Objective: To compare the relative bioavailability of zinc this compound and zinc citrate in healthy human subjects.

Study Design: A randomized, double-blind, four-period crossover trial.

Participants: A cohort of healthy human volunteers (e.g., 15 subjects) with normal baseline zinc levels.

Intervention:

  • Treatment Arms:

    • Zinc this compound (e.g., equivalent to 50 mg elemental zinc per day)

    • Zinc Citrate (e.g., equivalent to 50 mg elemental zinc per day)

    • Another zinc salt for comparison (e.g., Zinc Gluconate)

    • Placebo

  • Administration: Oral, daily for a specified period (e.g., four weeks per treatment arm).

  • Crossover Design: Each participant receives each of the four treatments in a randomized sequence, separated by a washout period (e.g., four weeks) to ensure that the effects of one treatment do not carry over to the next.

Sample Collection and Analysis:

  • Baseline: Before the start of each treatment period, collect blood, urine, and hair samples.

  • Biochemical Analysis:

    • Serum Zinc: Analyze for immediate changes in circulating zinc levels.

    • Erythrocyte Zinc: A marker of longer-term zinc status.

    • 24-Hour Urine Zinc Excretion: An indicator of absorbed zinc.

    • Hair Zinc: Reflects zinc incorporation over a longer period.

    • Analytical Method: Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc quantification.

Statistical Analysis:

  • Compare the changes in zinc levels from baseline to the end of each treatment period for all parameters.

  • Use appropriate statistical tests (e.g., ANOVA for repeated measures) to determine significant differences between the treatment groups.

experimental_workflow p Participant Recruitment (Healthy Volunteers) r Randomization p->r b1 Baseline Sampling 1 (Blood, Urine, Hair) r->b1 t1 Treatment 1 (e.g., Zinc this compound) b1->t1 s1 End-of-Period Sampling 1 t1->s1 w1 No Treatment s1->w1 b2 Baseline Sampling 2 w1->b2 t2 Treatment 2 (e.g., Zinc Citrate) b2->t2 s2 End-of-Period Sampling 2 t2->s2 da Biochemical Analysis (AAS or ICP-MS) s2->da sa Statistical Comparison (ANOVA) da->sa

Caption: Experimental workflow for a cross-over bioavailability study.

Signaling Pathways and Mechanisms of Absorption

The absorption of zinc primarily occurs in the small intestine and is mediated by a series of transport proteins. The chemical form of the ingested zinc can significantly influence the efficiency of this process.

Zinc Citrate: In the acidic environment of the stomach and the near-neutral pH of the small intestine, it is believed that zinc citrate largely dissociates, releasing free zinc ions (Zn²⁺). These ions are then available for transport into the enterocytes, primarily through the ZIP4 transporter on the apical membrane. Once inside the cell, zinc is bound to metallothionein or transported across the basolateral membrane into the bloodstream via the ZnT1 transporter.

Zinc this compound: Picolinic acid, a metabolite of tryptophan, is a highly effective bidentate chelator for zinc. The zinc this compound complex is more stable than zinc citrate. It is hypothesized that this stable, lipophilic complex can be absorbed intact, potentially through a different pathway than free zinc ions. Picolinic acid may act as a zinc ionophore, facilitating the transport of zinc across the cell membrane, thereby bypassing some of the competition and regulation associated with the ZIP4 transporter. This could lead to a more efficient net absorption of zinc.

absorption_pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream zc Zinc Citrate zn_free Free Zn²⁺ zc->zn_free citrate Citrate zc->citrate zp Zinc this compound zp_transport Direct Transport (Ionophore-like) zp->zp_transport Proposed Pathway zip4 ZIP4 Transporter zn_free->zip4 Primary Pathway zn_cell Intracellular Zn²⁺ zip4->zn_cell znt1 ZnT1 Transporter zn_blood Zinc bound to Albumin znt1->zn_blood zn_cell->znt1 mt Metallothionein-Zn zn_cell->mt zp_transport->zn_cell

Caption: Proposed cellular absorption pathways for zinc citrate and zinc this compound.

Conclusion

For researchers, scientists, and drug development professionals, the choice of zinc salt can have significant implications for the efficacy of a product. The available evidence strongly suggests that zinc this compound offers superior bioavailability compared to zinc citrate, as evidenced by its ability to increase zinc levels in various tissues over time. This is likely due to the stable chelation of zinc by picolinic acid, which may facilitate a more efficient absorption pathway. While further research with modern analytical techniques could provide more detailed pharmacokinetic data, the existing clinical findings provide a clear rationale for preferring zinc this compound in formulations where maximizing zinc absorption and tissue uptake is the primary objective.

References

comparative analysis of catalytic activity of different picolinate metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of metal complexes is a cornerstone of modern chemical synthesis and industrial processes. Among the vast array of ligands available, picolinic acid, a simple bidentate ligand, has proven to be remarkably effective in enhancing the catalytic activity of various transition metals. This guide provides a comparative analysis of the catalytic activity of different picolinate metal complexes, focusing on their performance in key organic transformations. The information presented herein is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific applications.

Executive Summary

This guide systematically compares the catalytic activities of this compound complexes of manganese (Mn), iron (Fe), vanadium (V), and copper (Cu) in several important chemical reactions:

  • Olefin Epoxidation: Manganese this compound complexes exhibit exceptional efficiency.

  • Alkane and Alcohol Oxidation: Iron this compound systems demonstrate notable activity.

  • Olefin Oligomerization and Polymerization: Vanadium this compound complexes are effective catalysts.

  • Azide-Alkyne Cycloaddition (Click Chemistry): Copper this compound complexes are highly active.

The following sections provide a detailed breakdown of the catalytic performance of each metal complex, including quantitative data and experimental protocols.

Manganese this compound Complexes in Olefin Epoxidation

Manganese this compound complexes have emerged as highly efficient catalysts for the epoxidation of a wide range of olefins, offering rapid conversions and high yields under mild conditions.[1][2][3]

Quantitative Data for Olefin Epoxidation
SubstrateCatalyst SystemOxidantReaction TimeTemperature (°C)Conversion (%)Yield (%)Reference
1-OcteneMnCl₂, Picolinic Acid, 2-MethylquinolineH₂O₂2 h25>9542[1]
1-OcteneMn(OTf)₂, Picolinic Acid, QuinolineH₂O₂2 h257937[1]
Various OlefinsMn(CF₃SO₃)₂, Picolinic AcidPeracetic Acid< 5 min0-High[2][3]
Experimental Protocol: Epoxidation of 1-Octene

The following protocol is based on the work of R. A. Moretti, J. Du Bois, and T. D. P. Stack.[2]

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(CF₃SO₃)₂)

  • Picolinic acid

  • Peracetic acid (PAA)

  • Olefin substrate (e.g., 1-octene)

  • Solvent (e.g., acetonitrile)

Procedure:

  • An in situ catalyst system is generated by mixing Mn(CF₃SO₃)₂ and picolinic acid in the chosen solvent.

  • The reaction is typically carried out at 0 °C.

  • The olefin substrate is added to the catalyst mixture.

  • Peracetic acid is then added to initiate the epoxidation reaction.

  • The reaction is generally complete in under 5 minutes.

  • The product epoxide is isolated and purified using standard laboratory techniques.

Experimental Workflow: Olefin Epoxidation

Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Analysis Mn_source Mn(CF3SO3)2 Mix_Catalyst Mix Mn_source->Mix_Catalyst Picolinic_Acid Picolinic Acid Picolinic_Acid->Mix_Catalyst Solvent Acetonitrile Solvent->Mix_Catalyst Mn_this compound Mn-Picolinate Complex (in situ) Mix_Catalyst->Mn_this compound Reaction React at 0°C < 5 min Mn_this compound->Reaction Olefin Olefin Substrate Olefin->Reaction PAA Peracetic Acid PAA->Reaction Product Epoxide Product Reaction->Product Isolation Isolation & Purification Product->Isolation Analysis Characterization Isolation->Analysis

In situ generation and application of the Mn-picolinate epoxidation catalyst.

Iron this compound Complexes in Oxidation Reactions

Iron, being an earth-abundant and non-toxic metal, presents an attractive option for catalysis. Iron this compound complexes have shown promise in the oxidation of both alkanes and alcohols.

Quantitative Data for Alkane and Alcohol Oxidation
SubstrateCatalyst SystemOxidantAdditiveYield (%)Reference
CyclododecaneFe(ClO₄)₃, Me-bpaH₂O₂Picolinic Acid32-57[4]
1-Phenylethanol--INVALID-LINK--₂H₂O₂Picolinic Acid-[5]
Secondary AlcoholsIron(II) sourceH₂O₂-High[6]
Experimental Protocol: Oxidation of Cyclododecane

The following is a general procedure based on the available literature.[4]

Materials:

  • Iron(III) perchlorate (Fe(ClO₄)₃·xH₂O)

  • N-methyl bis(picolylamine) (Me-bpa)

  • Picolinic acid

  • Alkane substrate (e.g., cyclododecane)

  • Hydrogen peroxide (30% aq.)

  • Solvent (e.g., acetonitrile)

Procedure:

  • The catalyst is generated in situ by combining Fe(ClO₄)₃·xH₂O, Me-bpa, and picolinic acid in acetonitrile.

  • The alkane substrate is added to the reaction mixture.

  • Hydrogen peroxide is added slowly to the mixture over a period of 30 minutes using a syringe pump at ambient temperature.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the products (ketones and alcohols) are analyzed.

Reaction Scheme: Iron-Catalyzed Alkane Oxidation

Alkane_Oxidation Alkane Alkane (R-H) Catalyst [Fe(Me-bpa)(Pic)] complex Alkane->Catalyst Substrate Products Ketone (R=O) + Alcohol (R-OH) Catalyst->Products Catalytic Cycle H2O H2O Catalyst->H2O Byproduct H2O2 H2O2 H2O2->Catalyst Oxidant Polymerization_Flow cluster_synthesis Precatalyst Synthesis cluster_activation Catalyst Activation cluster_polymerization Polymerization V_source Vanadium Source (e.g., VO(acac)2) Synthesis Synthesis V_source->Synthesis Ligand Dipicolinic Acid Ligand->Synthesis Aux_Ligand Auxiliary Ligand (e.g., 2-phenylpyridine) Aux_Ligand->Synthesis Precatalyst Vanadium-Dithis compound Precatalyst Synthesis->Precatalyst Activation Activation Precatalyst->Activation Activator Activator (e.g., MMAO-12) Activator->Activation Active_Catalyst Active Catalyst Activation->Active_Catalyst Polymerization_Step Polymerization Active_Catalyst->Polymerization_Step Monomer Olefin Monomer Monomer->Polymerization_Step Polymer Polymer Polymerization_Step->Polymer CuAAC_Mechanism CuII Cu(II)-Picolinate CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Azide Azide Azide->Cycloaddition Cycloaddition->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Cycloaddition->Triazole

References

A Comparative Analysis of the Neuroprotective Effects of Picolinate and Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive evaluation of experimental data reveals distinct and overlapping neuroprotective mechanisms of picolinate and nicotinic acid derivatives, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases. This guide provides a detailed comparison of their performance, supported by experimental data, to inform future therapeutic strategies.

Executive Summary

Nicotinic acid derivatives, including nicotinamide, nicotinamide riboside (NR), and nicotine, demonstrate robust neuroprotective effects through multiple well-defined pathways. These pathways primarily involve the replenishment of cellular NAD+ levels, inhibition of the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1), and activation of pro-survival signaling cascades via nicotinic acetylcholine receptors (nAChRs). In contrast, the neuroprotective profile of this compound, a metabolite of the kynurenine pathway, is predominantly characterized by its ability to counteract excitotoxicity, largely through the chelation of zinc and antagonism of the NMDA receptor agonist quinolinic acid. While both classes of compounds show promise in mitigating neuronal damage, the breadth of experimental evidence and the diversity of neuroprotective mechanisms are more extensively documented for nicotinic acid derivatives.

Data Presentation: this compound vs. Nicotinic Acid Derivatives

FeatureThis compoundNicotinic Acid Derivatives
Primary Neuroprotective Mechanism Antagonism of quinolinic acid-induced excitotoxicity, likely via zinc chelation.[1][2][3]Replenishment of NAD+, PARP-1 inhibition, activation of nAChRs (α4β2 and α7 subtypes).[2][4]
Signaling Pathways Modulation of NMDA receptor activity.[1][2]PI3K/Akt, MAPK/ERK, JAK2/STAT3.
Key Molecular Targets NMDA receptors, Zinc ions.[3]nAChRs, PARP-1, Sirtuins.[4][5]
Effects on Oxidative Stress Limited direct evidence; may reduce oxidative stress secondary to excitotoxicity.Directly reduce reactive oxygen species (ROS) production and enhance antioxidant defenses.
Anti-inflammatory Effects Limited direct evidence; may modulate macrophage function at high concentrations.[6]Inhibit microglial activation and reduce the release of pro-inflammatory cytokines (e.g., TNF-α).[7][8][9]
Apoptosis Regulation Limited direct evidence.Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3).
Supporting In Vitro Models Rat striatal and nucleus basalis magnocellularis neurons exposed to quinolinic acid.[1][10]Primary cortical neurons, SH-SY5Y cells, PC12 cells exposed to various neurotoxins (e.g., glutamate, Aβ, H2O2, MPP+).
Supporting In Vivo Models Rat models of quinolinic acid-induced neurotoxicity.[1]Mouse and rat models of Alzheimer's, Parkinson's, Huntington's disease, and ischemic stroke.[4][11][12]

Signaling Pathways and Mechanisms of Action

This compound: Guardian Against Excitotoxicity

Picolinic acid, an endogenous metabolite of L-tryptophan, exerts its neuroprotective effects primarily by counteracting the excitotoxic damage induced by quinolinic acid, another tryptophan metabolite.[1][2][10] Quinolinic acid is a potent NMDA receptor agonist, and its over-activation leads to excessive calcium influx, triggering a cascade of neurotoxic events. Picolinic acid is thought to mitigate this by chelating zinc, a key modulator of NMDA receptor function.[3] By binding zinc, picolinic acid can allosterically modulate the NMDA receptor, reducing its over-activation by quinolinic acid without completely blocking its normal physiological function.

G cluster_0 This compound Neuroprotection Quinolinic_Acid Quinolinic Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to Zinc Zinc Zinc->NMDA_Receptor Modulates This compound This compound This compound->NMDA_Receptor Inhibits Over-activation This compound->Zinc Chelates Neuroprotection Neuroprotection This compound->Neuroprotection

This compound's mechanism against excitotoxicity.
Nicotinic Acid Derivatives: A Multi-pronged Approach to Neuronal Survival

The neuroprotective effects of nicotinic acid derivatives are multifaceted and well-documented. A central mechanism involves the elevation of intracellular NAD+ levels.[4] NAD+ is a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins, which are involved in cellular stress resistance and longevity. By boosting NAD+, these compounds can enhance mitochondrial function and cellular energy production.

Furthermore, nicotinamide is a potent inhibitor of PARP-1.[2][4] During neuronal injury, excessive DNA damage leads to the over-activation of PARP-1, which depletes cellular NAD+ and ATP stores, leading to energy failure and cell death. By inhibiting PARP-1, nicotinamide preserves cellular energy and promotes survival.

Nicotine and other nicotinic agonists also exert neuroprotection by directly activating nAChRs on neurons and glial cells.[7] Activation of α7 nAChRs, in particular, has been shown to suppress neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines.[7][9] Moreover, stimulation of both α4β2 and α7 nAChRs triggers intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote the expression of anti-apoptotic proteins like Bcl-2 and inhibit pro-apoptotic factors, thereby preventing programmed cell death.

G cluster_1 Nicotinic Acid Derivatives Neuroprotection cluster_nad NAD+ Pathway cluster_parp PARP-1 Inhibition cluster_nachr nAChR Activation Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives PARP1 PARP-1 Nicotinic_Acid_Derivatives->PARP1 Inhibits nAChR nAChRs (α4β2, α7) Nicotinic_Acid_Derivatives->nAChR Activates NAD_plus ↑ NAD+ Sirtuins Sirtuins NAD_plus->Sirtuins Mitochondrial_Function ↑ Mitochondrial Function Sirtuins->Mitochondrial_Function Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection Energy_Depletion ↓ Energy Depletion PARP1->Energy_Depletion Energy_Depletion->Neuroprotection PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Microglia Microglia nAChR->Microglia Modulates Anti_apoptotic ↑ Anti-apoptotic Proteins (Bcl-2) PI3K_Akt->Anti_apoptotic Pro_apoptotic ↓ Pro-apoptotic Proteins MAPK_ERK->Pro_apoptotic Anti_apoptotic->Neuroprotection Pro_apoptotic->Neuroprotection Inflammation ↓ Neuroinflammation Microglia->Inflammation Inflammation->Neuroprotection

Nicotinic acid derivatives' signaling pathways.

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

G Start Seed Neuronal Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Neurotoxin and/or Neuroprotective Agent Incubate1->Treat Incubate2 Incubate for desired period Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure End Calculate Cell Viability Measure->End

MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Induce neuronal injury with a neurotoxin (e.g., glutamate, H2O2) and treat the cells with various concentrations of the test compound (this compound or nicotinic acid derivative). Include appropriate controls (untreated, vehicle-treated).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a method to quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Workflow:

G Start Prepare Cell Suspension or Brain Homogenate Treat Treat with Neurotoxin and/or Neuroprotective Agent Start->Treat Add_Probe Add H2DCFDA probe Treat->Add_Probe Incubate Incubate in the dark Add_Probe->Incubate Wash Wash cells to remove excess probe Incubate->Wash Measure Measure Fluorescence (Ex/Em ~485/530 nm) Wash->Measure End Quantify ROS levels Measure->End

ROS detection experimental workflow.

Detailed Steps:

  • Cell/Tissue Preparation: Prepare single-cell suspensions or brain tissue homogenates.

  • Treatment: Treat the samples with the neurotoxin and/or neuroprotective compound.

  • Probe Loading: Add H2DCFDA to the samples to a final concentration of 10 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration or cell number and express as a percentage of the control.

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect and quantify the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and Bcl-2 family proteins.

Workflow:

G Start Prepare Protein Lysates from Treated Cells Quantify Quantify Protein Concentration Start->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Block Block Non-specific Binding Sites Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-cleaved caspase-3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Chemiluminescence Secondary_Ab->Detect End Analyze Band Intensity Detect->End

Western blot analysis workflow.

Detailed Steps:

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Both this compound and nicotinic acid derivatives offer promising avenues for neuroprotective therapies. Nicotinic acid derivatives present a broader range of action, targeting fundamental cellular processes such as energy metabolism, DNA repair, and inflammation, with a substantial body of evidence supporting their efficacy. This compound's more specific role in counteracting excitotoxicity provides a targeted approach for conditions where this mechanism is a primary driver of neurodegeneration. Further research directly comparing these compounds in various neurodegenerative models is warranted to fully elucidate their relative therapeutic potential and to identify patient populations that may benefit most from each approach.

References

Picolinamide Derivatives Emerge as Potent Anti-Cancer Agents, Outperforming Standard Chemotherapies in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of picolinamide derivatives is demonstrating significant antitumor activity across a range of cancer cell lines, with several compounds exhibiting greater potency than established chemotherapy drugs like Sorafenib. These novel agents target key cancer-related signaling pathways, including VEGFR-2 and Aurora-B kinase, inducing cell death and inhibiting tumor growth, according to recent preclinical findings.

Researchers have synthesized and evaluated multiple series of picolinamide-based compounds, revealing their potential as next-generation cancer therapeutics. These studies provide a wealth of experimental data supporting the efficacy of these derivatives and offer a comparative analysis against existing treatments. This guide synthesizes the key findings, presents the data in a clear, comparative format, and details the experimental protocols used to validate these promising new agents.

Comparative Antitumor Activity

Novel picolinamide derivatives have been tested against a variety of human cancer cell lines, showing broad-spectrum anti-proliferative activity. The tables below summarize the quantitative data, comparing the performance of these new compounds with standard-of-care drugs.

N-Methyl-picolinamide-4-thiol Derivatives vs. Sorafenib

A notable series of N-methyl-picolinamide-4-thiol derivatives has been evaluated, with compound 6p emerging as a particularly potent inhibitor of cancer cell proliferation. It displayed superior activity compared to Sorafenib across several cancer cell lines.[1]

CompoundHepG2 (Liver) IC50 (μM)HCT-116 (Colon) IC50 (μM)SW480 (Colon) IC50 (μM)SPC-A1 (Lung) IC50 (μM)A375 (Melanoma) IC50 (μM)
Compound 6p <10<10<10<10<10
Sorafenib >10>10>10>10>10
Thienylpicolinamidine Derivatives vs. Doxorubicin

Three novel thienylpicolinamidine derivatives, 4a, 4b, and 4c , have demonstrated potent cytotoxic and cytostatic activities against a panel of 60 human cancer cell lines.[2][3] The 4-methoxyphenyl derivative 4a was particularly effective, showing profound growth-inhibiting power.[2][3]

Compound/DrugSR (Leukemia) GI50 (μM)SW-620 (Colon) GI50 (μM)NCI-H460 (Non-Small Cell Lung) GI50 (μM)
Derivative 4a 0.34[2]0.43[2]0.52[2]
Doxorubicin 0.02 - 0.050.1 - 0.5-
Picolinamide-Based VEGFR-2 Inhibitors vs. Sorafenib and Axitinib

A series of picolinamide-based derivatives were designed as potent VEGFR-2 inhibitors.[4][5][6] Compounds 8j and 8l exhibited the most promising activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines, outperforming both Sorafenib and Axitinib in some cases.[5]

CompoundA549 (Lung) IC50 (μM)HepG2 (Liver) IC50 (μM)VEGFR-2 Kinase IC50 (nM)
Compound 7h --87[7]
Compound 8j 12.5[5]20.6[5]530[6]
Compound 8l 13.2[5]18.2[5]290[6]
Compound 9a --27[7]
Compound 9l --94[7]
Sorafenib 19.3[5]29.0[5]180[7]
Axitinib 22.4[5]38.7[5]-

Mechanism of Action: Targeting Key Cancer Pathways

The antitumor activity of these novel picolinamide derivatives stems from their ability to inhibit critical enzymes and signaling pathways involved in cancer cell proliferation and survival.

VEGFR-2 Inhibition: Several picolinamide derivatives have been specifically designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[4][5][6] By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply, leading to starvation and cell death.

Aurora-B Kinase Inhibition: Compound 6p was found to selectively inhibit Aurora-B kinase, a crucial enzyme for cell division.[1] Inhibition of Aurora-B kinase disrupts mitosis, leading to cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest and Apoptosis: The thienylpicolinamidine derivatives were found to downregulate the expression of key genes involved in the cell cycle, such as cdk1 and topoII.[2] Furthermore, compounds 4b and 4c significantly reduced the concentration of TopoII and MAPK proteins.[2] Compound 9a was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in A549 cells.[7]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams illustrate key signaling pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antitumor Activity cluster_moa Mechanism of Action Studies synthesis Synthesis of Picolinamide Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay Cell Viability Assay (MTT/MTS) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay flow_cytometry Cell Cycle & Apoptosis Analysis ic50->flow_cytometry western_blot Western Blot Analysis kinase_assay->western_blot flow_cytometry->western_blot

Experimental workflow for the validation of antitumor activity.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.

Detailed Experimental Protocols

The validation of the antitumor activity of these novel picolinamide derivatives involved a series of key experiments. The methodologies for these are detailed below.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the picolinamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the picolinamide derivatives or the reference drug (e.g., Sorafenib) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the picolinamide derivatives against specific kinases, such as Aurora-B and VEGFR-2, was evaluated using in vitro kinase assay kits.

  • Assay Setup: The assay was performed in a 96-well plate containing the kinase, the substrate (e.g., a specific peptide), and ATP.

  • Compound Addition: The picolinamide derivatives were added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.

  • Data Analysis: The signal intensity was measured using a plate reader, and the IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of the picolinamide derivatives on the cell cycle distribution.

  • Cell Treatment: Cancer cells were treated with the picolinamide derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by the picolinamide derivatives was assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.

  • Cell Treatment: Cells were treated with the compounds for a specified time.

  • Staining: The treated cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

  • Data Analysis: The results were used to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

References

A Comparative Guide to the Cytotoxicity of Chromium Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic profiles of chromium picolinate and its derivatives, alongside other common chromium(III) supplements. The information is compiled from in vitro studies to provide a resource for researchers investigating the biological effects of these compounds. While chromium(III) is recognized as a trace element involved in glucose and lipid metabolism, the safety and cytotoxic potential of its various coordination complexes, particularly chromium this compound, have been the subject of scientific scrutiny. This document synthesizes available experimental data on cell viability, mechanisms of cell death, and the underlying signaling pathways.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative and qualitative data on the cytotoxicity of chromium this compound and related compounds. It is important to note that direct comparative studies with a wide range of chromium this compound derivatives are limited in the publicly available literature.

Table 1: Quantitative Cytotoxicity Data for Chromium this compound and Alternatives

CompoundCell LineExposure TimeConcentrationEndpointResultReference
Chromium this compoundCHO AA848 hours80 µg/cm²Cell Survival45% survival[1]
Chromium this compoundCHO AA824 hours1.0 mMCell Survival69 ± 10% survival[2][3]
Picolinic AcidCHO AA848 hours1.5 mMCell Survival49% survival[1]
Chromic ChlorideCHO AA848 hours1.0 mMCell Survival71% survival[1]

Table 2: Qualitative Cytotoxicity Comparison and Data on Derivatives

Compound/DerivativeComparison/FindingKey ObservationsReference
Chromium this compound vs. Niacin-bound Chromium(III) Chromium this compound is more cytotoxic.Produces significantly more oxidative stress and DNA damage. Niacin-bound chromium(III) has no reported toxicity.[4][5]
Chromium this compound vs. Chromium Nicotinate & Chromic Chloride Chromium this compound induces chromosome damage.Chromium nicotinate and chromic chloride did not produce chromosome damage at equivalent non-toxic doses.[2][3]
Cr(6-CH₃-pic)₃ No biological toxicity observed.Investigated via MTT assay.[6]
[Cr(6-NH₂-pic)₂(H₂O)₂]NO₃ No biological toxicity observed.Investigated via MTT assay.[6]
Cr(3-NH₂-pic)₃ No biological toxicity observed.Investigated via MTT assay.[6]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Expose the cells to various concentrations of the chromium compounds for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:2 DMSO:ethanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies early apoptotic cells through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with chromium compounds to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a vital dye like Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Preparation and Fixation: Harvest treated cells and fix them with 1% paraformaldehyde in PBS on ice.

  • Permeabilization: Permeabilize the cells with a solution like 70% ethanol to allow entry of the labeling reagents.

  • Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: The fluorescently labeled cells can be quantified using flow cytometry or visualized by fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO, Lymphocytes) treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Chromium Compounds compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt annexin Annexin V / PI Staining (Apoptosis) treatment->annexin tunel TUNEL Assay (DNA Fragmentation) treatment->tunel ros ROS Detection (Oxidative Stress) treatment->ros plate_reader Microplate Reader mtt->plate_reader Absorbance flow_cytometer Flow Cytometer annexin->flow_cytometer Fluorescence tunel->flow_cytometer Fluorescence ros->plate_reader Fluorescence ros->flow_cytometer Fluorescence microscope Fluorescence Microscope ros->microscope Fluorescence data_analysis Quantitative Analysis (e.g., IC50, % Apoptosis) plate_reader->data_analysis flow_cytometer->data_analysis microscope->data_analysis

Caption: Workflow for assessing the cytotoxicity of chromium compounds.

Signaling Pathway of Chromium this compound-Induced Apoptosis

G CrPic Chromium this compound ROS ↑ Reactive Oxygen Species (ROS) CrPic->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Bax Bax Activation Mito->Bax Activates CytC Cytochrome c Release Bax->CytC Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis Executes

Caption: ROS-mediated mitochondrial pathway of apoptosis.

References

A Comparative Guide to Analytical Methods for Picolinate Detection: Ensuring Cross-Validated Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of picolinate in various biological matrices is crucial. This guide provides an objective comparison of common analytical methods for this compound detection, supported by experimental data and detailed methodologies. Furthermore, it outlines the principles of cross-validation as mandated by regulatory bodies to ensure consistency and reliability of data when different analytical methods are employed.

Understanding Cross-Validation of Analytical Methods

In analytical chemistry, cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure they are comparable.[1][2] This is a critical step when data from different methods will be combined within a single study or across different studies. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation.[3][4][5]

According to the ICH M10 guideline, cross-validation is necessary to demonstrate the relationship between data generated by multiple bioanalytical methods.[4] This ensures the integrity of data supporting pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][5] The process typically involves analyzing the same set of quality control (QC) samples and, when possible, incurred study samples, with both the original (reference) and the new (comparator) method.[2]

A general workflow for the cross-validation of analytical methods is depicted below:

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_need Define Need for Cross-Validation (e.g., new method, different lab) select_methods Select Reference and Comparator Methods define_need->select_methods define_protocol Define Cross-Validation Protocol (acceptance criteria, samples) select_methods->define_protocol prepare_samples Prepare QC Samples and Incurred Samples define_protocol->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compare_data Compare Datasets (statistical analysis) analyze_ref->compare_data analyze_comp->compare_data assess_bias Assess Bias and Concordance compare_data->assess_bias document_results Document Results and Conclusion assess_bias->document_results

A generalized workflow for the cross-validation of analytical methods.

Comparison of Analytical Methods for this compound Detection

Several analytical techniques are available for the quantification of this compound in biological samples, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodPrincipleLinearity (Correlation Coefficient)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV Separation by HPLC followed by UV detection.>0.999[6]0.091 µg/mL[6]0.181 µg/mL[6]<2.0%[7]Widely available, cost-effective, robust.Lower sensitivity and specificity compared to other methods.
HPLC-Fluorescence Post-column derivatization to form a fluorescent compound, detected by a fluorescence detector.0.999[8]0.30 pmol[8]Not explicitly stated, but method is highly sensitive.Within-day: 0.64-3.4%, Between-day: 5.4-6.0%[8]High sensitivity and specificity.Requires a derivatization step which can add complexity.
LC-MS/MS Separation by LC coupled with mass spectrometry for highly specific detection and quantification.0.998 nmol/LNot explicitly stated, but generally very low.Within-day: 6-7%, Between-day: 5-8%Highest sensitivity and specificity, suitable for complex matrices.Higher equipment cost and complexity.
HPTLC Separation on a high-performance thin-layer chromatography plate followed by densitometric detection.0.999724.46 ng/spot74.14 ng/spotNot explicitly stated, but method shows good recovery (99.56%).High sample throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC and LC-MS/MS.

Detailed Experimental Protocols

HPLC-UV Method for this compound Detection

This protocol is a synthesized methodology based on common practices for the analysis of this compound in pharmaceutical formulations.

a. Sample Preparation:

  • For bulk drug analysis, accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.[9]

  • For biological fluids, a protein precipitation step is typically required. To 100 µL of serum, add 50 µL of 1.0 mol/L perchloric acid, vortex, and centrifuge.[8] Neutralize the supernatant with potassium hydroxide.[8]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection: UV detector set at 264 nm.[6]

  • Injection Volume: 10 µL.[9]

c. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 0.125 to 12.5 µg/mL.[6]

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

A representative experimental workflow for the HPLC-UV analysis of this compound is illustrated below:

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing & Reporting sample_prep Sample Preparation (e.g., protein precipitation) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system std_prep Standard & QC Preparation std_prep->hplc_system uv_detector UV Detector (λ = 264 nm) hplc_system->uv_detector data_acquisition Data Acquisition System uv_detector->data_acquisition chromatogram_integration Chromatogram Integration data_acquisition->chromatogram_integration calibration_curve Calibration Curve Generation chromatogram_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation report_generation Report Generation concentration_calculation->report_generation

A typical workflow for HPLC-UV analysis of this compound.
LC-MS/MS Method for this compound Detection

This protocol is based on a method for the analysis of picolinic acid in biological samples.

a. Sample Preparation:

  • Sample preparation for LC-MS/MS often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • An internal standard (e.g., a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process.

b. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

c. Validation Parameters:

  • Validation should be performed in accordance with ICH M10 or other relevant regulatory guidelines, assessing parameters such as selectivity, specificity, matrix effect, accuracy, precision, and stability.[3][10]

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a reliable and cost-effective method for routine analysis of less complex samples. For higher sensitivity and specificity, particularly in complex biological matrices, HPLC with fluorescence detection or, ideally, LC-MS/MS is recommended.

Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the generated data. When multiple analytical methods are used within a project, a formal cross-validation should be conducted to guarantee the comparability and integrity of the results, in line with global regulatory expectations. This ensures that the data is robust and suitable for supporting critical decisions in research and drug development.

References

Navigating the Stability Landscape of Picolinate-Based MRI Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for safer and more effective MRI contrast agents has led to significant interest in picolinate-based chelators. These ligands have demonstrated exceptional kinetic inertness, a critical factor for in vivo stability and minimizing the release of potentially toxic free gadolinium ions. This guide provides a comprehensive comparison of the in vivo stability of this compound-based MRI contrast agents against established macrocyclic agents, supported by experimental data and detailed protocols.

The stability of a gadolinium-based contrast agent (GBCA) is paramount to its safety profile. While thermodynamic stability is a measure of the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium, it is the kinetic inertness—the rate at which the complex dissociates—that is a more relevant predictor of in vivo stability.[1][2][3][4] Transmetallation, a process where endogenous ions like zinc displace the gadolinium ion from the chelate, is a primary pathway for the release of free Gd³⁺ in the body.[4][5] This guide focuses on the comparative in vivo stability of GBCAs, with a particular emphasis on the emerging class of this compound-based agents.

Quantitative Comparison of In Vivo Stability

The following table summarizes key in vivo and in vitro stability data for selected this compound-based and other macrocyclic MRI contrast agents. Dissociation half-life (t½) under acidic conditions and gadolinium retention in tissues are crucial indicators of in vivo stability.

Contrast Agent ClassChelateDissociation Half-life (t½) at pH 1.2, 37°CGadolinium Retention in Rat Cerebellum (5 months post-injection)Reference
This compound-Based Macrocyclic Gadopiclenol14.2 - 20 daysNot yet fully reported in comparative long-term retention studies[6][7]
Macrocyclic (Non-picolinate) Gadoterate (Gd-DOTA)2.7 - 4 days0.004 ± 0.002 nmol/g[6][7][8]
Gadobutrol (Gd-BT-DO3A)14.1 - 18 hoursData not available in the same comparative study[6][7]
Gadoteridol (Gd-HP-DO3A)2.2 hoursData not available in the same comparative study[6][7]
Linear Gadodiamide (Gd-DTPA-BMA)< 5 seconds0.193 ± 0.023 nmol/g[8]
Gadobenate (Gd-BOPTA)Data not available in the same comparative study0.067 ± 0.013 nmol/g[8]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of contrast agent dissociation and the methods used to assess stability, the following diagrams illustrate key processes.

Mechanism of Transmetallation CA Gd-Chelate (Contrast Agent) FreeGd Free Gd³⁺ CA->FreeGd Dissociation NewChelate New Chelate (e.g., Zn-Chelate) CA->NewChelate Transmetallation Endogenous Endogenous Cation (e.g., Zn²⁺) Endogenous->FreeGd Displacement Endogenous->NewChelate Tissue Tissue Deposition FreeGd->Tissue In Vivo Stability Assessment Workflow cluster_animal_study Animal Study cluster_analysis Sample Analysis injection 1. IV Injection of Contrast Agent in Rats sacrifice 2. Sacrifice at Pre-defined Timepoints injection->sacrifice tissue 3. Tissue/Organ Harvesting sacrifice->tissue homogenization 4. Tissue Homogenization tissue->homogenization extraction 5. Gadolinium Extraction homogenization->extraction icpms 6. Total Gd Quantification (ICP-MS) extraction->icpms sec_icpms 7. Gd Speciation Analysis (SEC-ICP-MS) extraction->sec_icpms data_analysis 8. Data Analysis and Stability Comparison icpms->data_analysis Total Gd Concentration sec_icpms->data_analysis Intact Chelate vs. Macromolecule-Bound Gd

References

Picolinate's Role in Enhancing Mineral Absorption: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bioavailability of essential minerals is a critical factor in human health and the development of effective nutraceuticals and pharmaceuticals. Mineral salts are often chelated with organic molecules to enhance their absorption and utilization. Picolinic acid, a natural metabolite of tryptophan, has been investigated as a chelating agent for various minerals, with claims of superior absorption. This guide provides a comprehensive comparison of the performance of picolinate-chelated minerals against other common forms, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

I. Comparative Analysis of Mineral Absorption

The following sections present a comparative analysis of the absorption and bioavailability of chromium, zinc, and iron when chelated with this compound versus other common supplemental forms.

Chromium this compound

Chromium is an essential trace mineral that plays a role in glucose metabolism. Chromium this compound is a popular form of chromium supplementation.

Quantitative Data Summary

Mineral FormDosageSubjectsKey FindingsReference
Chromium this compound 200 µgYoung adult, non-overweight femalesSignificantly higher 24-hour urinary chromium excretion compared to chromium nicotinate and chromium chloride. Mean increase over baseline was 625% .DiSilvestro & Dy, 2007
Chromium Nicotinate200 µgYoung adult, non-overweight femalesLower 24-hour urinary chromium excretion than this compound.DiSilvestro & Dy, 2007
Chromium Chloride200 µgYoung adult, non-overweight femalesLowest 24-hour urinary chromium excretion among the tested forms.DiSilvestro & Dy, 2007

Experimental Protocol: DiSilvestro & Dy, 2007

  • Study Design: A randomized, crossover study.

  • Participants: Young adult, non-overweight females.

  • Intervention: Participants received a single 200 µg dose of chromium in the form of chromium this compound, two types of chromium nicotinate, or chromium chloride. Each supplement was administered with a small, standardized meal.

  • Washout Period: A washout period of at least one week was implemented between each supplementation.

  • Outcome Measure: The primary outcome was the 24-hour urinary chromium excretion, which is considered an indirect measure of acute chromium absorption.

Zinc this compound

Zinc is a vital mineral for numerous enzymatic functions and immune health. The evidence for the superiority of zinc this compound is mixed, with both supporting and conflicting findings.

Quantitative Data Summary

Mineral FormDosageSubjectsKey FindingsReference
Zinc this compound 50 mg elemental zinc/day15 healthy human volunteersSignificant increases in hair, urine, and erythrocyte zinc levels after four weeks. No significant change in serum zinc.Barrie et al., 1987[1][2][3]
Zinc Gluconate50 mg elemental zinc/day15 healthy human volunteersNo significant change in hair, urine, erythrocyte, or serum zinc levels after four weeks.Barrie et al., 1987[1][2][3]
Zinc Citrate50 mg elemental zinc/day15 healthy human volunteersNo significant change in hair, urine, erythrocyte, or serum zinc levels after four weeks.Barrie et al., 1987[1][2][3]
Zinc this compound Not specifiedIn vitro digestion modelLower relative bioaccessibility (1.99%) compared to zinc diglycinate (up to 9.4%), zinc gluconate (4.48-6.19%), and zinc sulfate (3.38%).Ośko et al., 2023
Zinc Gluconate10 mg elemental zinc15 healthy adultsFractional absorption of 60.9%, not significantly different from zinc citrate.Wegmüller et al., 2014[4]
Zinc Citrate10 mg elemental zinc15 healthy adultsFractional absorption of 61.3%, not significantly different from zinc gluconate.[4]Wegmüller et al., 2014[4]

Experimental Protocol: Barrie et al., 1987

  • Study Design: A double-blind, four-period crossover trial.

  • Participants: 15 healthy human volunteers.

  • Intervention: Participants were randomly assigned to a sequence of four-week periods of oral supplementation with zinc this compound, zinc citrate, zinc gluconate (all equivalent to 50 mg elemental zinc per day), or a placebo.

  • Outcome Measures: Zinc levels were measured in hair, urine, erythrocytes, and serum before and after each four-week period.

Iron this compound

Iron is essential for oxygen transport and cellular respiration. Iron this compound has been investigated as a bioavailable form for food fortification.

Quantitative Data Summary

Mineral FormDosageSubjectsKey FindingsReference
Iron this compound 2.5 mg ⁵⁷Fe per serving (two servings/day)19 non-anemic Swiss womenComparable bioavailability to iron sulfate. Geometric mean fractional iron absorption was 5.2% .Sabatier et al., 2019[5][6]
Iron Sulfate2.5 mg ⁵⁴Fe per serving (two servings/day)19 non-anemic Swiss womenGeometric mean fractional iron absorption was 5.3% .Sabatier et al., 2019[5][6]

Experimental Protocol: Sabatier et al., 2019

  • Study Design: A double-blind, randomized, crossover study.

  • Participants: 19 non-anemic Swiss women.

  • Intervention: Participants consumed a complementary fruit yogurt fortified with either iron this compound (labeled with ⁵⁷Fe) or iron sulfate (labeled with ⁵⁴Fe). Two servings were consumed on the test day (morning and afternoon).

  • Outcome Measure: Fractional iron absorption was determined by measuring the incorporation of the stable iron isotopes into erythrocytes 14 days after consumption.

Manganese this compound

While organic chelates of manganese are generally considered to be more bioavailable than inorganic forms like manganese sulfate or oxide, there is a lack of specific comparative studies on the absorption of manganese this compound.[7][8] Therefore, no quantitative data is available for direct comparison.

II. Proposed Mechanism of Enhanced Absorption by this compound

Picolinic acid is a bidentate chelating agent, meaning it can form two bonds with a central metal ion.[9] This chelation is proposed to enhance mineral absorption through several mechanisms:

  • Prevention of Precipitation: In the alkaline environment of the small intestine, many mineral ions can form insoluble hydroxides, which are poorly absorbed. Chelation with this compound can keep the mineral soluble and available for absorption.[10]

  • Reduced Competition: Divalent cations often compete for the same transport channels in the intestine. By forming a neutral or differently charged complex, this compound may allow the mineral to be absorbed through alternative pathways, reducing competition with other minerals.[9]

  • Enhanced Transport: The this compound-mineral complex may be recognized and transported by different cellular mechanisms than the free mineral ion. However, the exact transport pathways are not yet fully elucidated.

III. Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing mineral bioavailability.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte Mineral (M²⁺) Mineral (M²⁺) Insoluble Precipitate (M(OH)₂) Insoluble Precipitate (M(OH)₂) Mineral (M²⁺)->Insoluble Precipitate (M(OH)₂) High pH Mineral-Picolinate Chelate (MP₂) Mineral-Picolinate Chelate (MP₂) Mineral (M²⁺)->Mineral-Picolinate Chelate (MP₂) Chelation Transport Channel Transport Channel Mineral (M²⁺)->Transport Channel This compound (P) This compound (P) This compound (P)->Mineral-Picolinate Chelate (MP₂) Alternative Pathway Alternative Pathway Mineral-Picolinate Chelate (MP₂)->Alternative Pathway Absorbed Mineral (M²⁺) Absorbed Mineral (M²⁺) Transport Channel->Absorbed Mineral (M²⁺) Alternative Pathway->Absorbed Mineral (M²⁺)

Caption: Proposed mechanism of this compound-enhanced mineral absorption.

G cluster_0 Phase 1 cluster_1 Phase 2: Intervention cluster_2 Phase 3: Washout cluster_3 Phase 4: Crossover Intervention cluster_4 Phase 5: Analysis A Subject Screening & Baseline Measurement B Randomization A->B C1 Group 1: Mineral-Picolinate B->C1 C2 Group 2: Alternative Mineral Form B->C2 D Washout Period C1->D C2->D E1 Group 1: Alternative Mineral Form D->E1 E2 Group 2: Mineral-Picolinate D->E2 F Post-Intervention Measurement E1->F E2->F G Data Analysis & Comparison F->G

Caption: Typical crossover experimental workflow for bioavailability studies.

IV. Conclusion

The available evidence suggests that this compound can be an effective chelating agent for enhancing the absorption of certain minerals. For chromium, chromium this compound appears to be more bioavailable than other common forms. The data for iron this compound indicates that it is as bioavailable as the widely used iron sulfate. The findings for zinc this compound are inconsistent, with an older in-vivo study suggesting superior absorption, while a more recent in-vitro study indicates lower bioaccessibility compared to other organic forms. Further research is needed to clarify these discrepancies and to investigate the efficacy of manganese this compound. Researchers and drug development professionals should carefully consider the specific mineral and the existing body of evidence when evaluating this compound as a chelating agent. The choice of experimental model (in-vivo vs. in-vitro) can also significantly impact the outcome and interpretation of bioavailability studies.

References

Safety Operating Guide

Proper Picolinate Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of picolinate compounds are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Picolinates, which are derivatives of picolinic acid, are used in various research and pharmaceutical applications. Due to their potential hazards, it is imperative to follow specific procedures for their disposal. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Hazard Profile and Safety First

Before handling this compound waste, it is crucial to be aware of the associated hazards. This compound compounds can vary in their specific properties, but general precautions should always be taken. For instance, some picolinates are classified as hazardous materials, with potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1] They can also cause serious skin and eye irritation.[1] In the case of chromium this compound, while trivalent chromium is less toxic than its hexavalent form, improper disposal in large quantities could still pose environmental risks.

Always consult the Safety Data Sheet (SDS) for the specific this compound compound you are working with to understand its unique hazard profile. Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times when handling picolinates and their waste products.[1][2]

Quantitative Disposal Thresholds

According to the Environmental Protection Agency (EPA), a solid waste is considered hazardous if it exhibits the characteristic of toxicity.[3][4] This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants from a waste material in a landfill. If the leachate from a representative sample of the waste contains a contaminant at a concentration equal to or greater than the regulatory limit, it must be managed as hazardous waste.[3][4]

For chromium, a common component of some this compound supplements, the regulatory limit in the TCLP extract is 5.0 mg/L .[5] Wastes that meet or exceed this level must be treated as RCRA (Resource Conservation and Recovery Act) hazardous waste.[5]

Compound FamilyKey Disposal ConsiderationsPrimary Recommended Disposal MethodRegulatory Threshold (TCLP)
Chromium this compound Waste may be classified as hazardous based on chromium content. All waste must be handled in accordance with local, state, and federal regulations.[6]Incineration at an approved chemical waste disposal plant.[6][7]Chromium: 5.0 mg/L[5]
Zinc this compound Waste should be collected in a convenient waste disposal container.[2][8] Avoid runoff into storm sewers and waterways.[8]Dispose of according to local and regional authority requirements.[9]Not explicitly listed in the same manner as chromium, but must comply with general hazardous waste regulations.
Methyl 5-amino-3-methylthis compound Segregate from other chemical waste to prevent dangerous reactions.[1] Label containers clearly with "Hazardous Waste" and the full chemical name.[1]Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1]Not explicitly defined in general literature; determined by institutional and local regulations.

Standard Operating Procedure for this compound Disposal

The following workflow provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A Step 1: Waste Identification & Segregation Identify this compound waste and segregate it from other waste streams at the point of generation. B Step 2: Container Selection & Labeling Select a chemically compatible, leak-proof container. Label it clearly with 'Hazardous Waste,' the full chemical name, and the accumulation start date. A->B Properly contained C Step 3: Waste Accumulation Store the sealed container in a designated satellite accumulation area. Do not exceed 55 gallons of hazardous waste in this area. B->C Securely stored D Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. C->D Ready for collection E Step 5: Documentation Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements. D->E Disposal confirmed

A logical workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a this compound spill, immediate action is necessary to mitigate risks.

  • Evacuate and Alert : Immediately evacuate the affected area and inform your supervisor and nearby personnel.[1]

  • Control and Contain : For solid spills, carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal.[6] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill before collection.[1]

  • Decontaminate : Thoroughly clean the spill area.[1]

  • Seek Medical Attention : If there is personal exposure, wash the affected skin with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[1]

Empty Container Disposal

Empty containers that once held picolinates must also be managed as hazardous waste. The first rinse of the container should be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. The original label on the container should be defaced before it is processed for disposal or recycling by certified professionals.[10]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picolinate
Reactant of Route 2
Picolinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.